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  • Product: 9H-Carbazole-1,8-diamine
  • CAS: 117110-85-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 9H-Carbazole-1,8-diamine

Foreword: The Strategic Importance of 9H-Carbazole-1,8-diamine in Modern Drug Discovery and Materials Science The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 9H-Carbazole-1,8-diamine in Modern Drug Discovery and Materials Science

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and rigid, planar structure.[1] This tricyclic aromatic heterocycle is a cornerstone in the development of a myriad of bioactive compounds, including anti-cancer, anti-microbial, and neuroprotective agents.[1][2] Furthermore, carbazole derivatives are integral components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[3]

While much of the synthetic focus has been on the functionalization of the 3, 6, and 9 positions of the carbazole ring, the 1 and 8 positions offer a unique steric and electronic environment. The synthesis of 9H-Carbazole-1,8-diamine, in particular, presents a molecule with two nucleophilic amino groups in close proximity, creating a "proton sponge"-like character and a valuable bidentate ligand. This unique arrangement makes it a highly sought-after building block for constructing complex heterocyclic systems, novel polymers with tailored electronic properties, and targeted pharmaceuticals.

This technical guide provides a comprehensive overview of a proposed synthetic route to 9H-Carbazole-1,8-diamine and a detailed protocol for its characterization. The methodologies are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the critical insights needed to successfully synthesize and verify this valuable compound.

Proposed Synthesis of 9H-Carbazole-1,8-diamine: A Two-Step Approach

The synthesis of 9H-Carbazole-1,8-diamine can be strategically approached via a two-step process starting from the readily available 9H-carbazole. This pathway involves an initial dinitration reaction to introduce nitro groups at the 1 and 8 positions, followed by a reduction of these nitro groups to the desired diamine.

Step 1: Dinitration of 9H-Carbazole to 1,8-Dinitro-9H-carbazole

The direct nitration of carbazole typically results in a mixture of isomers, with substitution favoring the 3 and 6 positions.[4] Achieving selective nitration at the 1 and 8 positions is a significant challenge. However, recent advancements in catalysis, particularly palladium-catalyzed C-H activation with a directing group, have shown promise for regioselective C1-nitration of carbazoles.[5][6][7] For the purpose of this guide, we propose a synthetic route that anticipates the formation of the 1,8-dinitro isomer, acknowledging that optimization of reaction conditions or the use of advanced catalytic methods may be necessary to achieve a desirable yield of this specific isomer.

A plausible approach involves the use of a strong nitrating agent under carefully controlled conditions. The rationale is to overcome the inherent electronic preference for substitution at other positions.

Step 2: Reduction of 1,8-Dinitro-9H-carbazole to 9H-Carbazole-1,8-diamine

The reduction of dinitroarenes to their corresponding diamines is a well-established and reliable transformation in organic synthesis.[8] A variety of reducing agents can be employed, with catalytic hydrogenation or the use of a metal catalyst in the presence of a hydrogen donor being common and efficient methods.

For this step, we propose the use of palladium on carbon (Pd/C) as a catalyst with hydrazine monohydrate as the hydrogen source. This method is often high-yielding and proceeds under relatively mild conditions, which is advantageous for preserving the integrity of the carbazole core.

Visualizing the Synthetic Workflow

Synthesis_Workflow Carbazole 9H-Carbazole Dinitrocarbazole 1,8-Dinitro-9H-carbazole Carbazole->Dinitrocarbazole Nitrating Agent (e.g., HNO₃/H₂SO₄) Diamine 9H-Carbazole-1,8-diamine Dinitrocarbazole->Diamine Reducing Agent (e.g., Pd/C, Hydrazine)

Caption: Proposed synthetic pathway for 9H-Carbazole-1,8-diamine.

Comprehensive Characterization of 9H-Carbazole-1,8-diamine

The unambiguous identification and confirmation of the structure of the synthesized 9H-Carbazole-1,8-diamine require a suite of analytical techniques. The following section details the expected outcomes from these characterization methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 9H-Carbazole-1,8-diamine, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be complex due to the asymmetry of the molecule. The protons on the carbazole core will exhibit distinct chemical shifts and coupling patterns. The amino and imino protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms of the carbazole ring, reflecting the molecule's asymmetry. The chemical shifts of the carbons directly attached to the amino groups (C1 and C8) will be significantly upfield compared to the corresponding carbons in unsubstituted carbazole due to the electron-donating nature of the amino groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 9H-Carbazole-1,8-diamine is expected to show characteristic absorption bands for the N-H and C-N bonds.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12][13][14][15][16] For 9H-Carbazole-1,8-diamine, high-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition.

Elemental Analysis

Elemental analysis will be performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which should be in close agreement with the calculated theoretical values.

Predicted Characterization Data

Analysis Expected Result
Molecular Formula C₁₂H₁₁N₃
Molecular Weight 197.24 g/mol
¹H NMR (DMSO-d₆) δ ~10.5 (s, 1H, NH), ~7.0-7.8 (m, 6H, Ar-H), ~5.0 (br s, 4H, NH₂)
¹³C NMR (DMSO-d₆) Expected 12 distinct aromatic signals. C1 and C8 shifted upfield.
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~1620 (N-H bending), ~1330 (C-N stretching)
Mass Spec. (EI) m/z 197 (M⁺), with fragmentation patterns corresponding to the loss of NH₂ and HCN.
Elemental Analysis C, 73.08%; H, 5.62%; N, 21.30%

Experimental Protocols

Synthesis of 1,8-Dinitro-9H-carbazole (Proposed)
  • To a stirred solution of 9H-carbazole (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid) at 0 °C, add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and collect the precipitate by filtration.

  • Wash the solid with water until the washings are neutral.

  • Purify the crude product by recrystallization or column chromatography to isolate the 1,8-dinitro-9H-carbazole isomer.

Synthesis of 9H-Carbazole-1,8-diamine
  • In a round-bottom flask, suspend 1,8-dinitro-9H-carbazole (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add palladium on carbon (10 mol%) to the suspension.

  • Heat the mixture to reflux and add hydrazine monohydrate (10 equivalents) dropwise.

  • Continue refluxing until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 9H-Carbazole-1,8-diamine.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • IR Spectroscopy: The IR spectrum will be recorded on an FT-IR spectrometer using a potassium bromide (KBr) pellet.

  • Mass Spectrometry: High-resolution mass spectra will be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • Elemental Analysis: C, H, and N content will be determined using a CHN elemental analyzer.

Conclusion

The synthesis and characterization of 9H-Carbazole-1,8-diamine present a challenging yet rewarding endeavor for synthetic chemists. The proposed two-step synthetic route, while requiring careful optimization of the nitration step, offers a plausible pathway to this valuable molecule. The detailed characterization protocol outlined in this guide provides a robust framework for verifying the structure and purity of the final product. The availability of 9H-Carbazole-1,8-diamine will undoubtedly open new avenues for the development of innovative pharmaceuticals and advanced materials, further cementing the importance of the carbazole scaffold in modern science and technology.

References

  • Benchchem. Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide.

  • Beilstein J Org Chem. Palladium-catalyzed regioselective C1-selective nitration of carbazoles. 2025 Nov 10:21:2479-2488.

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3,6-Dinitrocarbazole Derivatives. Research J. Pharm. and Tech. 2013; 6(11): 1245-1248.
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  • PubMed. Analysis of Polyhalogenated Carbazoles in Sediment Using Liquid Chromatography-Tandem Mass Spectrometry.

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  • ResearchGate. A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles.

  • Semantic Scholar. Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives.

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  • PubMed. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.

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Exploratory

An In-depth Technical Guide to 9H-Carbazole-1,8-diamine (CAS: 117110-85-7)

Introduction 9H-Carbazole-1,8-diamine, a key heterocyclic aromatic amine, is a molecule of significant interest in contemporary chemical research and development. Its rigid, planar carbazole core, functionalized with pri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9H-Carbazole-1,8-diamine, a key heterocyclic aromatic amine, is a molecule of significant interest in contemporary chemical research and development. Its rigid, planar carbazole core, functionalized with primary amino groups at the C1 and C8 positions, imparts a unique combination of electronic, photophysical, and reactive properties. This guide provides a comprehensive technical overview of 9H-Carbazole-1,8-diamine, from its synthesis and chemical properties to its emerging applications in materials science and medicinal chemistry. The content herein is curated for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile chemical entity.

Physicochemical Properties

9H-Carbazole-1,8-diamine is a solid at room temperature with the fundamental properties summarized below. While extensive experimental data for this specific diamine is not broadly published, the following table includes computed data from reliable chemical databases.[1]

PropertyValueSource
CAS Number 117110-85-7[1]
Molecular Formula C₁₂H₁₁N₃[1]
Molecular Weight 197.24 g/mol [1]
IUPAC Name 9H-carbazole-1,8-diamine[1]
Topological Polar Surface Area 67.8 Ų[1]
Predicted pKa 18.84 ± 0.30[2]
Predicted Solubility Insoluble in water, soluble in organic solvents like ethanol and dichloromethane.[2]

Synthesis and Reactivity

The synthesis of 9H-Carbazole-1,8-diamine is not commonly detailed in standard literature; however, a logical and established synthetic pathway involves a two-step process starting from the readily available 9H-carbazole. This process leverages classical aromatic chemistry principles.

Synthetic Protocol: A Self-Validating Approach

The most plausible and scalable synthesis route involves the dinitration of the carbazole core, followed by the reduction of the nitro groups to primary amines. The choice of reagents and conditions at each step is critical to ensure high yield and purity.

Step 1: Dinitration of 9H-Carbazole

The electrophilic nitration of carbazole is a well-established reaction. The directing effects of the fused benzene rings and the nitrogen heteroatom favor substitution at the 3 and 6 positions under standard nitrating conditions. To achieve 1,8-disubstitution, more forcing conditions or alternative strategies may be required, though the 3,6-dinitro isomer is a common starting point for related structures. For the purpose of this guide, we will outline the general principle of dinitration followed by reduction, a common strategy for introducing amino groups to aromatic systems.[3]

  • Rationale: The use of a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, is necessary to overcome the partial deactivation of the ring after the first nitration and to achieve disubstitution. The temperature must be carefully controlled to prevent runaway reactions and the formation of undesired byproducts.

Step 2: Reduction of 1,8-Dinitro-9H-carbazole

The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. Several reducing agents can be employed, with the choice often depending on the desired selectivity, scale, and functional group tolerance. A common and effective method is catalytic hydrogenation.

  • Protocol:

    • Dissolve 1,8-dinitro-9H-carbazole in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric or slightly elevated pressure.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield crude 9H-Carbazole-1,8-diamine, which can be further purified by recrystallization or column chromatography.[3]

  • Causality: Catalytic hydrogenation is a clean and efficient reduction method that typically proceeds with high yield and generates water as the only byproduct. The palladium catalyst facilitates the addition of hydrogen across the nitro group's nitrogen-oxygen bonds.

Synthesis_Workflow Carbazole 9H-Carbazole Dinitrocarbazole 1,8-Dinitro-9H-carbazole Carbazole->Dinitrocarbazole Nitration (HNO₃/H₂SO₄) Diaminocarbazole 9H-Carbazole-1,8-diamine Dinitrocarbazole->Diaminocarbazole Reduction (H₂, Pd/C)

Synthetic pathway to 9H-Carbazole-1,8-diamine.
Reactivity Profile

The chemical reactivity of 9H-Carbazole-1,8-diamine is dominated by the nucleophilic character of the two primary amino groups and the carbazole nitrogen. These reactive sites make it a valuable building block for the synthesis of more complex molecular architectures.

  • Acylation and Sulfonylation: The amino groups readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This reactivity is fundamental to its use in creating anion sensors and other functional molecules.[4]

  • Condensation Reactions: The diamine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines), which can be further utilized in the synthesis of macrocycles and ligands for metal complexes.[5]

  • N-Alkylation/Arylation: The carbazole nitrogen can be alkylated or arylated under appropriate basic conditions, allowing for the tuning of the molecule's electronic and solubility properties.

Spectroscopic Characterization

While a dedicated, publicly available full set of spectra for 9H-Carbazole-1,8-diamine is not readily found, its spectral characteristics can be predicted based on the carbazole scaffold and the influence of the amino substituents.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aromatic region, with the protons on the carbazole ring experiencing shifts due to the electron-donating effect of the amino groups. The N-H protons of the amines and the carbazole will appear as distinct signals, likely in the downfield region, and their chemical shifts may be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbons of the carbazole core. The carbons directly attached to the amino groups (C1 and C8) are expected to be significantly shielded (shifted to a lower ppm value) compared to the unsubstituted carbazole.

  • FT-IR: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amines and the secondary amine of the carbazole ring, typically appearing in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 197.24, corresponding to the molecular weight of the compound.

Applications in Research and Development

The unique structural and electronic features of 9H-Carbazole-1,8-diamine and its derivatives make them promising candidates for a variety of applications, particularly in materials science and medicinal chemistry.

Materials Science: A Scaffold for Optoelectronic Materials

Carbazole derivatives are renowned for their excellent hole-transporting properties and high thermal stability, making them key components in organic light-emitting diodes (OLEDs) and other organic electronic devices.[6] The diamino functionality of 9H-Carbazole-1,8-diamine provides reactive handles to incorporate this chromophore into polymeric structures or to attach other functional moieties to tune its photophysical and electrochemical properties.[1][2]

Materials_Science_Applications Diamine 9H-Carbazole-1,8-diamine Polymers Conducting Polymers Diamine->Polymers Polymerization OLEDs OLED Materials Diamine->OLEDs Functionalization Sensors Fluorescent Sensors Diamine->Sensors Derivative Synthesis

Applications of 9H-Carbazole-1,8-diamine in materials science.
Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The carbazole nucleus is considered a "privileged structure" in medicinal chemistry, as it is a common motif in many biologically active natural products and synthetic drugs.[7] Carbazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[8]

The diamino groups of 9H-Carbazole-1,8-diamine offer versatile points for modification to generate libraries of compounds for screening against various biological targets. For instance, derivatives of 1,8-diaminocarbazole have been investigated as:

  • Enzyme Inhibitors: The carbazole scaffold can be tailored to fit into the active sites of various enzymes. Derivatives have shown inhibitory activity against topoisomerase, Janus kinase 2 (JAK2), and cholinesterases.[9][10][11]

  • Anion Sensors and Transporters: The rigid carbazole backbone and the hydrogen-bonding capabilities of the amino groups (or their amide/urea derivatives) make them excellent candidates for the recognition and transport of anions, which is a growing area of interest in medicinal chemistry.[4][12]

Safety and Toxicology

Specific toxicological data for 9H-Carbazole-1,8-diamine is not extensively documented. However, information on the parent compound, 9H-carbazole, provides some guidance. 9H-carbazole exhibits low acute toxicity.[8] As with any aromatic amine, caution should be exercised when handling 9H-Carbazole-1,8-diamine, and appropriate personal protective equipment should be used. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Conclusion and Future Outlook

9H-Carbazole-1,8-diamine is a versatile and valuable building block with significant potential in both materials science and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the reactivity of its amino groups provide a platform for the creation of a diverse range of functional molecules. While there is a need for more comprehensive experimental data on the physicochemical and biological properties of the parent diamine, the extensive research on its derivatives underscores its importance. Future research will likely focus on the development of novel synthetic methodologies, the exploration of its utility in advanced materials, and the design of new therapeutic agents based on this promising scaffold.

References

  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis and reactivity of 1,8-bis(imino)carbazolide complexes of iron, cobalt and manganese. Retrieved from [Link]

  • Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9 H-carbazole - PubMed. (2021, November 26). Retrieved from [Link]

  • Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Short, Multigram Synthesis of 1,8-Diaminocarbazole | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. | Download Scientific Diagram. Retrieved from [Link]

  • A review on the biological potentials of carbazole and its derived products. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Retrieved from [Link]

  • ChemBK. (2024, April 10). 9H-carbazole-3,6-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 9H-Carbazole-1,8-diamine. Retrieved from [Link]

  • 1,8-Diamidocarbazoles: an easily tuneable family of fluorescent anion sensors and transporters - PubMed. (2018, July 18). Retrieved from [Link]

  • A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors - PMC - NIH. (2024, September 19). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Retrieved from [Link]

  • The Role of Carbazole Derivatives in Advanced Material Science. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocyst. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Retrieved from [Link]

  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - MDPI. (2023, February 25). Retrieved from [Link]

  • 9H-Carbazole-1-carboxamides as Potent and Selective JAK2 Inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021, January 6). Retrieved from [Link]

  • Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I - PubMed. (2016, December 16). Retrieved from [Link]

  • Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed. (n.d.). Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Discovery and History of Carbazole Diamine Isomers

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals This guide provides a thorough exploration of the discovery, history, synthesis, and characterization of carbazole diamine isomers....

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a thorough exploration of the discovery, history, synthesis, and characterization of carbazole diamine isomers. From the foundational discovery of the carbazole nucleus to the synthesis and application of its diamino derivatives, this document serves as a technical resource for professionals in chemical and pharmaceutical research.

The Genesis of a Scaffold: The Discovery of Carbazole

The journey into the world of carbazole diamines begins with the discovery of their parent compound, carbazole. In 1872, German chemists Carl Graebe and Carl Glaser first isolated this nitrogen-containing tricyclic aromatic heterocycle from coal tar.[1] This foundational discovery laid the groundwork for the exploration of a new class of compounds with significant potential in various scientific fields.[2]

The initial challenge in carbazole chemistry was the development of synthetic routes to access this novel scaffold and its derivatives. A pivotal moment arrived in 1896 with the development of the Graebe-Ullmann synthesis.[2] This reaction provided the first general method for synthesizing carbazoles from N-phenyl-1,2-diaminobenzene through diazotization and intramolecular cyclization.[2] This breakthrough opened the door for chemists to create a variety of carbazole derivatives and investigate their properties.

Several other classical methods for carbazole synthesis were also developed, including the Bucherer carbazole synthesis, which utilizes a naphthol and an aryl hydrazine, and the Borsche–Drechsel cyclization to produce tetrahydrocarbazole, which can then be oxidized to carbazole.[1]

The Emergence of Diamine Isomers: A Tale of Three Scaffolds

With the carbazole nucleus accessible, the focus shifted to the synthesis and properties of its substituted derivatives. Among the most significant of these are the carbazole diamine isomers, which are distinguished by the positions of the two amino groups on the carbazole framework. The three most prominent isomers are 3,6-diaminocarbazole, 1,8-diaminocarbazole, and 2,7-diaminocarbazole. The discovery and synthesis of each isomer have their own unique history and have led to distinct applications.

3,6-Diaminocarbazole: A Workhorse in Materials Science and Beyond

3,6-Diaminocarbazole is arguably the most widely utilized of the diamine isomers. Its synthesis typically begins with the nitration of carbazole to form 3,6-dinitrocarbazole, followed by a reduction of the nitro groups.

A common protocol for the synthesis of 3,6-dinitrocarbazole involves the dropwise addition of nitric acid to a solution of carbazole in a suitable solvent like 1,2-dichloroethane at a controlled temperature.[2] The subsequent reduction of the dinitro compound to 3,6-diaminocarbazole is often achieved using reducing agents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.[2]

The symmetrical nature of the 3,6-isomer makes it an ideal building block for polymers and other materials where regular, repeating structures are desired. This has led to its extensive use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics.[1][3] The two amine groups provide reactive sites for polymerization and for tuning the electronic properties of the resulting materials.[1]

1,8-Diaminocarbazole: A Key Player in Supramolecular Chemistry

The synthesis of 1,8-diaminocarbazole presents a different regiochemical challenge. A multi-step, one-pot procedure has been developed for its preparation on a multigram scale.[4] This synthesis involves the palladium-catalyzed reduction of the nitro groups and hydrodechlorination of 3,6-dichloro-1,8-dinitrocarbazole, which itself can be produced from inexpensive carbazole.[4]

The unique positioning of the amino groups in the 1 and 8 positions makes this isomer particularly well-suited for the construction of anion receptors and fluorescent sensors.[4][5][6] The proximity of the two amine groups allows for the creation of a "binding pocket" that can selectively interact with various anions.[5][6] This has led to the development of sophisticated sensors for environmentally and biologically important anions.[6]

2,7-Diaminocarbazole: An Isomer with Historical Significance

The first documented synthesis of a diaminocarbazole isomer was that of 2,7-diaminocarbazole by Ernst Täuber in 1890.[2] The Täuber carbazole synthesis involves the acid-promoted, high-temperature conversion of 2,2'-diaminobiphenyls to carbazoles.[2] Specifically, Täuber's original work involved the reaction of meta-diaminobenzidine with hydrochloric acid at high temperatures to yield 2,7-diaminocarbazole.[2]

While perhaps less commonly used in recent years compared to its 3,6- and 1,8- counterparts, the 2,7-isomer remains an important building block in organic synthesis and has been investigated for its potential in various applications.

Comparative Properties of Carbazole Diamine Isomers

The seemingly subtle difference in the placement of the two amino groups on the carbazole scaffold leads to significant variations in the physicochemical and spectroscopic properties of the isomers. These differences, in turn, dictate their suitability for specific applications.

Property3,6-Diaminocarbazole1,8-Diaminocarbazole2,7-Diaminocarbazole
CAS Number 86-71-5[3][7][8]117110-85-76402-13-7
Molecular Formula C₁₂H₁₁N₃[3][7]C₁₂H₁₁N₃C₁₂H₁₁N₃
Molecular Weight 197.24 g/mol [3][7]197.24 g/mol 197.24 g/mol
Melting Point 276-279 °C[7][8]Not readily availableNot readily available
Boiling Point 526.9 °C (Predicted)[7][8]Not readily availableNot readily available
Appearance White to gray to brown powder/crystal[3][7]Not readily availableNot readily available
Solubility Soluble in 1 mol/L HCl[7][8]Poorly soluble in most organic solvents[9]Not readily available
Density 1.403 g/cm³ (Predicted)[7][8]Not readily availableNot readily available

Analytical Techniques for Isomer Separation and Characterization

The successful synthesis and application of carbazole diamine isomers rely on robust analytical methods to ensure purity and confirm the isomeric identity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and identification of these isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of carbazole diamine isomers. Reverse-phase HPLC, using a C18 or similar column, is a common approach. The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase.

Illustrative HPLC Method for 3,6-Diaminocarbazole: A reverse-phase HPLC method for the analysis of 9H-Carbazole-3,6-diamine can be employed using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for the analysis of carbazole diamines, particularly for volatile derivatives. Derivatization of the amine groups is often employed to improve the chromatographic properties and sensitivity of the analysis.

Applications in Drug Development and Medicinal Chemistry

The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous carbazole-containing compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12][13] The introduction of diamine functionalities provides opportunities for further derivatization and interaction with biological targets.

The specific positioning of the amino groups can have a profound impact on the biological activity of the molecule. This structure-activity relationship (SAR) is a cornerstone of drug design, where even minor changes in the molecular structure can lead to significant differences in pharmacological effects.[14][15][16] For instance, the ability of a carbazole diamine derivative to bind to a specific enzyme or receptor will be highly dependent on the spatial arrangement of its functional groups.

While broad studies on the biological activities of carbazole derivatives are plentiful, specific comparative studies on the pharmacological profiles of the different diaminocarbazole isomers are an area ripe for further investigation. The distinct geometries and electronic properties of the 1,8-, 2,7-, and 3,6-isomers suggest that they will interact differently with biological macromolecules, potentially leading to the discovery of isomer-specific therapeutic agents. For example, carbazole derivatives have been investigated for their activity against the parasite Toxoplasma gondii.[17]

Experimental Protocols

Synthesis of 3,6-Diaminocarbazole

This protocol outlines a two-step synthesis of 3,6-diaminocarbazole from carbazole.

Step 1: Synthesis of 3,6-Dinitrocarbazole [2]

  • Dissolve carbazole (2.00 g, 11.96 mmol) in 1,2-dichloroethane (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 90% nitric acid (20 mL) dropwise over 1 hour.

  • After the addition is complete, warm the mixture to 45 °C and stir vigorously for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (100 mL).

  • Filter the precipitate and wash with water.

  • Purify the crude product by dissolving it in a solution of potassium hydroxide (10 g) in ethanol (125 mL) and water (125 mL).

  • Filter the red solution and acidify with concentrated hydrochloric acid.

  • Filter the precipitated product, wash with water, and dry under vacuum to obtain 3,6-dinitrocarbazole as a yellow solid.

Step 2: Synthesis of 3,6-Diaminocarbazole [2]

  • To a stirred solution of 3,6-dinitrocarbazole (1.00 g, 3.88 mmol) and anhydrous tin(II) chloride (7.35 g, 38.8 mmol) in acetic acid (6 mL) and hydrochloric acid (32 mL) under a nitrogen atmosphere.

  • Heat the mixture at reflux until the reaction is complete.

  • Cool the reaction mixture to room temperature and filter the precipitate.

  • Re-dissolve the precipitate in water.

  • Add 20% sodium hydroxide solution and filter the resulting precipitate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 3,6-diaminocarbazole as a gray solid.

Synthesis of 1,8-Diaminocarbazole (Conceptual Outline)

A practical, multigram synthesis of 1,8-diamino-9H-carbazole has been developed.[4] The process involves a one-pot, palladium-catalyzed reduction of nitro groups and hydrodechlorination of 3,6-dichloro-1,8-dinitrocarbazole.[4] This starting material can be synthesized on a large scale from inexpensive carbazole.[4]

Visualizing Key Concepts

Chemical Structures

Caption: Chemical structures of carbazole and its principal diamine isomers.

Synthesis Workflow: 3,6-Diaminocarbazole

G Carbazole Carbazole Dinitrocarbazole 3,6-Dinitrocarbazole Carbazole->Dinitrocarbazole Nitration (HNO₃) Diaminocarbazole 3,6-Diaminocarbazole Dinitrocarbazole->Diaminocarbazole Reduction (SnCl₂/HCl)

Caption: A simplified workflow for the synthesis of 3,6-diaminocarbazole.

Conclusion

The discovery of carbazole and the subsequent development of synthetic routes to its diamine isomers have provided a rich platform for scientific innovation. From their foundational roles in the development of new materials to their emerging applications in medicinal chemistry, carbazole diamine isomers continue to be a subject of intense research. This guide has provided a comprehensive overview of the history, synthesis, properties, and applications of these versatile molecules, offering a valuable resource for researchers and professionals in the field. The distinct characteristics of each isomer underscore the importance of regiochemistry in determining the function of a molecule and highlight the vast potential that still lies within the exploration of this fascinating class of compounds.

References

  • A pivotal moment in carbazole chemistry arrived in 1896 with the development of the Graebe- Ullmann synthesis. This reaction, pioneered by Carl Graebe and his student Fritz Ullmann, provided the first general method for the synthesis of carbazoles from N-phenyl-1,2- diaminobenzene (N-phenyl-o-phenylenediamine). The process involves the diazotization of the primary amine followed by an intramolecular cyclization with the elimination of nitrogen gas. This synthetic route was a significant leap forward, enabling chemists to create a variety of carbazole derivatives and study their properties. Benchchem.
  • 3,6-Diaminocarbazole. Alfa Chemistry.
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  • Chmielewski, M. J. (2010). A Short, Multigram Synthesis of 1,8-Diaminocarbazole. Synthesis, 2010(18), 3067–3069.
  • 3,6-Diaminocarbazole. CymitQuimica.
  • Korczak, M. L., Maslowska-Jarzyna, K., & Chmielewski, M. J. (2024). A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors. RSC Advances, 14(41), 29883–29889.
  • Application Notes and Protocols: 3,6-Dibromocarbazole in the Synthesis of Anti-Cancer Agents. Benchchem.
  • Chmielewski, M. J. (2012). 1,8-Diamino-3,6-dichlorocarbazole: A Promising Building Block for Anion Receptors.
  • A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors. (2024). RSC Advances, 14(41), 29883-29889.
  • 3,6-DIAMINOCARBAZOLE. ChemicalBook.
  • Korczak, M. L., Maslowska-Jarzyna, K., & Chmielewski, M. J. (2024). A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors.
  • An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Dibromocarbazole. Benchchem.
  • Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid. (2016). RSC Publishing.
  • Activity of Carbazole, Aminoguanidine and Diamine Anti-infectives against Toxoplasma gondii. (2025). ACS Infectious Diseases.
  • A review on the biological potentials of carbazole and its derived products. (2022). Journal of Reports in Pharmaceutical Sciences, 11(1), 1-13.
  • 2,7-Dibromocarbazole. ChemicalBook.
  • A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Benzo[a]carbazole and Benzo[c]carbazole. Benchchem.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2018). Current Organic Synthesis, 15(6), 785-805.
  • The Chemical Versatility of 3,6-Diaminocarbazole in Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • CARBAZOLE: IT'S BIOLOGICAL ACTIVITY. (2014). Journal of Biomedical and Pharmaceutical Research, 3(1).
  • Carbazole Derivatives as Potential Antimicrobial Agents. (2022). Molecules, 27(19), 6539.
  • A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors. (2024). PubMed.
  • Drug Design and Relationship of Functional Groups to Pharmacologic Activity. CUTM Courseware.
  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles. (2021). Encyclopedia.pub.
  • Structure Activity Rel
  • 1,8-Diamidocarbazoles: an easily tuneable family of fluorescent anion sensors and transporters. (2012). Organic & Biomolecular Chemistry, 10(1), 110-123.
  • A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors. (2024). RSC Publishing.
  • Synthesis and Characterization of Poly( N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. (2002). Macromolecules, 35(20), 7533-7539.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Bioorganic & Medicinal Chemistry Letters, 27(4), 869-873.
  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. (2024). European Journal of Medicinal Chemistry, 273, 116509.
  • Structural Activity Relationship of Drugs and its Applic
  • Method for preparing 2,7-dibromocarbazole. (2013).
  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. (2021). Organic Letters, 23(17), 6814-6818.
  • A Comparative Guide to 1H-Benzo[c]carbazole: Spectroscopic D
  • Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. (2025). ChemistrySelect, 10(29), e202501010.

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Exploratory

A Comprehensive Technical Guide on Quantum Chemical Calculations for 9H-Carbazole-1,8-diamine

Abstract: This guide provides an in-depth technical framework for conducting quantum chemical calculations on 9H-Carbazole-1,8-diamine, a molecule of significant interest in medicinal chemistry and materials science. Tar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical framework for conducting quantum chemical calculations on 9H-Carbazole-1,8-diamine, a molecule of significant interest in medicinal chemistry and materials science. Targeting researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental reasoning behind methodological choices. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the structural, electronic, and spectroscopic properties of this carbazole derivative. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility. By integrating theoretical principles with practical, step-by-step workflows, this guide aims to empower researchers to leverage computational chemistry as a predictive tool in their discovery and development pipelines.

Introduction to 9H-Carbazole-1,8-diamine: A Molecule of Interest

The carbazole scaffold is a privileged heterocyclic structure in organic and medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2][3] Its rigid, planar structure and rich electron density make it an excellent pharmacophore. 9H-Carbazole-1,8-diamine, with the chemical formula C12H11N3, is a specific derivative featuring two amine groups at the 1 and 8 positions of the carbazole core.[4] These amino groups introduce hydrogen bonding capabilities and potential coordination sites, making the molecule a versatile building block for novel therapeutic agents and functional organic materials.[5]

Quantum chemical calculations offer a powerful, non-invasive lens through which we can understand and predict the behavior of molecules like 9H-Carbazole-1,8-diamine at the electronic level. By solving approximations of the Schrödinger equation, we can determine a molecule's stable three-dimensional structure, its electronic charge distribution, and its reactivity, all before synthesizing it in a lab. This predictive power is invaluable in modern drug design, allowing for the rational design of molecules with desired properties and the screening of virtual libraries to identify promising candidates.

Theoretical Framework and Computational Methodology

The accuracy and relevance of any quantum chemical study are fundamentally tied to the chosen theoretical methods. This section outlines the rationale for the selected computational approach, emphasizing the balance between accuracy and computational cost.

The "Why": Justification for the Chosen Computational Approach

Our primary goal is to obtain reliable insights into the electronic structure and properties of 9H-Carbazole-1,8-diamine. Density Functional Theory (DFT) stands out as the method of choice for systems of this size. Unlike more computationally expensive wavefunction-based methods, DFT offers a remarkable balance of accuracy and efficiency, making it a workhorse in modern computational chemistry.[6]

Density Functional Theory (DFT) as the Core Method

DFT is a quantum mechanical method that maps the complex many-electron problem onto a simpler one based on the molecule's electron density.

2.2.1 Selecting the Right Functional: The B3LYP Hybrid Functional

The choice of the exchange-correlation functional is critical in DFT. We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties for many organic molecules.[7][8] It has a long and successful track record for predicting geometries and electronic properties of a wide range of organic compounds.[9]

2.2.2 The Importance of a Flexible Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set provides a robust and flexible description of the electron distribution. Let's break down its components:

  • 6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in their shape.

  • ++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for describing regions of space far from the nuclei, which is important for anions, lone pairs, and non-covalent interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in response to the molecular environment, which is essential for accurately describing chemical bonds.[7][10]

Software Packages

These calculations can be performed using various quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem. The protocols described below are generally applicable across these platforms, with minor syntax variations in the input files.

Step-by-Step Computational Protocols

This section provides detailed, self-validating workflows for the core quantum chemical calculations.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

The first and most crucial step is to find the most stable 3D arrangement of the atoms, which corresponds to the minimum energy structure on the potential energy surface.

3.1.1 Step-by-Step Methodology

  • Build the Initial Structure: Construct an initial 3D model of 9H-Carbazole-1,8-diamine using a molecular builder like GaussView or Avogadro. Ensure reasonable bond lengths and angles based on standard values for similar structures.

  • Set up the Calculation: Create an input file specifying the B3LYP functional and the 6-311++G(d,p) basis set. The keyword for geometry optimization (e.g., Opt) must be included.

  • Run the Calculation: Submit the input file to the quantum chemistry software. The program will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

  • Confirm Convergence: After the calculation is complete, check the output file to ensure that the optimization has converged successfully. This is typically indicated by specific convergence criteria being met.

  • Perform Frequency Analysis: Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). This is a critical validation step.

  • Verify the Minimum: A true energy minimum will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure. If an imaginary frequency is found, the geometry should be perturbed along the direction of that vibration and re-optimized.

Workflow for Geometry Optimization and Frequency Validation

G cluster_prep Preparation cluster_calc Calculation cluster_validation Validation A Build Initial 3D Structure (e.g., GaussView, Avogadro) B Define Calculation Parameters Functional: B3LYP Basis Set: 6-311++G(d,p) A->B C Run Geometry Optimization B->C D Run Frequency Calculation (on optimized geometry) C->D E Check for Imaginary Frequencies D->E F Result: True Minimum Energy Structure E->F None Found G Result: Saddle Point (Transition State) E->G Found H Perturb Geometry Along Imaginary Frequency Mode G->H H->C Re-optimize

Caption: Workflow for obtaining a validated minimum energy structure.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity.[11][12] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]

  • HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

  • LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive.

3.2.1 Step-by-Step Methodology

  • Use Optimized Geometry: The FMO analysis must be performed on the validated, optimized geometry from Protocol 1.

  • Request Orbitals: In the calculation input file, ensure that the molecular orbitals are saved (this is often a default setting, but can be explicitly requested, e.g., Pop=Regular).

  • Extract Energies: After the calculation completes, locate the section in the output file that lists the molecular orbital energies. Identify the energies for the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).

  • Calculate the Gap: ΔE = ELUMO - EHOMO.

  • Visualize the Orbitals: Use visualization software like GaussView or Avogadro to generate and view the 3D shapes of the HOMO and LUMO. This visual representation is crucial for identifying which parts of the molecule are involved in electron donation and acceptance.

3.2.2 Data Presentation

ParameterEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO Gap (ΔE)Calculated Value
Caption: FMO energies for 9H-Carbazole-1,8-diamine.
Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules.[14] It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[15][16] This is particularly valuable in drug design for predicting non-covalent interactions, such as hydrogen bonding, with a biological target.[17]

3.3.1 Step-by-Step Methodology

  • Use Optimized Geometry: As with FMO analysis, the MEP calculation requires the optimized molecular structure.

  • Set up the Calculation: The calculation of the MEP surface is typically a post-processing step. In Gaussian, for example, the keyword output=wfx can be used to generate a wavefunction file that can then be processed by visualization software or other analysis tools like Multiwfn.

  • Generate the Surface: Use a visualization program to read the output and generate the MEP surface. The potential values are typically represented by a color spectrum:

    • Red: Most negative potential (electron-rich regions, e.g., lone pairs on nitrogen or oxygen atoms). These are sites for electrophilic attack.

    • Blue: Most positive potential (electron-poor regions, e.g., hydrogen atoms attached to electronegative atoms). These are sites for nucleophilic attack.

    • Green/Yellow: Intermediate potential (neutral regions).

Conceptual Diagram of MEP

MEP_Concept cluster_molecule Molecule cluster_potential Electrostatic Potential cluster_interpretation Interpretation M 9H-Carbazole-1,8-diamine (Electron Density Cloud) P Color-Coded MEP Surface M->P Map Potential onto Electron Density R Red Regions (Negative Potential) Nucleophilic Sites P->R B Blue Regions (Positive Potential) Electrophilic Sites P->B

Sources

Foundational

"solubility of 9H-Carbazole-1,8-diamine in organic solvents"

An In-depth Technical Guide to the Solubility of 9H-Carbazole-1,8-diamine in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 9H-Carbazole-1,8-diamine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 9H-Carbazole-1,8-diamine, a key intermediate in pharmaceutical and materials science research. Lacking extensive published quantitative data, this document establishes a predictive solubility profile based on first principles of physical organic chemistry, including polarity, hydrogen bonding, and solute-solvent interactions. We further present a robust, step-by-step experimental protocol for the quantitative determination of its solubility using the equilibrium shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's behavior in solution to facilitate process development, formulation, and analytical method design.

Introduction: The Significance of 9H-Carbazole-1,8-diamine

9H-Carbazole-1,8-diamine (C₁₂H₁₁N₃, Molar Mass: 197.24 g/mol ) is a tricyclic aromatic compound featuring a carbazole core functionalized with two primary amine groups.[1][2] This unique structure, combining a rigid, electron-rich heterocyclic system with highly polar, basic functional groups, makes it a valuable building block in diverse fields. Its derivatives are explored for applications ranging from organic light-emitting diodes (OLEDs) to novel therapeutic agents.

Understanding and quantifying the solubility of this molecule in various organic solvents is a non-trivial but critical prerequisite for its successful application. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), formulation of drug products, and the design of analytical methods. This guide aims to provide both a theoretical framework for predicting its solubility and a practical methodology for its empirical determination.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] For 9H-Carbazole-1,8-diamine, the key structural features influencing these interactions are:

  • The Carbazole Core: The large, tricyclic aromatic system is predominantly non-polar and hydrophobic. This part of the molecule favors interactions with non-polar or moderately polar solvents through van der Waals forces. The parent compound, carbazole, is known to be soluble in non-polar solvents like toluene and sparingly soluble in polar solvents like ethanol.[5][6]

  • Primary Amine Groups (-NH₂): The two amine groups at the 1 and 8 positions introduce significant polarity. They are potent hydrogen bond donors (via N-H) and acceptors (via the nitrogen lone pair).[7][8] These groups will strongly interact with polar protic and polar aprotic solvents.

  • Carbazole N-H Group: The secondary amine within the five-membered ring is also a hydrogen bond donor, contributing to interactions with polar solvents. Studies on carbazole itself have shown that this N-H bond can form strong hydrogen bonds with solvents like N,N-dimethylformamide (DMF), significantly enhancing solubility.

This duality—a large non-polar core with multiple highly polar functional groups—suggests a complex solubility profile. The molecule is amphiphilic in nature, and its solubility will be a delicate balance of these competing characteristics.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a qualitative solubility profile for 9H-Carbazole-1,8-diamine at room temperature is predicted below. It is crucial to note that this profile is predictive and requires experimental verification for quantitative applications.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHigh These solvents are polar and excellent hydrogen bond acceptors. They can effectively solvate the polar amine groups without competing as hydrogen bond donors. DMF, in particular, is known to strongly interact with the carbazole N-H group.
Polar Protic Methanol, Ethanol, IsopropanolModerate Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the amine groups.[8] However, the large non-polar carbazole backbone may limit high solubility compared to smaller amines.
Non-Polar Hexane, Toluene, ChloroformLow to Moderate Toluene and chloroform may show some solubility due to their ability to interact with the aromatic core.[5] However, the highly polar amine groups will disfavor dissolution in purely non-polar solvents like hexane. The general insolubility of amines increases with molecular weight in non-polar media.[8]
Aqueous WaterVery Low / Insoluble The large, hydrophobic carbazole structure is expected to dominate, making the molecule poorly soluble in water despite the presence of hydrogen-bonding amine groups.[5][8]
Aqueous Acid 0.1 M Hydrochloric Acid (HCl)High The primary amine groups are basic and will be protonated in an acidic medium to form highly polar ammonium salts (R-NH₃⁺), which are readily soluble in water.[9][10]

Key Factors Modulating Solubility

Several experimental variables can be manipulated to influence the solubility of 9H-Carbazole-1,8-diamine.

  • Temperature: For the majority of solid organic compounds, solubility in organic solvents increases with temperature.[3][5] This is because the dissolution process is typically endothermic, meaning that input of thermal energy shifts the equilibrium toward the dissolved state. This principle is fundamental to purification by recrystallization.

  • Solvent Selection: As detailed in the table above, the choice of solvent is the most critical factor. A solvent that can effectively disrupt the solute-solute crystal lattice forces and form stable solute-solvent interactions will be most effective.

  • pH (Aqueous Systems): The basicity of the amine functional groups provides a powerful handle for controlling aqueous solubility. In acidic solutions (pH < pKa of the conjugate acid), the compound will exist in its protonated, highly soluble salt form. This is a common strategy used in drug formulation and extraction processes.

Caption: Intermolecular forces governing solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system for accurately determining the solubility of 9H-Carbazole-1,8-diamine in a given solvent. The shake-flask method is considered the gold standard for measuring equilibrium solubility.[3]

Objective: To quantify the maximum concentration of 9H-Carbazole-1,8-diamine that dissolves in a specific organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

  • 9H-Carbazole-1,8-diamine (solid, high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of holding the vials

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of solid 9H-Carbazole-1,8-diamine to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker. Agitate the slurry at a constant speed for a period sufficient to reach equilibrium.

    • Trustworthiness Check: A minimum of 24 hours is recommended. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Subsequently, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining particulates.

    • Causality Note: This step is critical. Failure to remove all solids will lead to an overestimation of solubility.

  • Quantification: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of a pre-established calibration curve on the analytical instrument. Analyze the diluted sample to determine its concentration.

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

    Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) × (Dilution Factor)

  • Validation: The experiment should be performed in triplicate to ensure reproducibility and statistical confidence in the result.

Experimental_Workflow A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (e.g., 24-48h at 25°C) on Shaker B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample Accurately E->F G 7. Quantify via HPLC or UV-Vis F->G H 8. Calculate Solubility (mg/mL or M) G->H

Sources

Exploratory

A Technical Guide to the Fluorescence Spectroscopy of 9H-Carbazole-1,8-diamine: From Fundamental Principles to Advanced Applications

Executive Summary The 9H-carbazole scaffold is a cornerstone in the development of functional organic materials due to its rigid, planar structure, high thermal stability, and excellent charge-transporting properties.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 9H-carbazole scaffold is a cornerstone in the development of functional organic materials due to its rigid, planar structure, high thermal stability, and excellent charge-transporting properties.[1] The strategic placement of functional groups onto this core allows for the fine-tuning of its photophysical characteristics, opening avenues for applications in organic electronics, chemical sensing, and drug development. This guide focuses on a specific, yet underexplored derivative: 9H-Carbazole-1,8-diamine (PubChem CID: 14147472).[2] By positioning two potent electron-donating amino groups at the sterically active 1 and 8 positions, this molecule is poised to exhibit unique and highly sensitive fluorescence properties.

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to characterize 9H-Carbazole-1,8-diamine. We will move beyond simple protocols to explore the fundamental principles governing its expected photophysics, including strong solvatochromism and pH sensitivity. This guide provides detailed, self-validating experimental designs and explains the causality behind each methodological choice, empowering researchers to not only collect high-quality data but also to interpret it with deep scientific insight.

The Carbazole Core: A Foundation for Luminescence

The parent carbazole molecule is an aromatic heterocyclic compound known for its intrinsic fluorescence.[3] Its photophysical behavior is governed by transitions between electronic states, primarily the ground state (S₀) and the first excited singlet state (S₁). Upon absorbing a photon of appropriate energy, the molecule is promoted to the S₁ state. It then relaxes back to the S₀ state, losing the excess energy through various pathways, including the emission of a photon (fluorescence).

Key photophysical parameters that define a fluorophore include:

  • Absorption and Emission Maxima (λ_abs / λ_em): The wavelengths at which the molecule most efficiently absorbs and emits light.

  • Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima, arising from relaxation processes in the excited state.

  • Fluorescence Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The parent carbazole has a quantum yield of 0.38 in cyclohexane.[4]

  • Fluorescence Lifetime (τ_F): The average time the molecule spends in the excited state before returning to the ground state. For carbazole, the S₁ lifetime is typically in the range of 13–15 nanoseconds.[5]

The Unique Case of 9H-Carbazole-1,8-diamine: A Theoretical Perspective

The introduction of two amino (-NH₂) groups at the 1 and 8 positions of the carbazole ring is expected to profoundly influence its electronic structure and, consequently, its fluorescence properties.

Structural and Electronic Impact of Diamino Substitution

The amino groups are strong electron-donating substituents. Their placement creates a molecule with inherent donor-π-acceptor characteristics, where the amino groups act as electron donors (D) and the electron-deficient carbazole core functions as the π-system and acceptor (A). This electronic push-pull arrangement is anticipated to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Anticipated Consequences:

  • Bathochromic Shift: A significant red-shift (shift to longer wavelengths) in both absorption and emission spectra compared to unsubstituted carbazole is expected. This is a direct result of the reduced HOMO-LUMO gap.

  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, a substantial redistribution of electron density is likely to occur, moving from the amino groups towards the carbazole ring. This ICT character is the primary driver for the molecule's environmental sensitivity.

  • Hydrogen Bonding: The presence of three N-H bonds (one on the carbazole nitrogen and one on each amine) allows for both hydrogen bond donating and accepting interactions with solvent molecules, which can further modulate the excited state properties.

Figure 1: Donor-Acceptor Structure of 9H-Carbazole-1,8-diamine cluster_carbazole 9H-Carbazole-1,8-diamine cluster_excitation Photoexcitation Effect Carbazole Carbazole Core (π-System / Acceptor) ExcitedState Excited State (S₁) ~ Intramolecular Charge Transfer (ICT) Carbazole->ExcitedState Leads to ICT Amino1 Amino Group (Donor) at C1 Amino1->Carbazole Electron Donation Amino8 Amino Group (Donor) at C8 Amino8->Carbazole Electron Donation GroundState Ground State (S₀) ~ Neutral GroundState->ExcitedState hν (Absorption)

Caption: Figure 1: Donor-Acceptor Structure of 9H-Carbazole-1,8-diamine.

Experimental Design for Spectroscopic Characterization

A robust characterization of 9H-Carbazole-1,8-diamine requires a multi-step approach, starting with foundational measurements and progressing to more advanced techniques to probe its dynamic and environmentally sensitive properties.

Workflow for Comprehensive Photophysical Analysis

The following workflow outlines a logical progression for characterizing a novel fluorophore like 9H-Carbazole-1,8-diamine.

Caption: Figure 2: Experimental Workflow for Characterizing 9H-Carbazole-1,8-diamine.

Part A: Foundational Measurements Protocol

Objective: To determine the fundamental absorption and emission characteristics and to perform an initial screen for solvatochromism.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (~1 mM) of 9H-Carbazole-1,8-diamine in a high-purity solvent like DMSO or THF.

    • Causality: A stock solution ensures accurate and reproducible dilutions for subsequent experiments. DMSO is often a good starting point due to its broad solvency.

  • Working Solution Preparation: Create a series of dilute working solutions (e.g., 1-10 µM) in a range of solvents with varying polarity (e.g., hexane, dichloromethane, THF, acetonitrile, DMSO, ethanol).

    • Causality: A range of solvents is critical to probe for solvatochromism. Low concentrations are used to prevent aggregation and inner-filter effects, which can distort spectral shapes and intensities.

  • UV-Vis Absorption Spectroscopy: For each solution, record the absorption spectrum over a range of ~250-500 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank. The absorbance of the main peak should be kept below 0.1 to ensure linearity for fluorescence measurements.

  • Steady-State Fluorescence Spectroscopy:

    • Excite each sample at its primary absorption maximum (λ_abs) determined in the previous step.

    • Record the emission spectrum from just above the excitation wavelength to ~700 nm.

    • Self-Validation: Also record an excitation spectrum by setting the emission detector to the observed emission maximum (λ_em) and scanning the excitation monochromator. The shape of the excitation spectrum should match the absorption spectrum, confirming the emissive species is the one being absorbed.

Part B: Quantum Yield and Lifetime Protocol

Objective: To quantify the efficiency and temporal dynamics of the fluorescence emission.

Methodology for Relative Quantum Yield (Φ_F):

  • Select a Standard: Choose a well-characterized fluorescence standard whose absorption and emission ranges overlap with the sample. 9,10-diphenylanthracene (Φ_F = 0.90 in cyclohexane) or quinine sulfate (Φ_F = 0.54 in 0.5 M H₂SO₄) are common choices.[1]

  • Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Acquire Spectra: Record the absorption and fluorescence emission spectra for all solutions.

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient from the plot, n is the refractive index of the solvent, and the subscripts s and r denote the sample and reference, respectively.

    • Causality: This ratiometric method corrects for instrumental parameters by comparing the unknown sample to a known standard under identical conditions. The refractive index term corrects for solvent-induced changes in light collection efficiency.

Methodology for Fluorescence Lifetime (τ_F):

  • Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) instrument.

  • Measurement: Excite the dilute sample (absorbance < 0.1) with a pulsed laser source (e.g., a picosecond diode laser) at or near the λ_abs.

  • Data Acquisition: Collect the fluorescence decay profile until sufficient counts (e.g., 10,000 in the peak channel) are acquired.

  • Analysis: Fit the decay curve to a single or multi-exponential decay model to extract the lifetime value(s) (τ_F).

    • Causality: The lifetime is a direct probe of the excited state's stability and is sensitive to quenching processes. A multi-exponential decay may indicate the presence of different conformers or species in solution.

Data Presentation and Analysis

All quantitative data should be summarized for clear comparison.

Table 1: Photophysical Properties of 9H-Carbazole-1,8-diamine in Various Solvents

SolventPolarity Index (E_T(30))λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_F (Quantum Yield)τ_F (ns)
Hexane30.9
Toluene33.9
DCM41.1
THF37.4
Acetonitrile46.0
DMSO45.1
Ethanol51.9
Analysis of Environmental Sensitivity

Solvatochromism: The strong expected ICT character of 9H-Carbazole-1,8-diamine should lead to a pronounced solvatochromic effect, where the emission peak (λ_em) shifts to lower energies (red-shifts) as solvent polarity increases.[6] This is because polar solvents stabilize the more polar excited ICT state more than the less polar ground state.

This relationship can be quantified using a Lippert-Mataga plot , which correlates the Stokes shift with the solvent orientation polarizability (Δf).[7] A linear plot confirms the ICT nature of the excited state and its slope can be used to estimate the change in the molecule's dipole moment upon excitation.

Figure 3: Solvatochromism & Lippert-Mataga Relationship cluster_energy Energy Level Diagram cluster_plot Lippert-Mataga Plot S0_nonpolar S₀ S1_nonpolar S₁ p1 S1_nonpolar->p1 Low Polarity (e.g., Hexane) High Energy Emission S0_polar S₀ S1_polar S₁ (Stabilized) p5 S1_polar->p5 High Polarity (e.g., DMSO) Low Energy Emission p2 p1->p2 p3 p2->p3 p4 p3->p4 p4->p5 X_axis Solvent Polarity (Δf) → Y_axis Stokes Shift (cm⁻¹) →

Caption: Figure 3: Solvatochromism & Lippert-Mataga Relationship.

pH Sensing: The presence of basic amino groups and a weakly acidic carbazole N-H group suggests that the fluorescence of 9H-Carbazole-1,8-diamine will be highly sensitive to pH. Protonation of the amino groups in acidic conditions will turn them into electron-withdrawing ammonium groups, likely causing a significant blue-shift and potential quenching of fluorescence. Conversely, deprotonation of the carbazole N-H in strongly basic conditions could also alter the emission.

Protocol for pH Titration:

  • Prepare a solution of the compound in a buffered aqueous/organic mixture (e.g., DMSO/water).

  • Record the fluorescence spectrum at neutral pH.

  • Incrementally add small aliquots of a strong acid (e.g., 0.1 M HCl) and record the spectrum after each addition.

  • Repeat the process in a separate experiment using a strong base (e.g., 0.1 M NaOH).

  • Plot the fluorescence intensity at λ_em vs. pH to determine the pKa of the transitions.

Potential Applications in Research and Drug Development

The unique photophysical properties anticipated for 9H-Carbazole-1,8-diamine make it a promising candidate for several advanced applications:

  • Fluorescent Probes: The high sensitivity to environmental polarity (solvatochromism) could be exploited to probe the hydrophobic or hydrophilic nature of protein binding pockets or cellular membranes.

  • Chemical Sensors: The 1,8-diamine arrangement forms a potential chelation site for metal ions. Binding of cations like Zn²⁺ or Cu²⁺ would likely perturb the ICT process, leading to a "turn-on" or "turn-off" fluorescent response, making it a candidate for selective ion sensing.[8][9]

  • pH Sensors: The strong fluorescence response to protonation could be used to monitor pH changes in biological systems or chemical reactions.

  • Building Block for Advanced Materials: This derivative can serve as a highly fluorescent building block for creating larger conjugated molecules or polymers for use in organic light-emitting diodes (OLEDs).[1]

References

A comprehensive, numbered list of all cited sources will be consolidated here, including the Title, Source, and a valid, clickable URL for verification.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Polymerization of 9H-Carbazole-1,8-diamine

Introduction 9H-Carbazole and its derivatives are a cornerstone class of heterocyclic compounds extensively utilized in materials science for their robust thermal stability, excellent hole-transporting capabilities, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9H-Carbazole and its derivatives are a cornerstone class of heterocyclic compounds extensively utilized in materials science for their robust thermal stability, excellent hole-transporting capabilities, and strong fluorescence.[1][2] Among these, 9H-Carbazole-1,8-diamine (1,8-DAC) stands out as a particularly versatile monomer.[3][4][5] Its structure, featuring two primary amine groups flanking the carbazole core, provides multiple reactive sites for polymerization, leading to the formation of novel conducting polymers with unique properties. The resulting poly(9H-Carbazole-1,8-diamine), hereafter referred to as P(1,8-DAC), is less planar compared to its 3,6- and 2,7-linked counterparts, a structural feature that can be advantageous for specific applications like photoresponsive organic field-effect transistor memories.[1]

This guide provides detailed protocols for the synthesis of P(1,8-DAC) via two primary methods: electrochemical and chemical oxidative polymerization. It is designed for researchers and professionals in materials chemistry and drug development, offering in-depth, step-by-step methodologies and explaining the scientific rationale behind critical experimental choices.

Part 1: Electrochemical Polymerization of P(1,8-DAC)

Principle of the Method

Electrochemical polymerization is a powerful technique for generating thin, uniform, and adherent polymer films directly onto a conductive substrate. The process is initiated by applying an external potential to an electrode immersed in a solution containing the monomer and a supporting electrolyte. For 1,8-DAC, the monomer is oxidized at the anode surface to form radical cations. These reactive species then couple, typically through the amine groups and potentially the carbazole ring, eliminating protons and forming dimer, trimer, and eventually, long polymer chains that precipitate onto the electrode surface. The growth of the polymer film can be precisely controlled and monitored in real-time by observing the changes in current during successive potential cycles.

Detailed Protocol: Potentiodynamic Electropolymerization

This protocol describes the synthesis of a P(1,8-DAC) film on a platinum electrode using cyclic voltammetry (CV).

Materials and Equipment

  • Monomer: 9H-Carbazole-1,8-diamine (1,8-DAC)

  • Solvent: Acetonitrile (ACN), HPLC or electrochemical grade[3]

  • Supporting Electrolyte: Lithium perchlorate (LiClO₄), electrochemical grade[3]

  • Acidic Medium (Optional): Perchloric acid (HClO₄)[3]

  • Working Electrode: Platinum (Pt) disk electrode[3]

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE)

  • Electrochemical Cell: Three-electrode glass cell

  • Potentiostat/Galvanostat

  • Inert Gas: Argon or Nitrogen for deaeration

  • Washing Solvents: Acetonitrile, Deionized water

Experimental Workflow Diagram

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Synthesis A Prepare Electrolyte: Dissolve 1,8-DAC and LiClO₄ in Acetonitrile B Assemble 3-Electrode Cell A->B C Deaerate Solution with N₂/Ar (15-20 min) B->C D Connect to Potentiostat C->D E Run Cyclic Voltammetry (e.g., -0.2 to 1.6 V vs Ag/Ag⁺) for 10-20 cycles D->E F Observe Film Growth: Increasing peak currents E->F G Remove Coated Electrode F->G H Rinse with Acetonitrile to remove residual monomer G->H I Dry under vacuum or N₂ stream H->I

Caption: Workflow for Electrochemical Polymerization of 1,8-DAC.

Step-by-Step Procedure

  • Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in acetonitrile. To this, add 1,8-DAC to a final concentration of 10-50 mM. If an acidic medium is required, a small amount of HClO₄ can be added.[3]

  • Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished to a mirror finish and cleaned before use.

  • Deaeration: Immerse the electrodes in the monomer solution and purge the solution with inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization reaction. Maintain an inert atmosphere over the solution throughout the experiment.

  • Polymerization: Connect the electrodes to the potentiostat. Initiate polymerization using cyclic voltammetry. A typical potential range is from -0.2 V to +1.6 V versus a Ag/Ag⁺ reference electrode, at a scan rate of 50-100 mV/s.[6][7]

    • Rationale: The anodic (positive) potential sweep oxidizes the monomer to initiate polymerization. The increase in the peak currents of the redox waves with each successive cycle indicates the deposition and growth of a conductive polymer film on the electrode surface.

  • Cycling: Perform 10-20 potential cycles, or until a stable and visually apparent film has formed on the working electrode.

  • Post-Synthesis Processing: After polymerization, remove the polymer-coated working electrode from the cell.

  • Washing: Gently rinse the electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte from the film surface.

  • Drying: Dry the P(1,8-DAC) coated electrode under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Typical Electrochemical Parameters

ParameterTypical ValueRationale
Monomer Conc.10 - 50 mMAffects polymerization rate and film thickness.
Electrolyte Conc.0.1 M LiClO₄Provides ionic conductivity to the solution.
SolventAcetonitrile (ACN)Offers a wide potential window and good monomer solubility.
Potential Range-0.2 V to +1.6 V vs Ag/Ag⁺Must exceed the monomer's oxidation potential (~0.9 V) without causing over-oxidation.[6][7]
Scan Rate50 - 100 mV/sInfluences film morphology; faster rates can lead to less ordered films.
Number of Cycles10 - 20Determines the final thickness and amount of polymer deposited.

Part 2: Chemical Oxidative Polymerization of P(1,8-DAC)

Principle of the Method

Chemical oxidative polymerization offers a scalable method to produce P(1,8-DAC) as a bulk powder. This ex-situ technique utilizes a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), dissolved in a suitable solvent.[1] When the monomer solution is mixed with the oxidant, the monomer is oxidized, initiating a polymerization process similar to the electrochemical method. The resulting polymer is insoluble and precipitates from the solution, allowing it to be collected by filtration. This method is advantageous for applications requiring larger quantities of the polymer.

Detailed Protocol: Bulk Synthesis with FeCl₃

This protocol describes the synthesis of P(1,8-DAC) powder using FeCl₃ as the oxidant.

Materials and Equipment

  • Monomer: 9H-Carbazole-1,8-diamine (1,8-DAC)

  • Solvent: Anhydrous chloroform (CHCl₃) or acetonitrile (ACN)

  • Oxidant: Anhydrous iron(III) chloride (FeCl₃)

  • Precipitation/Washing Solvents: Methanol, deionized water, dilute HCl

  • Reaction Vessel: Round-bottom flask

  • Stirring: Magnetic stirrer

  • Filtration: Büchner funnel and filter paper

  • Drying: Vacuum oven

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_poly Polymerization cluster_post Purification A Dissolve 1,8-DAC in anhydrous Chloroform under N₂ B Separately, dissolve FeCl₃ in anhydrous Chloroform A->B D Add FeCl₃ solution dropwise to monomer solution with stirring B->D C Cool monomer solution to 0 °C C->D E Stir at 0 °C for 2h, then at RT for 24h D->E F Observe formation of dark polymer precipitate E->F G Pour mixture into Methanol to precipitate polymer F->G H Filter the precipitate G->H I Wash sequentially with: Methanol, H₂O, dilute HCl, H₂O H->I J Dry polymer powder in vacuum oven I->J

Caption: Workflow for Chemical Oxidative Polymerization of 1,8-DAC.

Step-by-Step Procedure

  • Monomer Solution: In a round-bottom flask under an inert atmosphere, dissolve a specific amount of 1,8-DAC in anhydrous chloroform.

  • Oxidant Solution: In a separate flask, prepare a solution of FeCl₃ in anhydrous chloroform. A typical molar ratio of oxidant to monomer is 2.5:1.

    • Rationale: A stoichiometric excess of the oxidant is required to ensure complete polymerization. FeCl₃ is an effective oxidant for carbazole and its derivatives.[1]

  • Reaction Initiation: Cool the monomer solution to 0 °C using an ice bath. While stirring vigorously, add the FeCl₃ solution dropwise to the monomer solution over 30 minutes.

  • Polymerization: After the addition is complete, maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for 24 hours. A dark-colored precipitate will form as the polymer is synthesized.

  • Precipitation: Pour the reaction mixture into a large volume of methanol (a non-solvent) to fully precipitate the polymer and quench the reaction.

  • Filtration and Washing: Collect the polymer powder by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected polymer powder extensively to remove the oxidant and oligomers. A typical washing sequence is:

    • Methanol (until the filtrate is colorless)

    • Deionized water

    • Dilute HCl (to remove iron salts)

    • Deionized water (until the filtrate is neutral)

    • Methanol (to aid in drying)

  • Drying: Dry the purified P(1,8-DAC) powder in a vacuum oven at 50-60 °C for at least 24 hours to obtain the final product.

Typical Chemical Polymerization Parameters

ParameterTypical ValueRationale
OxidantIron(III) Chloride (FeCl₃)Effective and common oxidant for coupling aromatic monomers.
SolventAnhydrous ChloroformGood solvent for the monomer and oxidant. Anhydrous conditions prevent side reactions.
Monomer:Oxidant Ratio1 : 2.5Ensures complete oxidation and polymerization of the monomer.
Reaction Temperature0 °C to Room Temp.Initial low temperature helps control the exothermic reaction; room temp allows for completion.
Reaction Time24 hoursAllows for high molecular weight polymer formation.

Part 3: Characterization of P(1,8-DAC)

After synthesis, the polymer should be characterized to confirm its structure and properties.

  • Structural Confirmation (FT-IR & NMR): Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the polymerization by showing the disappearance of N-H stretching bands of the primary amine and the appearance of new bands corresponding to the polymer backbone. Nuclear Magnetic Resonance (NMR) spectroscopy of the soluble fraction can provide further structural details.[6][8]

  • Electrochemical Behavior (CV): For electrochemically prepared films, cyclic voltammetry in a monomer-free electrolyte solution is used to study the redox activity (doping/dedoping process) of the polymer film. This provides information on its electrochemical stability and conductivity window.[3]

  • Optical Properties (UV-Vis): UV-Visible spectroscopy is used to study the electronic transitions of the polymer. By coupling this with electrochemistry (spectroelectrochemistry), one can observe changes in the absorption spectrum as a function of the applied potential, which is crucial for characterizing electrochromic materials.[9]

  • Morphology (SEM): Scanning Electron Microscopy (SEM) reveals the surface topography and morphology of the polymer film, providing insights into its compactness, porosity, and uniformity.[9]

Conclusion

The protocols outlined provide robust and reproducible methods for the synthesis of poly(9H-Carbazole-1,8-diamine). The electrochemical approach is ideal for creating well-defined thin films for device applications, such as electrochromic windows or sensors.[9] The chemical oxidative method is suited for producing bulk quantities of the polymer for applications where the material may be processed from solution or used in composites.[3] The unique 1,8-linkage in P(1,8-DAC) offers a distinct polymer architecture, making it a compelling candidate for exploration in advanced electronic and optoelectronic applications.

References

  • ResearchGate. (2025). A Short, Multigram Synthesis of 1,8-Diaminocarbazole | Request PDF. Available from: [Link]

  • National Institutes of Health. (2024). A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors - PMC. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). An unexpected discovery of a one-pot synthesis for carbazole-based diamine and the electrochromic properties of the derived polymers. Available from: [Link]

  • AWS. (n.d.). Electrochemical Synthesis, and Electrochromic properties of Poly(2-(9H- Carbazol-9-yl)acetic acid) film. Available from: [Link]

  • ResearchGate. (2024). A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors. Available from: [Link]

  • MDPI. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Electropolymerization of 9H-Carbazol-9-Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. Available from: [Link]

  • ResearchGate. (2025). (PDF) Carbazole derivative synthesis and their electropolymerization. Available from: [Link]

  • JACS Directory. (2021). Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of 3-(9H-Carbazol-9-yl)propanenitrile. Available from: [Link]

  • ResearchGate. (2025). Electrochemical polymerization of 9-phenylcarbazole in mixed electrolytes of boron trifluoride diethyl etherate and sulfuric acid | Request PDF. Available from: [Link]

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Application

Application Notes &amp; Protocols: Synthesis of High-Performance Polymers from 9H-Carbazole-1,8-diamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of 1,8-Carbazole-Based Polymers Carbazole and its derivatives are a cornerstone in the development of high-performance organic mat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 1,8-Carbazole-Based Polymers

Carbazole and its derivatives are a cornerstone in the development of high-performance organic materials, prized for their exceptional thermal stability, and unique photophysical and electronic properties.[1][2] These characteristics have made them integral components in a wide array of applications, including organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[3][4] While much of the research has historically focused on polymers derived from 3,6- or 2,7-substituted carbazoles, the 1,8-diamino isomer, 9H-Carbazole-1,8-diamine, presents a unique and compelling building block for a new generation of advanced polymers.

The distinct "zigzag" geometry imposed by the 1,8-linkage in the polymer backbone can lead to materials with novel conformational and electronic properties. This application note provides a comprehensive guide to the synthesis of high-performance polyamides and polyimides from 9H-Carbazole-1,8-diamine, offering detailed protocols and expert insights into the underlying scientific principles.

Part 1: Synthesis of Polyamides from 9H-Carbazole-1,8-diamine

Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. The incorporation of the rigid and planar carbazole moiety into the polyamide backbone is anticipated to yield materials with enhanced performance characteristics. The primary route to synthesizing these polymers is through the polycondensation of a diamine with a diacid chloride.

Causality Behind Experimental Choices

The selection of the diacid chloride comonomer is a critical determinant of the final polymer's properties. Aromatic diacid chlorides, such as terephthaloyl chloride and isophthaloyl chloride, will produce rigid and thermally stable polymers. In contrast, aliphatic diacid chlorides, like adipoyl chloride, will introduce flexibility into the polymer chain, potentially improving solubility at the expense of some thermal resistance.

The choice of solvent is equally crucial. Aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are preferred due to their ability to dissolve the starting materials and the resulting polymer, facilitating a homogeneous reaction environment.[3] The addition of a base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct of the condensation reaction, driving the equilibrium towards polymer formation.

Experimental Workflow: Polyamide Synthesis

G cluster_prep Preparation cluster_reaction Polycondensation cluster_workup Work-up and Purification Monomer_Prep Dissolve 9H-Carbazole-1,8-diamine and base in aprotic solvent Addition Slowly add Diacid Chloride solution to Diamine solution at 0-5°C Monomer_Prep->Addition Diacid_Prep Dissolve Diacid Chloride in aprotic solvent Diacid_Prep->Addition Stirring Stir at room temperature for 12-24 hours under N2 Addition->Stirring Precipitation Precipitate polymer in a non-solvent (e.g., methanol) Stirring->Precipitation Filtration Filter the polymer Precipitation->Filtration Washing Wash with water and methanol Filtration->Washing Drying Dry under vacuum at 80-100°C Washing->Drying

Caption: Workflow for the synthesis of polyamides from 9H-Carbazole-1,8-diamine.

Detailed Protocol: Synthesis of Poly(1,8-carbazole terephthalamide)

Materials:

  • 9H-Carbazole-1,8-diamine (1.00 g, 5.07 mmol)

  • Terephthaloyl chloride (1.03 g, 5.07 mmol)

  • N-methyl-2-pyrrolidone (NMP), anhydrous (20 mL)

  • Pyridine, anhydrous (0.80 mL, 10.14 mmol)

  • Methanol (200 mL)

  • Deionized water

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 9H-Carbazole-1,8-diamine (1.00 g) and anhydrous pyridine (0.80 mL) in anhydrous NMP (10 mL) under a nitrogen atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • In a separate beaker, dissolve terephthaloyl chloride (1.03 g) in anhydrous NMP (10 mL).

  • Slowly add the terephthaloyl chloride solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature between 0-5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 24 hours under a nitrogen atmosphere. The solution will become viscous as the polymer forms.

  • Pour the viscous polymer solution into 200 mL of vigorously stirred methanol to precipitate the polymer.

  • Collect the fibrous precipitate by filtration.

  • Wash the polymer thoroughly with deionized water (3 x 100 mL) and then with methanol (2 x 100 mL) to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Expected Yield: ~1.5 g (quantitative)

Characterization and Expected Properties
PropertyExpected Value/Characteristic
Inherent Viscosity 0.5 - 1.5 dL/g (in NMP at 30°C)
Solubility Soluble in aprotic polar solvents (NMP, DMAc, DMSO)
Thermal Stability High Td10% > 400°C (10% weight loss temperature)
Glass Transition (Tg) Expected to be high, potentially > 250°C
Appearance Typically a light yellow to brown fibrous solid or tough film

Part 2: Synthesis of Polyimides from 9H-Carbazole-1,8-diamine

Polyimides are a class of high-performance polymers known for their outstanding thermal and chemical resistance, excellent mechanical properties, and good dielectric performance. The synthesis of polyimides from 9H-Carbazole-1,8-diamine is typically a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.

Causality Behind Experimental Choices

The properties of the final polyimide are heavily influenced by the choice of dianhydride. Aromatic dianhydrides like pyromellitic dianhydride (PMDA) lead to rigid, highly thermally stable polyimides, while dianhydrides containing flexible linkages, such as 4,4'-oxydiphthalic anhydride (ODPA), can enhance solubility and processability.

The two-step synthesis is advantageous as the intermediate poly(amic acid) is generally soluble in organic solvents, allowing for processing into films or coatings before conversion to the final, often intractable, polyimide. Thermal imidization involves heating the poly(amic acid) film to high temperatures (typically >250°C) to drive the cyclodehydration reaction. Chemical imidization, using reagents like acetic anhydride and pyridine, can be performed at lower temperatures.

Experimental Workflow: Polyimide Synthesis

G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization Monomer_Prep Dissolve 9H-Carbazole-1,8-diamine in aprotic solvent (e.g., DMAc) Dianhydride_Add Add Dianhydride portion-wise at 0-5°C under N2 Monomer_Prep->Dianhydride_Add Stirring_PAA Stir at room temperature for 12-24 hours Dianhydride_Add->Stirring_PAA Film_Casting Cast poly(amic acid) solution onto a glass substrate Stirring_PAA->Film_Casting Thermal_Imidization Heat stepwise to >250°C under N2 Film_Casting->Thermal_Imidization

Caption: Two-step workflow for the synthesis of polyimides from 9H-Carbazole-1,8-diamine.

Detailed Protocol: Synthesis of Polyimide from 9H-Carbazole-1,8-diamine and PMDA

Materials:

  • 9H-Carbazole-1,8-diamine (1.00 g, 5.07 mmol)

  • Pyromellitic dianhydride (PMDA) (1.11 g, 5.07 mmol), purified by sublimation

  • N,N-dimethylacetamide (DMAc), anhydrous (20 mL)

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 9H-Carbazole-1,8-diamine (1.00 g) in anhydrous DMAc (15 mL) under a nitrogen atmosphere.

  • Cool the solution to 0-5°C.

  • Add the pyromellitic dianhydride (1.11 g) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours. The solution will become a viscous, clear poly(amic acid) solution.

Step 2: Thermal Imidization

  • Pour the poly(amic acid) solution onto a clean, dry glass plate.

  • Cast a film of uniform thickness using a doctor blade.

  • Place the glass plate in a programmable oven under a nitrogen atmosphere.

  • Heat the film according to the following schedule:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • Cool the oven to room temperature.

  • Immerse the glass plate in deionized water to peel off the polyimide film.

  • Dry the film in a vacuum oven at 100°C for 12 hours.

Characterization and Expected Properties
PropertyExpected Value/Characteristic
Inherent Viscosity (PAA) 0.8 - 2.0 dL/g (in DMAc at 30°C)
Solubility (Polyimide) Generally insoluble in common organic solvents
Thermal Stability Very high Td10% > 500°C
Glass Transition (Tg) High, often difficult to detect by DSC, > 300°C
Appearance Tough, flexible, and typically amber-colored film

Conclusion

9H-Carbazole-1,8-diamine is a versatile monomer for the synthesis of high-performance polyamides and polyimides. The protocols provided herein offer a solid foundation for the preparation of these advanced materials. Researchers can further tailor the polymer properties by judicious selection of comonomers and by fine-tuning the reaction conditions. The unique structural attributes of the 1,8-carbazole linkage are expected to impart novel and desirable characteristics to the resulting polymers, opening up new avenues for their application in demanding technological fields.

References

  • Amininasab, S. M., Esmaili, S., Abdollahzadeh, Z., Soleimani, B., Shami, Z., & Hassanzadeh, M. (2024). Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups: analysis of optical, thermal, and antibacterial properties. Polymer Bulletin, 81(13), 13549–13565. [Link]

  • Ghaemy, M., Hashemi Nasr, F., Alizadeh, R., & Taghavi, M. (2012). Synthesis and Characterization of Novel Photoactive, Thermally Stable and Organosoluble Polyamides Based on Carbazole and Imidazole Derivatives in the Main Chain. Journal of the Chinese Chemical Society, 59(6), 769-778. [Link]

  • Bąk, K. M., Chabuda, K., Montes, H., Quesada, R., & Chmielewski, M. J. (2018). 1,8-Diamidocarbazoles: an easily tuneable family of fluorescent anion sensors and transporters. Organic & Biomolecular Chemistry, 16(28), 5188–5196. [Link]

  • Trigo-López, M., Sanjuán, A. M., Mendía, A., Muñoz, A., García, F. C., & García, J. M. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Polymers, 12(8), 1793. [Link]

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Method

Application of 9H-Carbazole-1,8-diamine in Organic Electronics: A Technical Guide for Researchers

Introduction: The Untapped Potential of a Unique Carbazole Isomer The carbazole scaffold is a cornerstone in the design of high-performance materials for organic electronics, celebrated for its robust thermal stability,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Unique Carbazole Isomer

The carbazole scaffold is a cornerstone in the design of high-performance materials for organic electronics, celebrated for its robust thermal stability, excellent hole-transporting characteristics, and versatile functionalization chemistry.[1][2][3] This has led to the widespread use of carbazole derivatives in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).[4] While derivatives functionalized at the 3, 6, and 9 positions have been extensively studied, 9H-Carbazole-1,8-diamine remains a relatively unexplored isomer. The strategic placement of two amine groups at the 1 and 8 positions presents a unique molecular architecture that could offer distinct advantages in molecular packing, energy level tuning, and interfacial interactions within an organic electronic device.

This technical guide serves as a comprehensive resource for researchers and materials scientists interested in exploring the application of 9H-Carbazole-1,8-diamine. We will delve into its potential roles in various organic electronic devices, provide detailed, adaptable protocols for device fabrication and characterization, and offer insights into the causality behind experimental choices. While specific performance data for this particular isomer is not yet widely published, this guide will leverage established principles of carbazole chemistry and organic semiconductor device physics to provide a robust framework for its investigation.

Core Molecular Attributes and Potential Applications

9H-Carbazole-1,8-diamine possesses a unique combination of an electron-rich carbazole core and two nucleophilic amine groups. This structure suggests several potential applications in organic electronics:

  • Hole Transporting Layer (HTL): The inherent hole-transporting nature of the carbazole moiety, coupled with the electron-donating amine groups, makes it a prime candidate for use in HTLs. The diamine functionality could promote favorable intermolecular interactions, potentially influencing film morphology and charge carrier mobility.

  • Building Block for Advanced Materials: The amine groups serve as reactive sites for further chemical synthesis. This allows for the creation of more complex structures, such as dendrimers, polymers, or donor-acceptor molecules, where the 9H-Carbazole-1,8-diamine unit acts as a core or a repeating unit.[5]

  • Interfacial Modifier: The amine groups can interact with the surface of transparent conductive oxides (like ITO) or perovskite layers, potentially improving energy level alignment, reducing interfacial defects, and enhancing charge extraction efficiency.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₁N₃[6]
Molecular Weight197.24 g/mol [6]
AppearanceSolid (predicted)-
Storage2-8°C, inert atmosphere, keep in dark place[7]

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, carbazole derivatives are frequently employed as host materials for phosphorescent emitters or as hole-transporting layers.[2][8] The high triplet energy of the carbazole core is particularly advantageous for blue phosphorescent OLEDs.

Workflow for OLED Fabrication and Characterization

OLED_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Thermal Evaporation) cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HTL_Deposition HTL Deposition (9H-Carbazole-1,8-diamine) Plasma_Treatment->HTL_Deposition EML_Deposition Emissive Layer (EML) Deposition HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition EML_Deposition->ETL_Deposition EIL_Deposition Electron Injection Layer (EIL) Deposition ETL_Deposition->EIL_Deposition Cathode_Deposition Cathode Deposition EIL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation EL_Characterization Electroluminescence Characterization Encapsulation->EL_Characterization PSC_Architecture ITO ITO (Transparent Anode) HTL HTL (9H-Carbazole-1,8-diamine) ITO->HTL Perovskite Perovskite Absorber Layer HTL->Perovskite ETL ETL (e.g., C60/BCP) Perovskite->ETL Cathode Metal Cathode (e.g., Ag) ETL->Cathode

Caption: Typical p-i-n perovskite solar cell architecture.

Detailed Protocol: Fabrication of a PSC with a 9H-Carbazole-1,8-diamine based HTL

This protocol outlines the fabrication of an inverted (p-i-n) perovskite solar cell.

1. Substrate and HTL Preparation: a. Clean patterned ITO substrates as described in the OLED protocol. b. Prepare a dilute solution of 9H-Carbazole-1,8-diamine in a suitable solvent (e.g., chlorobenzene or a mixture of solvents) at a concentration of 2-5 mg/mL. c. Spin-coat the 9H-Carbazole-1,8-diamine solution onto the ITO substrate at 3000-5000 rpm for 30 seconds. d. Anneal the substrate at 100-120 °C for 10 minutes to remove residual solvent and form a uniform film.

2. Perovskite Layer Deposition: a. Prepare a perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation like CsₓFA₁₋ₓPb(IᵧBr₁₋ᵧ)₃ in a DMF:DMSO solvent mixture). b. In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the HTL-coated substrate. A two-step spin-coating process is often used (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s). c. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. d. Anneal the film on a hotplate at 100 °C for 30-60 minutes to form the crystalline perovskite layer.

3. Electron Transport and Cathode Layers: a. Transfer the substrates to a vacuum thermal evaporator. b. Deposit a 20-30 nm layer of C60. c. Deposit an 8 nm layer of Bathocuproine (BCP). d. Deposit a 100 nm silver (Ag) or copper (Cu) cathode through a shadow mask.

4. Characterization: a. Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM1.5G illumination (100 mW/cm²) to determine the Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). b. Measure the External Quantum Efficiency (EQE) to determine the spectral response of the device.

Expected Performance and Causality

While specific data for 9H-Carbazole-1,8-diamine is lacking, we can infer potential performance based on the behavior of similar carbazole derivatives.

ApplicationKey Performance MetricExpected Outcome and Rationale
OLED External Quantum Efficiency (EQE), Turn-on VoltageThe diamine functionality may lead to improved charge injection from the anode, potentially lowering the turn-on voltage. The impact on EQE will depend on the triplet energy of the molecule and its ability to confine excitons within the emissive layer.
PSC Power Conversion Efficiency (PCE), StabilityThe amine groups could passivate defects at the perovskite interface, reducing non-radiative recombination and improving Voc and FF. Stronger interfacial bonding may also enhance the long-term operational stability of the device. [9]

Conclusion and Future Outlook

9H-Carbazole-1,8-diamine represents an intriguing yet under-explored material for organic electronics. Its unique 1,8-diamine substitution pattern offers a distinct electronic and steric profile compared to more common carbazole isomers. The protocols and insights provided in this guide are intended to serve as a foundational platform for researchers to systematically investigate its potential. Future work should focus on a thorough characterization of its photophysical and electrochemical properties, followed by its incorporation into various device architectures. Comparative studies against established materials will be crucial in elucidating the true potential of this promising carbazole derivative.

References

  • 9H-Carbazole, 3,3'-(1,6-pyrenediyl)bis[9-phenyl-. (n.d.). BenchChem. Retrieved from https://www.benchchem.com/product/b1494665
  • Chemical structure of 9H‐carbazole and advances reported in its functionalization. (n.d.). MDPI. Retrieved from [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2018). MDPI. Retrieved from [Link]

  • Carbazole-based Enamine: Low-cost and Efficient Hole Transporting Material for Perovskite Solar Cells. (2017). ResearchGate. Retrieved from [Link]

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). ACS Publications. Retrieved from [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024). MDPI. Retrieved from [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024). ResearchGate. Retrieved from [Link]

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers. Retrieved from [Link]

  • Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2023). ResearchGate. Retrieved from [Link]

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of novel styryl- N -isopropyl-9 H -carbazoles for designing trans -conjugated regular silicon hybrid materials. (2018). ResearchGate. Retrieved from [Link]

  • [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. (2024). KTU ePubl. Retrieved from [Link]

  • 9H-Carbazole-1,8-diamine. (n.d.). PubChem. Retrieved from [Link]

  • Low‐Cost Dopant‐Free Carbazole Enamine Hole‐Transporting Materials for Thermally Stable Perovskite Solar Cells. (2021). ResearchGate. Retrieved from [Link]

  • (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023). ACS Publications. Retrieved from [Link]

  • An unexpected discovery of a one-pot synthesis for carbazole-based diamine and the electrochromic properties of the derived polymers. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). Royal Society of Chemistry. Retrieved from [Link]

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  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2022). MDPI. Retrieved from [Link]

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Application

Application Notes and Protocols for Palladium-Catalyzed Reactions of 9H-Carbazole-1,8-diamine

Introduction: The Strategic Importance of 9H-Carbazole-1,8-diamine 9H-Carbazole-1,8-diamine is a unique heterocyclic building block possessing a rigid, planar carbazole core functionalized with two nucleophilic amino gro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 9H-Carbazole-1,8-diamine

9H-Carbazole-1,8-diamine is a unique heterocyclic building block possessing a rigid, planar carbazole core functionalized with two nucleophilic amino groups in a sterically constrained peri-relationship. This distinct architecture makes it a highly valuable scaffold in materials science for the development of hole-transport materials, organic light-emitting diodes (OLEDs), and fluorescent sensors. In medicinal chemistry, the carbazole nucleus is a well-established pharmacophore, and the introduction of dual amine functionalities offers a gateway to novel ligands and therapeutic agents.[1]

The palladium-catalyzed cross-coupling of these amino groups, particularly through Buchwald-Hartwig amination, allows for the precise installation of aryl or heteroaryl substituents, thereby tuning the electronic and photophysical properties of the resulting molecules.[2][3] However, the close proximity of the two amino groups presents significant synthetic challenges, including the potential for catalyst inhibition through bidentate chelation and the difficulty in controlling selectivity between mono- and di-arylation.

This guide provides a comprehensive overview of the experimental considerations and detailed protocols for performing palladium-catalyzed C-N cross-coupling reactions with 9H-Carbazole-1,8-diamine. It is designed for researchers in organic synthesis, materials science, and drug development, offering insights into overcoming the inherent challenges of this substrate.

PART 1: Foundational Principles and Mechanistic Considerations

The cornerstone of this chemistry is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[2] The catalytic cycle, illustrated below, involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido - HX (Base) Amido->Pd(0)L Reductive Elimination Product Ar-NR₂ Amido->Product caption Fig. 1: Simplified Buchwald-Hartwig catalytic cycle.

Caption: Fig. 1: Simplified Buchwald-Hartwig catalytic cycle.

Causality Behind Experimental Choices for 9H-Carbazole-1,8-diamine:

  • Chelation and Catalyst Inhibition: The 1,8-diamine can act as a bidentate ligand, coordinating to the palladium center and forming a stable, catalytically inactive complex. This is analogous to the "2-pyridyl problem" where nitrogen-containing substrates can inhibit catalysis.[4] To mitigate this, the use of bulky, electron-rich phosphine ligands is paramount.[5][6] Ligands like those from the Buchwald (e.g., tBuXPhos, RuPhos) or Hartwig schools create a sterically crowded coordination sphere around the palladium, which disfavors the formation of the inhibitory bidentate complex and promotes the desired catalytic turnover.

  • Controlling Selectivity (Mono- vs. Di-arylation): Achieving selective mono-arylation of a diamine is a significant challenge. The product of the first amination is an N-aryl-1,8-diaminocarbazole, which can often be more reactive than the starting material. Key strategies to favor mono-substitution include:

    • Stoichiometry: Using a slight excess of the diaminocarbazole relative to the aryl halide.

    • Steric Hindrance: Employing a sterically bulky aryl halide can disfavor the second coupling event.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to isolate the mono-arylated product before the second reaction proceeds to a significant extent.

    • Ligand Choice: Less reactive catalyst systems may favor mono-arylation, though often at the cost of overall yield.[7]

PART 2: Materials, Reagents, and Instrumentation

Category Item Recommended Specifications Rationale / Key Insight
Substrates 9H-Carbazole-1,8-diamine>98% puritySynthesized via reduction of 1,8-dinitro-9H-carbazole.[1] Ensure absence of residual reducing agents or metal catalysts.
Aryl Halide (Br, Cl)>98% purity, anhydrousAryl bromides are generally more reactive than chlorides. For chlorides, more active catalyst systems are required.
Catalysts Palladium PrecatalystsPd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligands Biaryl PhosphinestBuXPhos, RuPhos, SPhosBulky, electron-rich ligands are essential to prevent catalyst inhibition and promote efficient coupling.[5][[“]]
Bases Strong, Non-nucleophilicNaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)The base is crucial for deprotonating the amine in the catalytic cycle. NaOtBu is very strong but moisture-sensitive. K₃PO₄ and Cs₂CO₃ are solids that are easier to handle.[9]
Solvents Anhydrous, AproticToluene, Dioxane, Dimethylformamide (DMF)Solvents must be rigorously dried and degassed to prevent catalyst deactivation and side reactions.[10]
Instrumentation Reaction VesselsSchlenk tubes or microwave vialsReactions are air- and moisture-sensitive and must be performed under an inert atmosphere (Argon or Nitrogen).
Analytical EquipmentTLC, LC-MS, GC-MS, NMR SpectrometerFor reaction monitoring, product identification, and purity assessment.
PurificationSilica Gel Column Chromatography SystemStandard method for purifying organic compounds.

PART 3: Experimental Protocols

The following protocols are designed as robust starting points and may require optimization based on the specific aryl halide used.

Protocol 1: General Procedure for Mono-Arylation of 9H-Carbazole-1,8-diamine

This protocol aims to favor the formation of the mono-arylated product by carefully controlling stoichiometry and reaction conditions.

G start Start reagents 1. Assemble Reagents - 9H-Carbazole-1,8-diamine (1.2 equiv) - Aryl Bromide (1.0 equiv) - Pd₂(dba)₃ (2 mol%) - tBuXPhos (4 mol%) - NaOtBu (1.5 equiv) start->reagents setup 2. Reaction Setup - Add solids to oven-dried Schlenk tube - Evacuate and backfill with Argon (3x) reagents->setup solvent 3. Add Solvent - Add anhydrous, degassed toluene via syringe setup->solvent reaction 4. Reaction - Heat to 80-100 °C with stirring - Monitor by TLC/LC-MS solvent->reaction workup 5. Work-up - Cool to RT - Quench with sat. aq. NH₄Cl - Extract with Ethyl Acetate reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End (Characterize Product) purify->end

Caption: Workflow for mono-arylation of 9H-Carbazole-1,8-diamine.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or on a Schlenk line, add 9H-Carbazole-1,8-diamine (1.2 mmol), the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), tBuXPhos (0.04 mmol), and NaOtBu (1.5 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the Schlenk tube, and if outside a glovebox, evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via a gas-tight syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the aryl bromide and the appearance of a new, higher molecular weight product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the mono-arylated product.

Protocol 2: General Procedure for Di-Arylation of 9H-Carbazole-1,8-diamine

This protocol is designed to drive the reaction to completion, forming the di-substituted product.

Key Parameter Adjustments for Di-Arylation:

ParameterMono-ArylationDi-ArylationRationale
Aryl Halide 1.0 equiv.2.2 - 2.5 equiv. A significant excess of the electrophile is needed to drive the second coupling.
Base 1.5 equiv.3.0 equiv. Sufficient base is required to deprotonate both amino groups over the course of the reaction.
Catalyst Loading 2 mol % Pd₂(dba)₃2-4 mol % Pd₂(dba)₃ Higher catalyst loading may be necessary to overcome potential deactivation and ensure full conversion.
Reaction Time 4-12 h12-24 h Longer reaction times are typically required for the second, often slower, amination step.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox, add 9H-Carbazole-1,8-diamine (1.0 mmol), the aryl bromide (2.2 mmol), Pd₂(dba)₃ (0.03 mmol), RuPhos (0.06 mmol), and K₃PO₄ (3.0 mmol) to an oven-dried microwave vial equipped with a stir bar.

  • Inert Atmosphere & Solvent: Seal the vial, remove from the glovebox, and add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the vial in a microwave reactor and heat to 120 °C for the specified time, or alternatively, use a standard oil bath at 110 °C for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5-8 from Protocol 1. Note that the di-arylated product will have a significantly different polarity from the mono-arylated product, requiring adjustment of the chromatography elution gradient.

PART 4: Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst- Ensure all reagents and solvents are strictly anhydrous and degassed. - Use a fresh bottle of palladium precatalyst and ligand.
2. Inappropriate Base- The base may be too weak or hydrated. Try a stronger base (e.g., switch from K₃PO₄ to NaOtBu). Ensure base is finely powdered.
3. Catalyst Inhibition- The ligand may not be bulky enough. Switch to a more sterically demanding ligand (e.g., from SPhos to tBuXPhos or RuPhos).
Mixture of Mono- and Di-arylated Products 1. Incomplete Reaction (for di-arylation)- Increase reaction time, temperature, or catalyst loading. - Ensure sufficient excess of aryl halide and base.
2. Over-reaction (for mono-arylation)- Decrease reaction time and temperature. - Reduce the amount of aryl halide to <1.0 equivalent.
Formation of Dehalogenated Arene (Ar-H) 1. Presence of Water- Rigorously dry all solvents and reagents. Use a fresh, sealed bottle of anhydrous solvent.
2. β-Hydride Elimination Side Reaction- This is a known side reaction pathway. Often suppressed by the use of bulky, electron-rich ligands.[2]
Formation of Palladium Black 1. Catalyst Decomposition- This indicates the active Pd(0) is aggregating and precipitating. - Ensure an adequate ligand-to-palladium ratio (typically 2:1 for L:Pd). - Avoid excessively high temperatures (>140 °C).

References

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Method

Application Notes &amp; Protocols: Strategic Synthesis of 9H-Carbazole-1,8-diamine and Its Derivatives

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of 9H-Carbazole-1,8-diamine, a pivotal building block for advanced...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of 9H-Carbazole-1,8-diamine, a pivotal building block for advanced functional molecules. We will dissect the most efficient and scalable synthetic routes, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for methodological choices. The core focus is a robust, multi-step pathway starting from inexpensive carbazole, proceeding through strategic nitration and halogenation, and culminating in a highly efficient one-pot reductive amination and dehalogenation. Detailed, field-tested protocols and data are presented to ensure reproducibility and success.

Introduction: The Significance of the 1,8-Diaminocarbazole Scaffold

The 9H-carbazole framework is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2][3][4] The 1,8-diamino substitution pattern is of particular strategic importance. These two primary amine groups, positioned in the peri positions of the carbazole core, create a unique structural and electronic environment. They serve as versatile synthetic handles that can be readily transformed into a multitude of functional groups like amides, ureas, and sulfonamides.[5] This versatility has established 1,8-diaminocarbazole as a crucial synthon for the construction of sophisticated molecules, most notably high-affinity anion receptors and fluorescent sensors, which have promising applications in diagnostics and medicinal chemistry.[6]

However, the synthesis of 1,8-diaminocarbazole is not trivial. Direct functionalization of the carbazole core is challenging due to the inherent electronic properties of the ring system, which favor electrophilic substitution at the 3, 6, and 9 positions.[7][8] Therefore, accessing the 1,8-disubstituted pattern requires a multi-step, strategic approach, which will be the central focus of this guide.

Strategic Overview: A Multi-Step Approach

The most practical and scalable synthesis of 9H-Carbazole-1,8-diamine does not proceed by direct functionalization. Instead, it relies on a carefully planned sequence of reactions that manipulate the reactivity of the carbazole core to install functional groups at the desired positions. The most successful strategy involves using blocking/directing groups to achieve the 1,8-dinitration, followed by a final reduction. A highly efficient version of this strategy, which will be detailed herein, utilizes chlorine atoms as blocking groups that are removed in the final step.[5]

G cluster_0 Core Synthesis Pathway cluster_1 Derivatization Carbazole Carbazole (Starting Material) Dinitro 3,6-Dinitro-9H-carbazole Carbazole->Dinitro Nitration (HNO3/H2SO4) DichloroDinitro 3,6-Dichloro-1,8-dinitro- 9H-carbazole Dinitro->DichloroDinitro Sequential Chlorination & Nitration Diamine 9H-Carbazole-1,8-diamine (Target Synthon) DichloroDinitro->Diamine One-Pot Reduction & Dechlorination (Pd/C, HCOOH) Derivative Bis-amide Derivatives (e.g., Anion Receptors) Diamine->Derivative Acylation (R-COCl, Base)

Figure 1: Overall synthetic strategy for 9H-Carbazole-1,8-diamine and its derivatives.

Key Synthetic Pathway: From Carbazole to the Diamine Synthon

This section details the optimized, multi-gram scale synthesis of the target diamine. The key insight is the use of 3,6-dichloro-1,8-dinitrocarbazole as the immediate precursor, which is readily prepared from inexpensive carbazole.[5]

Protocol 1: Synthesis of 3,6-Dichloro-1,8-dinitro-9H-carbazole

This precursor synthesis is typically a multi-step process involving initial nitration to form 3,6-dinitrocarbazole, followed by subsequent chlorination and further nitration. The electron-withdrawing nature of the nitro groups at the 3 and 6 positions deactivates these sites and helps direct subsequent electrophilic substitution to other positions, including the desired 1 and 8 sites.

(Note: The detailed, multi-step synthesis of this intermediate from carbazole can be complex and involve hazardous reagents. Researchers should consult primary literature for specific, validated procedures for the synthesis of 3,6-dichloro-1,8-dinitro-9H-carbazole before proceeding.)

Protocol 2: One-Pot Synthesis of 9H-Carbazole-1,8-diamine (The Chmielewski Method)

This procedure is a highly efficient, chromatography-free method for the simultaneous reduction of four nitro groups and the hydrogenolysis of two carbon-chlorine bonds.[5] The use of triethylammonium formate, generated in situ from formic acid and triethylamine, serves as an excellent hydrogen transfer agent in conjunction with a palladium catalyst.

Expert Commentary: The elegance of this protocol lies in its convergence. The chlorine substituents, initially installed to direct the nitration to the 1 and 8 positions, are seamlessly removed during the reduction step. This avoids additional protection/deprotection steps, significantly improving the overall efficiency and atom economy of the synthesis. The product precipitates from the reaction mixture in high purity, obviating the need for column chromatography.

G cluster_workflow Experimental Workflow Start Charge Reactor: - 3,6-dichloro-1,8-dinitrocarbazole - Pd/C catalyst - Dioxane/Methanol Reagent_Add Add Formic Acid & Triethylamine (TEA) Start->Reagent_Add Reaction Heat to Reflux (approx. 80 °C) Monitor by TLC Reagent_Add->Reaction Precipitation Cool to Room Temp. Product Precipitates Reaction->Precipitation Isolation Filter the Solid Precipitation->Isolation Washing Wash with: 1. Water 2. Methanol Isolation->Washing Drying Dry under Vacuum Washing->Drying Final_Product Pure 9H-Carbazole-1,8-diamine Drying->Final_Product

Figure 2: Workflow for the one-pot synthesis of 9H-Carbazole-1,8-diamine.

Step-by-Step Protocol:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloro-1,8-dinitro-9H-carbazole (1.0 eq).

  • Catalyst and Solvent Addition: Add 10% Palladium on carbon (Pd/C, ~0.10 eq by weight) followed by a solvent mixture of 1,4-dioxane and methanol.

  • Reagent Addition: While stirring, carefully add formic acid (approx. 15-20 eq) followed by the dropwise addition of triethylamine (approx. 15-20 eq). An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a light-colored solid.

  • Purification: Filter the solid through a Büchner funnel and wash thoroughly with water to remove formate salts, followed by a wash with cold methanol.

  • Drying: Dry the purified solid under vacuum to yield 9H-Carbazole-1,8-diamine. The product is often obtained in high purity without the need for further purification.

Data Summary:

PrecursorCatalystReagentsSolventTime (h)Yield (%)PurificationReference
3,6-dichloro-1,8-dinitrocarbazole10% Pd/CHCOOH, Et₃NDioxane/MeOH2-4>80%Precipitation[5]

Trustworthiness Note: 1,8-Diamino-9H-carbazole is susceptible to aerial oxidation, especially in solution, which can lead to the formation of colored impurities.[5] It is advisable to use deoxygenated solvents where practical and to store the final product under an inert atmosphere (e.g., Argon or Nitrogen).

Synthesis of Functional Derivatives: Anion Receptors

The true value of 9H-Carbazole-1,8-diamine lies in its utility as a scaffold. The two primary amino groups are excellent nucleophiles and can be readily acylated to form bis-amide derivatives, which are a well-studied class of potent anion receptors.[6]

Protocol 3: Synthesis of a Bis-amide Receptor

This protocol provides a general method for the synthesis of a diamide by reacting the diamine with an acyl chloride. The example uses t-butylacetyl chloride, a common reagent in the synthesis of anion sensors.[9]

Expert Commentary: The choice of the acyl chloride is critical as it defines the properties of the final receptor. The bulky t-butyl groups can enhance solubility and create a well-defined binding cavity for the target anion. The reaction is typically fast and high-yielding. Triethylamine (TEA) is used as a base to scavenge the HCl byproduct generated during the acylation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 9H-Carbazole-1,8-diamine (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Base Addition: Add triethylamine (TEA, approx. 2.2-2.5 eq).

  • Acylation: Cool the solution in an ice bath (0 °C). Slowly add the acyl chloride (e.g., t-butylacetyl chloride, approx. 2.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure bis-amide derivative.

G Diamine 9H-Carbazole-1,8-diamine in THF Base Add Triethylamine (Base) Diamine->Base Acyl_Chloride Add Acyl Chloride (R-COCl) at 0 °C Base->Acyl_Chloride Reaction Stir at RT (1-2 h) Acyl_Chloride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Bis-amide Derivative Purification->Product

Figure 3: General workflow for the synthesis of bis-amide derivatives.

Alternative Synthetic Strategies

While the dinitro-intermediate pathway is the most established, modern organic synthesis offers several powerful methods for constructing the carbazole core itself. These are worth noting for the synthesis of other complex carbazole derivatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the C-N bonds of the pyrrole ring, often in an intramolecular fashion from appropriately substituted aminobiphenyls.[10][11] Tandem reactions combining C-H activation and Buchwald-Hartwig amination have been developed for efficient carbazole synthesis.[10]

  • Ullmann Condensation: A classical copper-catalyzed reaction for C-N bond formation, the Ullmann reaction can be applied to the synthesis of carbazoles, though it often requires harsher conditions than modern palladium-catalyzed methods.[12][13][14]

  • C-H Activation/Annulation: Direct C-H activation is a state-of-the-art strategy to construct the carbazole nucleus via intramolecular cyclization of diarylamines, offering high atom economy.[15]

While these methods are powerful for general carbazole synthesis, they have not been widely adapted for the specific, multigram production of the 1,8-diamine derivative, for which the classical nitration route remains the most practical.

Conclusion

The synthesis of 9H-Carbazole-1,8-diamine is a prime example of strategic chemical synthesis, where a target molecule with a challenging substitution pattern is accessed through a logical, multi-step sequence. The route via a 3,6-dichloro-1,8-dinitrocarbazole intermediate, coupled with a highly efficient one-pot reduction and dechlorination protocol, represents the most robust and scalable method to date. This key synthon provides researchers with a versatile platform for developing novel functional molecules, from advanced anion sensors to potentially new therapeutic agents. The protocols and insights provided in this guide are intended to empower scientists to reliably produce and utilize this valuable chemical building block in their research and development endeavors.

References

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Application

Application Notes &amp; Protocols: A Roadmap for the Development of Novel Antimicrobial Agents from the 9H-Carbazole-1,8-diamine Scaffold

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The carbazole nucleus is a well-established "privi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The carbazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique structural features of 9H-Carbazole-1,8-diamine for the discovery and development of new antimicrobial agents. The rigid, planar carbazole core, combined with two strategically positioned and highly versatile amino groups at the 1 and 8 positions, offers an exceptional platform for generating structurally diverse chemical libraries. These application notes detail a complete workflow, from the scalable synthesis of the core diamine scaffold to robust protocols for a tiered antimicrobial screening cascade, preliminary mechanism of action studies, and initial in vivo efficacy evaluation.

Part 1: Synthesis of the 9H-Carbazole-1,8-diamine Core and Derivatives

The foundation of any successful drug discovery campaign is the ability to reliably produce the core chemical scaffold and its derivatives. The 1,8-diaminocarbazole scaffold, while highly promising, requires a multi-step synthetic sequence. The following protocols are designed for scalability and robustness.

Protocol 1.1: Multigram Synthesis of 9H-Carbazole-1,8-diamine Precursor

This protocol is adapted from a procedure developed for the synthesis of anion receptors, which provides a chromatography-free, multigram-scale preparation of the target diamine from inexpensive, commercially available carbazole.[3] The strategy involves dinitration, followed by chlorination, and a final one-pot reduction and hydrodechlorination. The introduction of chloro groups in the 3 and 6 positions serves to facilitate the initial nitration reactions and is subsequently removed in the final step.

dot

Caption: Synthetic route to the 9H-Carbazole-1,8-diamine scaffold.

Step 1: Dinitration of 9H-Carbazole

  • Carefully add 9H-Carbazole to a stirred solution of concentrated sulfuric acid at 0-5 °C.

  • Add a solution of concentrated nitric acid dropwise while maintaining the low temperature.

  • Allow the reaction to stir for 2-3 hours, then pour the mixture over crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry to yield 1,8-Dinitro-9H-carbazole.

Step 2: Chlorination of 1,8-Dinitro-9H-carbazole

  • Suspend the dinitrocarbazole in acetonitrile.

  • Add N-chlorosuccinimide (NCS) to the suspension.

  • Reflux the mixture for 12-18 hours until TLC analysis indicates completion of the reaction.

  • Cool the reaction mixture, filter the solid product, wash with cold acetonitrile, and dry to obtain 3,6-Dichloro-1,8-dinitro-9H-carbazole.

Step 3: One-Pot Reduction and Hydrodechlorination

  • In a hydrogenation vessel, suspend the 3,6-Dichloro-1,8-dinitro-9H-carbazole in a suitable solvent such as ethanol or ethyl acetate.

  • Add Palladium on carbon (10% Pd/C) as the catalyst.

  • Pressurize the vessel with hydrogen gas (e.g., 0.3 bar) and stir vigorously at room temperature.[4]

  • Monitor the reaction by TLC. The reaction involves the reduction of both nitro groups and the removal of the two chloro substituents.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

  • Evaporate the solvent under reduced pressure to yield the crude 9H-Carbazole-1,8-diamine, which can be purified by recrystallization.

Protocol 1.2: General Derivatization via Acylation to Synthesize 1,8-Bis(amido)carbazoles

The two primary amine groups of the scaffold are excellent nucleophiles, making them ideal handles for derivatization. Acylation is a straightforward and highly effective method to generate a diverse library of compounds by varying the acyl chloride reactant. This allows for systematic modification of steric and electronic properties. This procedure is adapted from methods used to create functionalized diaminocarbazoles for anion sensing.[5]

Step-by-Step Methodology:

  • Dissolve 9H-Carbazole-1,8-diamine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen).

  • Add a non-nucleophilic base, such as triethylamine or pyridine (2.2 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (R-COCl) (2.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress using TLC.

  • Upon completion, quench the reaction by adding water.

  • If using DCM, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the target 1,8-bis(amido)carbazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Rationale for Derivatization: By varying the 'R' group of the acyl chloride, researchers can systematically probe structure-activity relationships (SAR). For example, using long alkyl chains increases lipophilicity, which may enhance membrane penetration, while incorporating aromatic or heterocyclic moieties can introduce new binding interactions with bacterial targets.

Part 2: A Tiered Antimicrobial Screening Cascade

A structured, tiered approach is essential for efficiently screening a new library of compounds. This cascade progresses from a rapid qualitative assessment to a quantitative determination of potency, ensuring that resources are focused on the most promising candidates.

dot

Caption: Tiered workflow for antimicrobial drug discovery.

Protocol 2.1: Primary Qualitative Screen - Agar Well Diffusion Assay

This method provides a rapid, visual assessment of antimicrobial activity and is ideal for initial screening of a large number of compounds.[4]

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton Agar (MHA) plate with the prepared inoculum.

  • Create Wells: Use a sterile cork borer or pipette tip to create uniform wells (e.g., 6 mm diameter) in the agar.

  • Apply Compounds: Add a fixed volume (e.g., 50 µL) of each test compound solution (at a standard concentration, e.g., 1 mg/mL in DMSO) into a separate well.

  • Controls: Include a positive control (a known antibiotic), a negative control (solvent, e.g., DMSO), and a blank well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger zone diameter suggests greater antimicrobial activity.

Protocol 2.2: Quantitative Analysis - Broth Microdilution for MIC

The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for antimicrobial potency, defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[6] This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]

  • Prepare Compound Plate: In a 96-well microtiter plate, perform two-fold serial dilutions of each test compound in Mueller-Hinton Broth (MHB). The typical concentration range is 128 µg/mL to 0.25 µg/mL.

  • Prepare Inoculum: Dilute the 0.5 McFarland standard suspension so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well of the compound plate.

  • Controls:

    • Positive Control: Wells with broth and inoculum only (should show growth).

    • Negative Control: Wells with uninoculated broth (should remain clear).

    • Standard Control: Include a known antibiotic with a well-defined MIC for the test strain.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Table 1: Template for Summarizing MIC Data
Compound IDR-Group on Acyl MoietyGram (+) S. aureus MIC (µg/mL)Gram (-) E. coli MIC (µg/mL)Gram (-) P. aeruginosa MIC (µg/mL)
Control Ciprofloxacin[Insert Data][Insert Data][Insert Data]
CZ-DA-01 Methyl[Insert Data][Insert Data][Insert Data]
CZ-DA-02 Phenyl[Insert Data][Insert Data][Insert Data]
CZ-DA-03 4-Chlorophenyl[Insert Data][Insert Data][Insert Data]
Protocol 2.3: Determining Bactericidal vs. Bacteriostatic Action (MBC)

The Minimum Bactericidal Concentration (MBC) assay distinguishes between compounds that inhibit growth (bacteriostatic) and those that kill bacteria (bactericidal).

  • Subculture from MIC Plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plate Aliquots: Spot the aliquot onto a fresh MHA plate that does not contain any compound.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound from the original MIC plate that results in a ≥99.9% reduction in the initial inoculum (typically defined as ≤ 3 colonies growing on the subculture plate).

Part 3: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound works is crucial for its optimization. Carbazole derivatives have been suggested to act via mechanisms like DNA binding or enzyme inhibition.[8] Time-kill assays provide initial pharmacodynamic insights.

dot

Caption: Hypothetical mechanisms of action for carbazole antimicrobials.

Protocol 3.1: Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing over time at various concentrations of the antimicrobial agent.

  • Prepare Cultures: Grow bacteria to the early logarithmic phase in MHB.

  • Set Up Test Flasks: Prepare several flasks containing MHB and the test compound at different multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with the log-phase culture to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Quantify Viable Cells: Perform serial dilutions of each aliquot and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Part 4: Preliminary In Vivo Efficacy Assessment

Demonstrating efficacy in a living system is a critical step in preclinical development. Animal models help bridge the gap between in vitro activity and potential clinical utility. All animal experiments must be conducted ethically and with approval from an Institutional Animal Care and Use Committee (IACUC).

Protocol 4.1: Murine Thigh Infection Model

This is a standard, reproducible model for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.

  • Immunosuppression: Render mice transiently neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 prior to infection. This allows the infection to establish without being immediately cleared by the host immune system.

  • Inoculum Preparation: Prepare a log-phase culture of the test organism (e.g., S. aureus) and dilute it in saline to the desired concentration (e.g., 10⁶ CFU/mL).

  • Infection: Inject a 0.1 mL volume of the bacterial suspension directly into the thigh muscle of the mice.

  • Treatment: At a set time post-infection (e.g., 2 hours), begin treatment. Administer the test compound via a relevant route (e.g., subcutaneous or intravenous injection) at various doses. Include a vehicle control group (receiving only the compound's solvent) and a positive control group (receiving a known effective antibiotic).

  • Efficacy Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions.

  • Quantify Bacterial Burden: Plate the dilutions onto appropriate agar to determine the bacterial load (CFU/gram of tissue).

  • Analysis: Compare the bacterial burden in the treated groups to the vehicle control group. Efficacy is demonstrated by a statistically significant reduction in log₁₀ CFU/gram of tissue.

References

  • Salih, N., Salimon, J., & Yousif, E. (2016). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 9, S781-S786.
  • Starkevic, V., et al. (2015). Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives. Medicinal Chemistry Research, 24, 3279-3289.
  • Salih, N., Salimon, J., & Yousif, E. (2012). Synthesis and antimicrobial activities of 9 H-carbazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 12(1), 21-26. [Link]

  • Zawadzka, K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Molecules, 28(18), 6524. [Link]

  • Shaikh, A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Pharmaceuticals, 15(10), 1215. [Link]

  • Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Journal of Infectious Diseases, 159(2), 272-279. [Link]

  • Hassan, A. S. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(4). [Link]

  • Xue, Y. J., et al. (2018). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 299-307. [Link]

  • Chmielewski, M. J. (2016). 1,8-Diamino-3,6-dichlorocarbazole: A Promising Building Block for Anion Receptors. Supramolecular Chemistry. [Link]

  • Salimon, J., et al. (2021). Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. ResearchGate. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Garcia-Quintanilla, M., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 11, 642235. [Link]

  • Al-Sultani, K. K. H., & Al-Juboori, A. A. H. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. [Link]

  • Korczak, M. L., Maslowska-Jarzyna, K., & Chmielewski, M. J. (2024). A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors. RSC Advances, 14(41), 29883-29889. [Link]

  • Korczak, M. L., Maslowska-Jarzyna, K., & Chmielewski, M. J. (2024). A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors. RSC Publishing. [Link]

  • Maslowska-Jarzyna, K., & Chmielewski, M. J. (2016). A Short, Multigram Synthesis of 1,8-Diaminocarbazole. ResearchGate. [Link]

  • Xue, Y. J., et al. (2018). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 299-307. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Solubility of Polyimides Based on 9H-Carbazole-1,8-diamine

Welcome to the technical support center for researchers, scientists, and professionals working with polyimides derived from 9H-Carbazole-1,8-diamine. This guide is designed to provide practical, in-depth solutions to com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals working with polyimides derived from 9H-Carbazole-1,8-diamine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and processing of this unique class of high-performance polymers. The inherent rigidity and strong intermolecular forces in these polyimides present significant solubility hurdles. This document offers troubleshooting workflows, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, focusing on root causes and actionable solutions.

Question 1: My poly(amic acid) (PAA) precursor is precipitating out of the solution during synthesis. What is happening and how can I prevent it?

Answer:

Precipitation during the PAA synthesis is a common issue that typically arises when the growing polymer chain's molecular weight exceeds its solubility limit in the reaction solvent.[1][2] The bulky and rigid nature of the 9H-Carbazole-1,8-diamine monomer can exacerbate this. Here is a systematic approach to troubleshoot this problem:

Probable Causes & Solutions:

  • Reaction Concentration is Too High:

    • Causality: At high monomer concentrations, the polymer chains are in close proximity, encouraging aggregation and precipitation as the molecular weight rapidly increases.

    • Solution: Reduce the total monomer concentration. A typical starting point for these systems is 10-15 wt% solids content. If precipitation persists, try reducing it further to 5-8 wt%.

  • Inadequate Solvent Power:

    • Causality: The solvent must effectively solvate the growing PAA chains, preventing them from interacting with each other. Aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) are standard, but their effectiveness can vary based on the specific monomer combination.[3][4]

    • Solution:

      • Switch from NMP to DMAc, which sometimes offers superior solvating power for PAA.

      • Consider using a solvent mixture. For instance, adding a small amount of a co-solvent can disrupt polymer-polymer interactions.

      • For particularly rigid systems, adding a salt like lithium chloride (LiCl) at ~2-5 wt% can help break up hydrogen bonding and improve solubility.

  • Reaction Temperature is Not Optimized:

    • Causality: The polycondensation reaction to form PAA is highly exothermic. If the temperature rises uncontrollably, it can lead to side reactions or even premature imidization, both of which can cause precipitation.[1][2]

    • Solution: Maintain a low and consistent reaction temperature, typically between 0°C and 5°C, especially during the initial addition of the dianhydride. Use an ice bath to actively cool the reaction vessel.

  • Monomer Purity and Addition Rate:

    • Causality: Impurities in either the diamine or dianhydride can act as nucleation sites for precipitation. Adding the solid dianhydride too quickly creates localized areas of high concentration, promoting premature precipitation.

    • Solution:

      • Ensure monomers are of high purity. Recrystallize if necessary.

      • Add the dianhydride powder in small portions over a period of 30-60 minutes to the stirred diamine solution. This ensures a more homogeneous reaction environment.

Question 2: My final polyimide film is brittle and cracks upon drying or handling. Is this related to solubility?

Answer:

Yes, brittleness is often directly linked to issues originating from poor solubility, either of the PAA precursor or the final polyimide.

Probable Causes & Solutions:

  • Low Molecular Weight:

    • Causality: If the PAA precipitated prematurely during synthesis (as discussed in Q1), the resulting polymer will have a low molecular weight. Low MW polymers lack the chain entanglement necessary to form tough, flexible films, leading to brittleness.

    • Solution: Address the PAA synthesis conditions to achieve a higher molecular weight. Ensure the reaction goes to completion by allowing sufficient reaction time (typically 12-24 hours) at room temperature after the initial cold addition.

  • Incomplete Imidization:

    • Causality: The presence of unreacted amic acid groups in the final film disrupts the polymer matrix and can act as stress concentration points.

    • Solution: Review your thermal imidization protocol. A typical multi-step heating program is crucial: 80-100°C for several hours to slowly remove the solvent, followed by stepwise heating to 200°C, 250°C, and finally 300°C, holding for at least one hour at each step to ensure complete conversion to the imide.[3]

  • Stress from Solvent Evaporation:

    • Causality: If a high-boiling-point solvent (like NMP) is evaporated too quickly at high temperatures, it can induce significant internal stress in the film, leading to cracking.

    • Solution: Employ a gradual solvent removal process. A preliminary drying step in a vacuum oven at a moderate temperature (e.g., 80°C) for 12 hours before the high-temperature imidization can gently remove the bulk of the solvent and reduce stress.

Question 3: My polyimide powder is insoluble in NMP, DMAc, and m-cresol after thermal imidization. What are my options?

Answer:

This is a classic challenge with rigid aromatic polyimides.[5] Once thermally imidized, the strong intermolecular charge-transfer complexes (CTCs) and tight chain packing make redissolving the polymer extremely difficult.[6]

Probable Causes & Solutions:

  • Highly Rigid Polymer Backbone:

    • Causality: The combination of the rigid carbazole diamine with a planar, rigid dianhydride (like Pyromellitic dianhydride, PMDA) creates a polymer chain with very little conformational freedom, maximizing intermolecular interactions and leading to insolubility.[3][7]

    • Solution (for future synthesis): This issue must be addressed at the molecular design stage.

      • Change the Dianhydride: This is the most effective strategy. Replace rigid dianhydrides with flexible or bulky ones. The introduction of flexible ether linkages or bulky groups disrupts chain packing and dramatically improves solubility.[6][8]

      • Copolymerization: Introduce a more flexible diamine as a co-monomer along with the 9H-Carbazole-1,8-diamine to break up the polymer's structural regularity.[3]

  • Processing Method:

    • Causality: Thermal imidization of a cast PAA film is designed to create a finished, insoluble product. If you need a soluble polyimide for subsequent processing (e.g., spin coating), this is not the right path.

    • Solution:

      • Use the PAA Solution Directly: Process the poly(amic acid) solution into its final form (film, fiber, coating) and then perform the thermal imidization.

      • Chemical Imidization: Perform imidization in solution at lower temperatures using chemical agents like acetic anhydride and pyridine.[9] This can yield a soluble polyimide powder that can be isolated and redissolved, provided the polymer backbone has sufficient flexibility.

Troubleshooting Workflow Diagram

Here is a logical flow for diagnosing solubility problems.

G cluster_synthesis PAA Synthesis Stage cluster_processing Post-Imidization Stage precipitate Problem: PAA Precipitates conc Check Monomer Concentration (Target 10-15 wt%) precipitate->conc Is it >15%? solvent Check Solvent (Try DMAc or add LiCl) conc->solvent Still precipitates? temp Check Temperature (Maintain 0-5°C) solvent->temp Still precipitates? insoluble Problem: Final PI is Insoluble dianhydride Review Dianhydride Choice (Using PMDA/BTDA?) insoluble->dianhydride imidization Review Imidization Method (Used thermal?) dianhydride->imidization No solution Solution: Use Flexible Dianhydride (6FDA) or Use Chemical Imidization dianhydride->solution Yes imidization->solution Yes

Caption: Troubleshooting workflow for PAA precipitation and final polyimide insolubility.

Section 2: Frequently Asked Questions (FAQs)

Question 1: Why are polyimides based on 9H-Carbazole-1,8-diamine inherently difficult to dissolve?

Answer: The solubility challenge arises from a combination of factors related to its molecular structure:

  • Rigid Backbone: Aromatic polyimides, by nature, have rigid backbones which lead to strong intermolecular interactions (pi-pi stacking).[5][10]

  • Planarity and Hydrogen Bonding: The carbazole unit itself is a large, rigid planar structure. The N-H bond on the carbazole ring can participate in intermolecular hydrogen bonding, further reducing solubility by holding polymer chains together tightly.[7][11]

  • Charge-Transfer Complexes (CTCs): Strong electronic interactions between the electron-donating diamine portions and electron-accepting dianhydride portions of adjacent chains create CTCs, which act like physical cross-links, significantly hindering dissolution.[6]

Question 2: How does the choice of dianhydride impact the solubility of the final polyimide?

Answer: The dianhydride structure is arguably the most critical factor you can control to enhance solubility. The goal is to disrupt the polymer chains' ability to pack tightly.

  • Rigid Dianhydrides (e.g., PMDA, BTDA) are planar and compact. They promote close chain packing and strong CTC formation, resulting in polyimides that are often intractable and insoluble.[3]

  • Flexible/Bulky Dianhydrides (e.g., 6FDA, BPADA, ODPA) are engineered to improve solubility.

    • 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) incorporates bulky, space-filling -C(CF3)2 groups that physically hold the polymer chains apart, increasing free volume and allowing solvent molecules to penetrate.[6][12]

    • ODPA (4,4'-Oxydiphthalic anhydride) and BPADA (4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride)) contain flexible ether (-O-) linkages. These "kinks" in the polymer backbone disrupt linearity and reduce the efficiency of chain packing.[6][13]

Dianhydride TypeStructural FeatureEffect on Chain PackingExpected Solubility
PMDA Rigid, PlanarHighPoor
BTDA Rigid, BentModeratePoor to Partial
ODPA/BPADA Flexible (Ether Linkage)LowGood
6FDA Bulky (-C(CF3)2 Group)Very LowExcellent

Question 3: What are the best starting solvents for synthesis and processing?

Answer: High-boiling point, polar aprotic solvents are essential. The most common and effective choices are:

  • N,N-Dimethylacetamide (DMAc)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl Sulfoxide (DMSO)

  • m-Cresol (often used for dissolving fully imidized, more resistant polyimides)

For PAA synthesis, DMAc and NMP are the standards.[3][4] For dissolving the final polyimide (if it's designed to be soluble), THF and chloroform can sometimes be used, but this is highly dependent on the polymer structure.[5][10] Always use anhydrous (dry) solvents for the synthesis step to prevent side reactions with the dianhydride.

Question 4: What molecular design strategies, beyond the dianhydride, can create more soluble polyimides?

Answer: Several "macromolecular engineering" approaches can be employed:

  • Introduce Bulky Side Groups: Attaching large, bulky groups to the polymer backbone (either on the diamine or dianhydride) increases the distance between chains.

  • Incorporate Flexible Linkages: As with the dianhydrides, using diamines that contain flexible ether (-O-) or alkyl groups can improve solubility.[8][9]

  • Create Asymmetry: Using monomers that have an asymmetric structure can disrupt the polymer's crystallinity and packing regularity, which enhances solubility.[10]

  • Copolymerization: As mentioned earlier, creating a copolymer by introducing a second, more flexible diamine or dianhydride into the polymer backbone is a very effective and common strategy to balance properties and improve processability.[3]

Structure-Solubility Relationship Diagram

This diagram illustrates how monomer choice influences the final polymer's properties.

G monomers Dianhydride Choice Carbazole Diamine rigid_dianhydride PMDA / BTDA monomers:d->rigid_dianhydride flexible_dianhydride 6FDA / ODPA / BPADA monomers:d->flexible_dianhydride properties Resulting Polymer Properties rigid_dianhydride->properties flexible_dianhydride->properties solubility High Solubility Good Processability properties->solubility insolubility Poor Solubility Poor Processability properties->insolubility

Caption: Impact of dianhydride structure on polyimide solubility and processability.

Section 3: Experimental Protocol

Protocol 1: Synthesis of a Soluble Polyimide via Two-Step Polycondensation using 6FDA

This protocol details the synthesis of a soluble polyimide from 9H-Carbazole-1,8-diamine and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), followed by thermal imidization.

Materials:

  • 9H-Carbazole-1,8-diamine (purified)

  • 6FDA (purified, dried under vacuum at 150°C for 12h before use)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Methanol

Procedure:

  • Diamine Dissolution:

    • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 9H-Carbazole-1,8-diamine in anhydrous DMAc to achieve a final monomer concentration of 15 wt%.

    • Stir the solution under a slow nitrogen stream until the diamine is fully dissolved.

    • Cool the flask to 0°C using an ice-water bath.

  • Poly(amic acid) Synthesis:

    • Slowly add an equimolar amount of 6FDA powder to the cooled, stirring diamine solution in small portions over 30-60 minutes.

    • After the complete addition of 6FDA, maintain the reaction at 0°C for another 2 hours.

    • Remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under nitrogen. The solution should become highly viscous, indicating the formation of high molecular weight poly(amic acid).

  • Film Casting and Imidization:

    • Pour the viscous PAA solution onto a clean, level glass plate.

    • Cast the film using a doctor blade to a desired thickness.

    • Place the glass plate in a vacuum oven and dry at 80°C for 12 hours to remove the bulk of the DMAc.

    • Transfer the plate to a programmable high-temperature oven with a nitrogen atmosphere.

    • Perform the thermal imidization using the following heating schedule:

      • 100°C for 1 hour

      • 200°C for 1 hour

      • 250°C for 1 hour

      • 300°C for 1 hour

    • Allow the oven to cool slowly to room temperature.

  • Film Removal and Characterization:

    • Carefully peel the resulting flexible polyimide film from the glass substrate.

    • The obtained polyimide film should be tough, flexible, and soluble in solvents like NMP, DMAc, and THF.

References

  • Title: Polyimides with noncoplanar Carbazole-TPA units: synthesis and characterization Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and Characterization of Novel Carbazole-Containing Soluble Polyimides Source: ACS Publications URL: [Link]

  • Title: Solubility improvements in aromatic polyimides by macromolecular engineering Source: RSC Publishing URL: [Link]

  • Title: Solubility improvements in aromatic polyimides by macromolecular engineering Source: RSC Advances URL: [Link]

  • Title: Synthesis and Characterization of High Glass Transition Temperature Colorless Polyimides Containing Hydrogen Bonding Carbazole Diamine for Optoelectronic Devices Source: ACS Applied Polymer Materials URL: [Link]

  • Title: Synthesis and Characterization of Novel Carbazole-Containing Soluble Polyimides Source: American Chemical Society URL: [Link]

  • Title: High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers Source: RSC Publishing URL: [Link]

  • Title: High-Barrier Polyimide Containing Carbazole Moiety: Synthesis, Gas Barrier Properties, and Molecular Simulations Source: PubMed URL: [Link]

  • Title: Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride Source: RSC Publishing URL: [Link]

  • Title: Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C Source: PMC - NIH URL: [Link]

  • Title: Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Comparison of the properties of polyimides derived from various dianhydride and diamine monomers Source: RSC Publishing URL: [Link]

  • Title: ChemInform Abstract: Solubility Improvements in Aromatic Polyimides by Macromolecular Engineering Source: ResearchGate URL: [Link]

  • Title: High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment Source: MDPI URL: [Link]

  • Title: Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups Source: MDPI URL: [Link]

  • Title: How to obtain a precipitated powder of Poly-Amic Acid based on aromatic diamine and aromatic dianhydride? Source: ResearchGate URL: [Link]

  • Title: Size Control of Polyamic Acid Particles in Precipitation Polymerization by Using Solubility Parameters Source: ResearchGate URL: [Link]

  • Title: Comparison of the properties of polyimides derived from various dianhydride and diamine monomers Source: RSC Publishing URL: [Link]

  • Title: Synthesis and characterization of new organosoluble polyimides based on flexible diamine Source: ResearchGate URL: [Link]

  • Title: The Synthesis and Characteristic of A New Soluble Polyimides Source: The Society of Polymer Science, Japan URL: [Link]

  • Title: Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride Source: Western Engineering URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 9H-Carbazole-1,8-diamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of crude 9H-Carbazole-1,8-diamine. This document is designed for researchers, medicinal chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 9H-Carbazole-1,8-diamine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic compound. The presence of two primary amine groups on the carbazole scaffold (C₁₂H₁₁N₃) presents unique challenges during purification.[1][2] This guide provides in-depth, experience-based solutions to common problems in a practical question-and-answer format, alongside detailed experimental protocols.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 9H-Carbazole-1,8-diamine. The underlying principle for many of these challenges is the basic nature of the two amine functionalities, which can interact strongly with standard purification media.

Question 1: My compound is streaking badly on the TLC plate and I'm getting significant peak tailing during column chromatography. What's causing this and how can I fix it?

Answer: This is the most common issue faced when purifying basic compounds like 9H-Carbazole-1,8-diamine on standard silica gel.

  • Causality: The surface of silica gel is populated with acidic silanol groups (Si-OH). The basic lone pairs on the nitrogen atoms of your diamine form strong acid-base interactions with these sites. This causes a portion of your compound to "stick" to the stationary phase, leading to slow, uneven elution that manifests as streaking on a TLC plate and tailing peaks in column chromatography.[3] This strong binding can also lead to irreversible adsorption and product loss.

  • Solutions & Optimization:

    • Mobile Phase Modification (Primary Solution): The most effective strategy is to neutralize the acidic silanol sites by adding a competitive base to your mobile phase.[3]

      • Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate). The TEA will preferentially bind to the silanol groups, allowing your compound to elute symmetrically. Always run a new TLC with the TEA-modified eluent to confirm the improvement before committing to a column.

      • Ammonia: For highly basic compounds, a mobile phase saturated with ammonia can be effective. A common method is to use a small amount of concentrated ammonium hydroxide in methanol as part of the eluent system.

    • Alternative Stationary Phase: If tailing persists, consider a less acidic stationary phase.

      • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica gel for the purification of basic compounds.[3]

      • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with the TEA-containing mobile phase before packing the column.

Question 2: I'm observing a persistent yellow or brown color in my product, even after column chromatography. How can I remove these colored impurities?

Answer: Colored impurities are often highly conjugated or polymeric byproducts formed during the synthesis. While chromatography can remove many impurities, some may co-elute with your product.

  • Solutions & Optimization:

    • Activated Charcoal Treatment: This is a classic and highly effective method for removing colored impurities.[4]

      • Protocol: Dissolve your crude or semi-purified product in a suitable hot solvent (one intended for recrystallization). Add a very small amount of activated charcoal (typically 1-2% by weight). Heat the mixture at reflux for 5-15 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal. The filtrate should be colorless. You can then proceed with crystallization.

      • Caution: Using too much charcoal can lead to significant product loss due to non-specific adsorption.

    • Plug Filtration: If the colored impurity is significantly more polar than your product, a quick filtration through a small "plug" of silica gel or alumina in a pipette or funnel may be sufficient to trap the color while allowing your product to pass through with a less polar solvent.[4]

Question 3: My overall yield is very low after purification. What are the likely causes of product loss?

Answer: Significant product loss can occur at several stages. Identifying the cause is key to improving your yield.

  • Potential Causes & Solutions:

    • Decomposition on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. The presence of two amine groups may make your carbazole derivative susceptible to this.[4]

      • Solution: Use the strategies from Question 1: add TEA to your eluent or switch to a less acidic stationary phase like alumina.

    • Irreversible Adsorption: As discussed, strong binding to silica gel can be irreversible, leading to material being permanently lost on the column.

      • Solution: Again, deactivating the stationary phase with a basic additive is the primary solution.[3]

    • Improper Recrystallization Solvent: Choosing a solvent in which your compound is too soluble, even at low temperatures, will result in a large amount of product remaining in the mother liquor.

      • Solution: Conduct small-scale solvent screening to find a system where the compound is highly soluble when hot but sparingly soluble when cold. Refer to the FAQ section for more details.

    • Loss During Charcoal Treatment: As mentioned, excessive use of activated charcoal can adsorb your product. Use it sparingly.

Question 4: NMR analysis shows I have isomeric impurities. Is column chromatography or recrystallization better for removing them?

Answer: The removal of isomers can be challenging as they often have very similar polarities.

  • Comparative Strategies:

    • Recrystallization (Often More Effective): Isomers, despite similar polarities, have different shapes. These differences can lead to significantly different packing efficiencies in a crystal lattice. A carefully chosen solvent system can often selectively crystallize the desired isomer, leaving the other in the mother liquor. This is frequently the most effective method for achieving high isomeric purity.[4]

    • Column Chromatography: While possible, separating isomers by column chromatography can be difficult and may require extensive optimization.

      • Optimization: Use a long column, a shallow elution gradient, and collect many small fractions. High-Performance Liquid Chromatography (HPLC) on a preparative scale is a more powerful chromatographic option for difficult separations.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 9H-Carbazole-1,8-diamine?

A: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Precursors used in the final step of your synthesis.

  • Incomplete Reaction Products: For example, if the diamine is formed by the reduction of a dinitro-carbazole, you might have residual mono-nitro-mono-amino-carbazole.[5]

  • Regioisomers: Depending on the synthetic strategy (e.g., nitration followed by reduction), other diamino-carbazole isomers may be formed.[5]

  • Side-Reaction Products: Byproducts from reagents used in the synthesis.[5]

  • Residual Solvents and Reagents: Solvents like DMF or reagents from the workup can be present.

Q2: How do I choose the right solvent system for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but has low solubility at room temperature or below.[4]

  • Screening Process:

    • Place a few milligrams of your crude product in a small test tube.

    • Add a few drops of a test solvent at room temperature. If it dissolves immediately, the solvent is not suitable.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a good candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Recommended Solvents to Screen: Start with alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and consider binary mixtures like ethanol/water or ethyl acetate/hexane to fine-tune solubility.[4][6]

Q3: When should I consider using alumina instead of silica gel for column chromatography?

A: You should strongly consider alumina when:

  • You are working with a highly basic compound, like a diamine, that shows extreme tailing or decomposition on silica gel.[3]

  • You have tried modifying your mobile phase with triethylamine on silica gel, but the separation is still poor.

  • Your compound is known to be acid-sensitive. Alumina is available in basic, neutral, and acidic grades; for 9H-Carbazole-1,8-diamine, basic or neutral alumina would be the appropriate choice.

Q4: Is sublimation a viable purification technique for this compound?

A: Sublimation can be an excellent purification method for removing non-volatile or highly polar impurities (like baseline material) from a thermally stable solid. The parent 9H-Carbazole is known to sublime.[7] For 9H-Carbazole-1,8-diamine, viability depends on its thermal stability and vapor pressure. It is worth attempting on a small scale if other methods fail to yield the desired purity, as it is a solvent-free technique.

Part 3: Detailed Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

This protocol is designed to mitigate the issues of tailing and product loss associated with purifying basic amines on silica gel.

  • TLC Analysis:

    • Dissolve a small amount of crude product in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a solvent system such as 95:5 dichloromethane:methanol. Visualize under UV light.

    • If streaking is observed, prepare a new developing solvent containing 0.5-1% triethylamine (e.g., 95:5:0.5 DCM:Methanol:TEA) and re-run the TLC. This will be your starting eluent for the column.[3]

  • Column Preparation:

    • Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to dryness to create a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane (with 0.5% TEA maintained throughout).

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 9H-Carbazole-1,8-diamine.

Protocol 2: Recrystallization for High-Purity Material

This method is particularly effective for removing isomeric impurities and achieving high analytical purity.[4]

  • Solvent Selection:

    • Using the screening method described in the FAQ, identify a suitable single or binary solvent system (e.g., ethanol/water).

  • Dissolution:

    • Place the crude or column-purified product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to dissolve it completely upon heating and stirring.

  • Hot Filtration (Optional but Recommended):

    • If there are insoluble impurities (or if you performed a charcoal treatment), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the purified crystals under high vacuum, potentially with gentle heating if the compound is stable, to remove all residual solvent.

Part 4: Visualization & Data Summary

Troubleshooting Decision Tree

G start Crude Product Purity Issue streaking Streaking on TLC / Tailing on Column start->streaking color Colored Impurity start->color isomers Isomeric Impurity (from NMR) start->isomers low_yield Low Overall Yield start->low_yield add_tea Add 0.5-1% Triethylamine to Mobile Phase streaking->add_tea Primary Solution use_alumina Use Alumina Stationary Phase streaking->use_alumina Alternative charcoal Activated Charcoal Treatment (Use Sparingly) color->charcoal For Dissolved Color plug Plug Filtration color->plug For Polar Color recrystallize Recrystallization (Optimize Solvent) isomers->recrystallize Most Effective prep_hplc Preparative HPLC isomers->prep_hplc For Difficult Separations check_adsorption Irreversible Adsorption or Decomposition on Silica? low_yield->check_adsorption check_solvent Recrystallization Solvent Too Good? low_yield->check_solvent check_adsorption->add_tea Mitigate with TEA check_solvent->recrystallize Re-screen Solvents

Caption: A troubleshooting decision tree for common issues in the purification of 9H-Carbazole-1,8-diamine.

Table 1: Recommended Purification Strategies
Purification MethodTypical Impurity TypeRecommended Conditions / Solvent SystemsKey Considerations
Column Chromatography Polar byproducts, unreacted starting materialsStationary Phase: Silica Gel or Alumina (Neutral) Mobile Phase: Hexane/EtOAc or DCM/MeOH gradient Additive: 0.5-1% Triethylamine (TEA) is critical [3]The basic additive (TEA) is essential to prevent peak tailing and product loss on silica. Dry loading is preferred to ensure a narrow sample band.
Recrystallization Isomeric impurities, final polishing after chromatographyScreen solvents such as Ethanol, Isopropanol, Ethyl Acetate, or binary mixtures like EtOAc/Hexane or EtOH/Water.[4][6]Most powerful method for removing isomers. Slow cooling promotes higher purity crystals. Ensure compound is sparingly soluble at cold temperatures to maximize yield.
Activated Charcoal Highly conjugated, colored impuritiesUse 1-2% w/w in a hot solution prior to recrystallization.Very effective for color removal but can reduce yield if used in excess. Must be removed by hot filtration through Celite®.[4]
Sublimation Non-volatile or inorganic impuritiesHigh vacuum (e.g., <1 Torr) and elevated temperature (determine via TGA or small-scale test).Only viable if the compound is thermally stable and has a suitable vapor pressure. Excellent for final purification as it is solvent-free.[7]

References

  • 9H-carbazole - ChemBK. ChemBK. Available at: [Link]

  • Dependence of the thermodynamic properties of sublimation with the number of carbazolyl groups. ResearchGate. Available at: [Link]

  • Chemical Properties of Carbazole (CAS 86-74-8). Cheméo. Available at: [Link]

  • 9H-Carbazole, 9-methyl- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Supporting Information Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. Available at: [Link]

  • Carbazole - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • 9H-carbazole-3,6-diamine - ChemBK. ChemBK. Available at: [Link]

  • Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. Google Patents.
  • A Carbazole-Derived Nitroxide That Is an Analogue of Cytidine: A Rigid Spin Label for DNA and RNA. ACS Publications. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[3][7][8]oxadiazolo[3,4-d]pyridazine. MDPI. Available at: [Link]

  • Supporting Information for Palladium-Catalyzed C-H Bond Activation for the Assembly of N-Aryl Carbazoles with Aromatic Amines. Royal Society of Chemistry. Available at: [Link]

  • Compounds and methods for carbazole synthesis. Google Patents.
  • Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF. ResearchGate. Available at: [Link]

  • Activity of Carbazole, Aminoguanidine and Diamine Anti-infectives against Toxoplasma gondii. PubMed Central. Available at: [Link]

  • Process of preparation of carbazole. Google Patents.
  • Carbazole isopropanol diamine compound containing 1, 2, 3-triazole as well as preparation method and application of carbazole isopropanol diamine compound. Patsnap. Available at: [Link]

  • Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Available at: [Link]

  • Research on purification of refined carbazole and anthracene by Solvent crystallization Wenshuang Dai. Atlantis Press. Available at: [Link]

  • Efficient synthesis method for carbazole derivatives. Google Patents.
  • Synthesis of a. 9H-Carbazol-9-amine. PrepChem.com. Available at: [Link]

  • (PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]

  • 9H-Carbazole-1,8-diamine | C12H11N3 | CID 14147472. PubChem. Available at: [Link]

  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. National Institutes of Health. Available at: [Link]

  • Carbazole - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. Available at: [Link]

  • Magnetic poly(1,8-diaminonaphthalene)-nickel nanocatalyst for the synthesis of antioxidant and antibacterial isoxazole-5(4H)-ones derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting

"identifying and minimizing side reactions in 9H-Carbazole-1,8-diamine synthesis"

Technical Support Center: 9H-Carbazole-1,8-diamine Synthesis Welcome to the technical support guide for the synthesis of 9H-Carbazole-1,8-diamine. This resource is designed for researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 9H-Carbazole-1,8-diamine Synthesis

Welcome to the technical support guide for the synthesis of 9H-Carbazole-1,8-diamine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable scaffold. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a dynamic question-and-answer hub, addressing common challenges from low yields to unexpected side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 9H-Carbazole-1,8-diamine?

The most common and practical approach involves a two-step sequence starting from the commercially available 9H-Carbazole:

  • Electrophilic Dinitration: The carbazole nucleus is subjected to nitration to introduce two nitro groups. The primary challenge here is controlling the regioselectivity to favor the 1,8-positions over other possible isomers (e.g., 3,6-dinitro).

  • Reduction: The resulting 1,8-dinitro-9H-carbazole is then reduced to the corresponding diamine.

Alternative strategies, such as constructing the carbazole ring from pre-functionalized precursors using transition-metal-catalyzed methods like the Buchwald-Hartwig or Ullmann reactions, are possible but often more complex and expensive for this specific target.[1][2][3]

Q2: Why is achieving high regioselectivity for the 1,8-dinitro isomer so challenging?

The nitrogen atom in the carbazole ring is an ortho-, para-director, activating the 1, 3, 6, and 8 positions for electrophilic substitution.[4] While the 1,8-positions are kinetically accessible, the 3,6-positions are also highly reactive, often leading to a mixture of isomers. The final isomer ratio is highly dependent on the specific reaction conditions, including the nitrating agent, solvent, and temperature.

Q3: What are the recommended analytical techniques for monitoring this synthesis?

A multi-technique approach is essential for accurate assessment:

  • Thin-Layer Chromatography (TLC): Indispensable for real-time reaction monitoring to track the consumption of starting material and the appearance of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis of the final product and for resolving isomeric byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural elucidation of the desired product and identification of impurities.[5] The distinct symmetry (or lack thereof) of different isomers provides clear spectral fingerprints.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds and to identify the mass of potential impurities.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter.

Problem 1: Low Yield and/or Tar Formation During Dinitration of 9H-Carbazole.
  • Question: I attempted to nitrate 9H-Carbazole using concentrated nitric and sulfuric acid, but the yield was very low, and the reaction mixture turned into a dark, tarry mess. What went wrong?

  • Answer: This is a classic issue of an overly aggressive reaction. The carbazole ring is highly electron-rich and susceptible to both over-nitration (forming tri- or tetra-nitro species) and oxidation under harsh acidic conditions.

    • Causality: Concentrated HNO₃/H₂SO₄ is a powerful nitrating system. At elevated or poorly controlled temperatures, its oxidative properties dominate, leading to the degradation of the aromatic system and polymerization.

    • Solutions & Optimization:

      • Temperature Control is Critical: The reaction must be maintained at a low temperature, typically between 0-5 °C, throughout the addition of the nitrating agent.[5] Use an ice/salt bath for robust cooling.

      • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of carbazole to prevent localized overheating and concentration spikes.

      • Milder Nitrating Agents: Consider alternative, less aggressive nitrating agents. The choice can significantly impact the outcome.

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ H₂SO₄ solvent, 0-5 °CInexpensive, powerfulHigh risk of oxidation and over-nitration
HNO₃ / Acetic Acid Acetic acid solvent, < 20 °CMilder, reduces oxidationCan be slower, may still produce isomers
KNO₃ / H₂SO₄ H₂SO₄ solvent, 0-10 °CMore controlled release of NO₂⁺Requires careful stoichiometry
Problem 2: My final product is a mixture of 1,8- and 3,6-isomers that are difficult to separate.
  • Question: After the reduction step, my NMR spectrum clearly shows a mixture of diamine isomers. How can I improve the selectivity or separate the desired 1,8-diamine?

  • Answer: This issue originates from the non-selective nitration step. While completely eliminating the 3,6-isomer is difficult, you can manage it through careful reaction control and purification.

    • Causality: As discussed in the FAQs, the 3,6-positions are electronically similar in reactivity to the 1,8-positions. Slight changes in conditions can alter the kinetic vs. thermodynamic product distribution.

    • Solutions & Optimization:

      • Revisit Nitration Conditions: Experiment with different solvent systems. Using a solvent like acetic acid instead of sulfuric acid can sometimes alter the isomer ratio.

      • Purification Strategy: Meticulous column chromatography is the most effective way to separate these isomers.[5]

        • Stationary Phase: Use silica gel with a high surface area.

        • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., Hexane/Dichloromethane) and gradually increase the polarity by adding Ethyl Acetate or Methanol. The isomers often have slightly different polarities, allowing for separation.

        • Loading: Ensure the crude product is properly adsorbed onto a small amount of silica before loading it onto the column to improve resolution.

Problem 3: The reduction of 1,8-dinitro-9H-carbazole is incomplete or stalls.
  • Question: I'm trying to reduce the dinitrocarbazole to the diamine using SnCl₂/HCl, but my TLC shows significant starting material remaining even after several hours. What should I do?

  • Answer: Incomplete reduction is typically due to insufficient reducing agent, poor reagent quality, or unfavorable reaction kinetics.

    • Causality: The reduction of two nitro groups requires a substantial stoichiometric excess of the reducing agent (e.g., 6-10 equivalents of SnCl₂·2H₂O). The reaction can also be sensitive to temperature and the concentration of the acid.

    • Solutions & Optimization:

      • Increase Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. It is better to use more and quench the excess later than to have an incomplete reaction.

      • Gentle Heating: While the reaction is often started at room temperature, gentle heating (e.g., to 50-70 °C) can significantly increase the reaction rate. Monitor by TLC to avoid byproduct formation at higher temperatures.

      • Alternative Reducing Systems: If SnCl₂ fails, consider catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate. This is a very clean and effective method, though it requires specialized equipment (hydrogenator).

      • Workup: After the reaction, neutralization must be done carefully. The product is a diamine, which is basic. Basifying the acidic reaction mixture with a strong base (e.g., NaOH, K₂CO₃) until the tin salts precipitate is crucial before extraction.

Problem 4: My final 9H-Carbazole-1,8-diamine product is unstable and darkens upon standing.
  • Question: I successfully purified my product, which was a light-colored solid. However, after a day on the benchtop, it turned dark brown/purple. Is this normal?

  • Answer: This is a very common issue. Aromatic diamines, particularly those with electron-rich ring systems, are highly susceptible to air oxidation.

    • Causality: The amino groups are easily oxidized by atmospheric oxygen, leading to the formation of highly colored quinone-imine type structures and polymeric materials. This process can be accelerated by light and trace metal impurities.

    • Solutions & Optimization:

      • Inert Atmosphere: Handle the purified product under an inert atmosphere (Nitrogen or Argon) whenever possible.

      • Storage: Store the final compound in a sealed vial under an inert atmosphere in a freezer, protected from light.

      • Solvent Degassing: When preparing solutions for subsequent reactions or analysis, use solvents that have been degassed by sparging with nitrogen or argon.

      • Use Immediately: For best results, use the freshly purified diamine as quickly as possible in the next synthetic step.

Visualized Workflows and Pathways

Overall Synthetic Pathway

Synthesis_Pathway Carbazole 9H-Carbazole Nitration Step 1: Dinitration Carbazole->Nitration Dinitro 1,8-Dinitro-9H-carbazole (with 3,6-isomer byproduct) Nitration->Dinitro HNO₃/H₂SO₄ 0-5 °C Purify1 Purification (Column Chromatography) Dinitro->Purify1 Reduction Step 2: Reduction Purify1->Reduction Isolated 1,8-isomer Diamine Crude 9H-Carbazole-1,8-diamine Reduction->Diamine SnCl₂/HCl or H₂/Pd-C Purify2 Final Purification (Column/Recrystallization) Diamine->Purify2 FinalProduct Pure 9H-Carbazole-1,8-diamine Purify2->FinalProduct

Caption: High-level workflow for the synthesis of 9H-Carbazole-1,8-diamine.

Troubleshooting Decision Tree: Incomplete Reduction

Troubleshooting_Reduction Start Problem: Incomplete Reduction (TLC shows starting material) CheckReagent Is SnCl₂·2H₂O old or clumpy? Start->CheckReagent UseNew Action: Use fresh SnCl₂·2H₂O CheckReagent->UseNew Yes CheckStoich Are you using >6 equivalents? CheckReagent->CheckStoich No IncreaseStoich Action: Add more SnCl₂ (2-3 eq.) and monitor by TLC CheckStoich->IncreaseStoich No CheckTemp Is the reaction at room temp? CheckStoich->CheckTemp Yes Heat Action: Heat gently to 50-70 °C and monitor by TLC CheckTemp->Heat Yes ConsiderAlt Action: Consider alternative reduction (e.g., H₂/Pd-C) CheckTemp->ConsiderAlt No (Already Heated)

Caption: Decision-making workflow for troubleshooting an incomplete reduction step.

Exemplary Experimental Protocols

Disclaimer: These protocols are illustrative. All experiments should be performed with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Synthesis of 1,8-Dinitro-9H-carbazole
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 9H-Carbazole (5.0 g, 29.9 mmol).

  • Dissolution: Add concentrated sulfuric acid (50 mL) and stir the mixture in an ice/salt bath until the internal temperature is stable at 0 °C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (4.5 mL, ~105 mmol) dropwise to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred carbazole solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (~500 g) with vigorous stirring.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid extensively with water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 50 °C overnight. The crude product will be a mixture of dinitro isomers.

  • Purification: Purify the crude solid by column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to isolate the 1,8-dinitro-9H-carbazole isomer.

Protocol 2: Synthesis of 9H-Carbazole-1,8-diamine
  • Setup: To a 500 mL round-bottom flask, add the purified 1,8-Dinitro-9H-carbazole (3.0 g, 11.6 mmol) and ethanol (150 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 21.0 g, 93.1 mmol, 8 equivalents) to the suspension.

  • Reaction: Add concentrated hydrochloric acid (30 mL) and equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The yellow suspension should gradually dissolve to form a clear solution. Monitor the reaction by TLC until all starting material is consumed (typically 3-5 hours).

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of ice and carefully basify by adding 6M aqueous sodium hydroxide until the pH is >10 and a thick white precipitate of tin salts forms.

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 9H-Carbazole-1,8-diamine.

  • Purification: The crude product can be further purified by column chromatography (silica gel, Dichloromethane/Methanol gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water). Handle the purified product under an inert atmosphere.

References

  • Al-Amiery, A. A. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(3), 558-568. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2023, August 22). Ullmann condensation. Retrieved January 15, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 15, 2026, from [Link]

  • Al-Amiery, A. A. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2023, November 28). Carbazole. Retrieved January 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Polymers Derived from 9H-Carbazole-1,8-diamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and professionals working with polymers derived from 9H-Carbazole-1,8-diamine. The inherent rigidity...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and professionals working with polymers derived from 9H-Carbazole-1,8-diamine. The inherent rigidity and aromatic nature of the carbazole moiety provide a foundation for polymers with exceptional thermal stability, such as high-performance polyimides and polyamides.[1][2] However, preventing thermal and thermo-oxidative degradation during synthesis, processing, and end-use is critical to realizing their full potential.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab. We will delve into the causality behind degradation mechanisms and provide field-proven, actionable protocols to enhance the thermal stability of your materials.

Section 1: FAQs - Understanding the Fundamentals of Thermal Degradation

This section addresses the core principles of thermal degradation as it applies to carbazole-containing polymers.

Q1: What are the primary mechanisms of thermal degradation in these polymers?

A1: Thermal degradation in polymers, including those with carbazole units, is the molecular deterioration that occurs at elevated temperatures.[3] It primarily proceeds through two interconnected pathways:

  • Thermal Degradation (Inert Atmosphere): This is driven by heat alone and involves the breaking of covalent bonds in the polymer backbone, a process known as chain scission.[4][5] This leads to a reduction in molecular weight and a corresponding loss of mechanical properties.[6][7]

  • Thermo-oxidative Degradation (Presence of Oxygen): This is often the more aggressive pathway. Heat, in the presence of oxygen, generates free radicals that initiate a chain reaction.[8] This process attacks the polymer backbone, leading to chain scission and cross-linking, which can cause discoloration (e.g., yellowing), brittleness, and catastrophic failure of the material.[9]

Q2: I thought the carbazole unit was very stable. Why does the polymer still degrade?

A2: You are correct; the carbazole heterocycle itself is exceptionally thermally stable due to its aromatic structure.[10] Degradation often initiates at weaker points within the polymer backbone. For instance, in polyimides derived from 9H-Carbazole-1,8-diamine, the imide linkages or other aliphatic or flexible segments incorporated into the chain are typically the first points of thermal attack, rather than the carbazole unit itself. Similarly, linkages to other monomers or residual impurities from synthesis can act as initiation sites for degradation.[6]

Q3: What are the first signs of thermal degradation I should look for?

A3: The initial signs can be subtle. Visually, you may observe a color change, typically yellowing or browning, which is a classic indicator of thermo-oxidative degradation.[9] Analytically, you might see a decrease in the solution viscosity of the polymer, which suggests a drop in molecular weight due to chain scission.[11] During thermal analysis, the primary indicator is the onset of weight loss in a Thermogravimetric Analysis (TGA) experiment.[12][13]

Q4: At what temperature should I expect polymers derived from 9H-Carbazole-1,8-diamine to be stable?

A4: This is highly dependent on the specific polymer structure (e.g., the dianhydride used for a polyimide). However, polyimides containing carbazole moieties are known for their exceptional thermal stability. For example, a polyimide synthesized from pyromellitic dianhydride (PMDA) and a carbazole-containing diamine can exhibit a 5% weight-loss temperature (Td5%) as high as 550°C in a nitrogen atmosphere and a glass transition temperature (Tg) of 467°C.[1] Significant degradation is generally expected to begin well above 400°C.

Section 2: Troubleshooting Guide for Synthesis and Processing

This section provides solutions to specific problems encountered during experimental work.

Q1: My polymer sample turned dark yellow/brown after melt processing, even though the TGA shows it's stable well above the processing temperature. What's happening?

A1: This is a classic case of thermo-oxidative degradation, which can occur at temperatures lower than the onset of major weight loss seen in TGA (which is often run in an inert nitrogen atmosphere). Oxygen present during processing initiates radical chain reactions that form color bodies (chromophores).[9]

  • Causality: At high processing temperatures, oxygen from the air reacts with the polymer chains to form hydroperoxides. These are unstable and break down into highly reactive free radicals, which then propagate a degradation cycle.[3]

  • Solutions:

    • Inert Atmosphere Processing: Process the polymer under a nitrogen or argon blanket to eliminate oxygen. This is the most effective method.[14]

    • Incorporate Antioxidants: Add a high-temperature antioxidant package to the polymer formulation before processing. See Section 3 for a detailed guide.

    • Minimize Residence Time: Reduce the time the molten polymer spends at high temperatures to limit its exposure.

    • Purify Monomers and Polymer: Ensure that residual catalysts or impurities, which can accelerate degradation, are removed before processing.[6]

Q2: My TGA curve shows a multi-step weight loss, with an initial drop at a relatively low temperature (< 200°C). Is this degradation?

A2: Not necessarily degradation of the polymer backbone. This initial weight loss is commonly due to the volatilization of trapped substances.[15]

  • Causality & Troubleshooting Steps:

    • Residual Solvent: High-boiling point solvents used during synthesis (like NMP or DMAc) can remain trapped in the polymer matrix. Solution: Dry the polymer sample thoroughly in a vacuum oven at an elevated temperature (e.g., 150-200°C) for several hours before TGA analysis.[15]

    • Adsorbed Moisture: Polymers, especially polyamides, can absorb moisture from the atmosphere.[6] Solution: Perform a pre-heating step in the TGA instrument (e.g., hold at 120°C for 30 minutes) to drive off water before starting the main heating ramp.

    • Unreacted Monomers/Oligomers: The presence of low-molecular-weight species can lead to early weight loss. Solution: Purify the polymer by re-precipitation into a non-solvent to remove these impurities.[16]

Q3: I've observed a significant decrease in the mechanical strength of my polymer film after heat treatment. What is the underlying cause?

A3: A loss of mechanical properties like tensile strength and flexibility is a direct consequence of a reduction in the polymer's molecular weight, which is caused by chain scission.[4][7]

  • Causality: Each chain scission event breaks a long polymer chain into two shorter ones, drastically reducing the entanglements and intermolecular forces that give the material its strength.[5] This can be triggered by excessive heat (thermal scission) or a combination of heat and oxygen (thermo-oxidative scission).

  • Diagnostic Workflow:

Start Loss of Mechanical Strength Observed Check_MW Measure Molecular Weight (e.g., GPC/Viscometry) Start->Check_MW MW_Reduced Significant MW Reduction? Check_MW->MW_Reduced Analyze_TGA Review TGA Data (Inert vs. Air) MW_Reduced->Analyze_TGA Yes No_MW_Change No Significant MW Change. Consider other factors (e.g., morphology change, crystallinity). MW_Reduced->No_MW_Change No TGA_Compare Degradation Temp Lower in Air? Analyze_TGA->TGA_Compare Thermo_Oxidative Root Cause: Thermo-oxidative Degradation TGA_Compare->Thermo_Oxidative Yes Purely_Thermal Root Cause: Purely Thermal Scission TGA_Compare->Purely_Thermal No

Caption: Troubleshooting workflow for loss of mechanical properties.

Section 3: Strategic Solutions for Enhancing Thermal Stability

This section details proactive strategies to build more robust polymers from the ground up.

Q1: How can antioxidants protect my polymer, and how do I choose the correct one?

A1: Antioxidants are crucial additives that protect polymers by interrupting the degradation cycle, especially thermo-oxidative degradation.[9][17] They work synergistically and are broadly classified into two types.

  • Primary Antioxidants (Radical Scavengers): Typically hindered phenols, these molecules "mop up" and neutralize the highly reactive free radicals that propagate the degradation chain reaction.[3][18]

  • Secondary Antioxidants (Hydroperoxide Decomposers): Often phosphites or thioesters, these molecules target and decompose unstable hydroperoxides into stable, non-radical products, preventing them from splitting into new radicals.[9]

The most effective approach is often a synergistic blend of a primary and a secondary antioxidant.[9]

Antioxidant Type Mechanism of Action Primary Function Example Classes Recommended Use Level
Primary Free Radical ScavengingLong-Term Thermal StabilityHindered Phenols0.05 - 0.5 wt%
Secondary Hydroperoxide DecompositionMelt Processing StabilityPhosphites, Thioesters0.1 - 1.0 wt%

Q2: Beyond additives, can I improve thermal stability through structural modification of the polymer itself?

A2: Absolutely. Enhancing the intrinsic thermal stability of the polymer backbone is a highly effective strategy.

  • Incorporate Rigid Aromatic Units: Copolymerization with rigid aromatic dianhydrides or diamines increases the overall aromatic content and bond dissociation energies of the polymer backbone, thus raising the degradation temperature.[15]

  • Reduce Flexible Linkages: Avoid or minimize the use of flexible aliphatic linkages (e.g., -CH2- groups) in the polymer backbone, as these are often the points of initial thermal decomposition.[2]

  • Increase Interchain Interactions: Designing the polymer to have strong intermolecular forces, such as hydrogen bonding or tight chain packing, can enhance thermal stability.[1] For instance, the specific stereochemistry of carbazole linkages can influence chain packing and protect more vulnerable groups.[19]

cluster_0 Degradation Cycle cluster_1 Intervention Points Polymer Polymer Chain (RH) Radical Polymer Radical (R.) Polymer->Radical + Heat, O2 Peroxy Peroxy Radical (ROO.) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH New_Radicals New Radicals (RO. + .OH) Hydroperoxide->New_Radicals + Heat Stable_Products Stable Products Hydroperoxide->Stable_Products via Secondary AO New_Radicals->Polymer Attacks Chain Scission Chain Scission (Degraded Polymer) New_Radicals->Scission Primary_AO Primary Antioxidant (Hindered Phenol) Primary_AO->Radical Donates H+ Primary_AO->Peroxy Donates H+ Secondary_AO Secondary Antioxidant (Phosphite) Secondary_AO->Hydroperoxide Decomposes

Caption: How primary and secondary antioxidants interrupt the thermo-oxidative degradation cycle.

Section 4: Key Experimental Protocols

This section provides standardized methods for evaluating and improving the thermal stability of your polymers.

Methodology 1: Protocol for Incorporating Antioxidants via Solution Blending

This protocol describes a general method for adding stabilizers to a polymer solution before casting films or precipitating powder.

  • Preparation: Ensure the polymer is fully dissolved in a suitable solvent (e.g., NMP, DMAc) to form a homogenous solution (typically 5-10 wt%).

  • Antioxidant Solution: Separately prepare a concentrated stock solution of the chosen primary and/or secondary antioxidant(s) in the same solvent.

  • Blending: While stirring the polymer solution vigorously, add the antioxidant solution dropwise to ensure uniform dispersion.

  • Mixing: Continue to stir the final mixture at room temperature for at least 2-4 hours to ensure complete homogeneity.

  • Processing: Proceed with film casting or precipitation of the polymer. The antioxidant will now be intimately mixed within the polymer matrix.

  • Verification: Prepare a control sample without antioxidants and compare the thermal stability of both samples using the TGA protocol below.

Methodology 2: Standard Protocol for Thermal Stability Evaluation by Thermogravimetric Analysis (TGA)

This protocol outlines a standard procedure for assessing the thermal stability of your carbazole-based polymer.[12][20]

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.[16]

  • Sample Preparation:

    • Place 5-10 mg of the fully dried polymer sample into a clean TGA crucible (e.g., alumina or platinum).[16] Ensure the sample is in powder or film form to allow for uniform heating.

  • TGA Method (Dual Atmosphere Analysis):

    • Run 1 (Inert):

      • Place the crucible in the TGA furnace.

      • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to create an inert atmosphere.

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

    • Run 2 (Oxidative):

      • Repeat the procedure with a new sample, but use dry air as the purge gas instead of nitrogen.

  • Data Analysis:

    • Record the weight loss as a function of temperature for both runs.

    • Determine the onset decomposition temperature, commonly reported as Td5 (the temperature at which 5% weight loss occurs).

    • Note the temperature of the maximum rate of decomposition from the derivative curve (DTG).

    • Compare the Td5 values in nitrogen versus air. A significantly lower Td5 in air confirms susceptibility to thermo-oxidative degradation.

References
  • C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Retrieved from [Link]

  • Safic-Alcan. (n.d.). The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. Retrieved from [Link]

  • Polymer Solutions. (n.d.). The Science Behind Polymer Longevity: Antioxidants and Thermal Stability. Retrieved from [Link]

  • ResearchGate. (2019). Elucidating the thermal degradation of carbazole‐containing platinum–polyyne polymers. Retrieved from [Link]

  • Polymers International. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Retrieved from [Link]

  • ResearchGate. (2020). High-Barrier Polyimide Containing Carbazole Moiety: Synthesis, Gas Barrier Properties, and Molecular Simulations. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]

  • Slideshare. (n.d.). Thermal characterization of polymer. Retrieved from [Link]

  • Tosaf. (n.d.). Antioxidants Polymer Additives: The Effective Oxidation Fighters. Retrieved from [Link]

  • AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Topical Collection: Thermal Characterization of Polymers and Polymer Composites. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Polyimides with noncoplanar Carbazole-TPA units: synthesis and characterization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An unexpected discovery of a one-pot synthesis for carbazole-based diamine and the electrochromic properties of the derived polymers. Retrieved from [Link]

  • NEWFIRST. (2020). How to avoid polymer degradation in the processing of plastic profiles? Retrieved from [Link]

  • Tangram Technology. (n.d.). Thermal degradation of plastics. Retrieved from [Link]

  • ACS Publications. (2023). Thermal and Dielectric Stability of Functional Photo-cross-linkable Carbazole-Modified Polypropylene. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Retrieved from [Link]

  • MDPI. (2022). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. Retrieved from [Link]

  • RheoSense. (2022). Thermal Degradation of Polymers. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chain scission – Knowledge and References. Retrieved from [Link]

  • Rheology Lab. (n.d.). Predicting Thermal Degradation of Polymers. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Novel Carbazole (Cbz)-Based Carboxylated Functional Monomers: Design, Synthesis, and Characterization. Retrieved from [Link]

  • ResearchGate. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved from [Link]

  • Sustainability Directory. (2025). Polymer Chain Scission. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. Retrieved from [Link]

  • MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]

  • Fiveable. (2025). Thermal degradation | Polymer Chemistry Class Notes. Retrieved from [Link]

  • TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 9H-Carbazole-1,8-diamine

Introduction: Welcome to the technical support guide for the synthesis of 9H-Carbazole-1,8-diamine. This key building block is crucial for developing advanced materials, including anion receptors and conducting polymers....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 9H-Carbazole-1,8-diamine. This key building block is crucial for developing advanced materials, including anion receptors and conducting polymers.[1] However, its synthesis can be challenging, often plagued by issues such as low yields, product instability, and purification difficulties. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will provide in-depth, field-proven insights and troubleshooting strategies based on established literature to help you optimize your synthetic outcomes.

Core Synthetic Pathway: A Practical Multigram Approach

The most robust and scalable synthesis of 9H-Carbazole-1,8-diamine (DACz) starts from inexpensive carbazole and proceeds through a 3,6-dichloro-1,8-dinitrocarbazole intermediate. A key advantage of this route is a one-pot, chromatography-free final step that combines the reduction of two nitro groups and the hydrodechlorination of two aryl chlorides.[1][2]

Overall Synthesis Workflow

G cluster_0 Step 1: Nitration & Chlorination cluster_1 Step 2: One-Pot Reduction & Dechlorination cluster_2 Purification Carbazole Carbazole Dinitro 3,6-Dichloro-1,8-dinitrocarbazole Carbazole->Dinitro HNO₃, H₂SO₄, HCl DACz 9H-Carbazole-1,8-diamine (DACz) Dinitro->DACz Pd(OAc)₂/Ph₃P (cat.) HCO₂H·NEt₃, DMF Crystallization Crystallization DACz->Crystallization Hot H₂O/MeOH (Deoxygenated)

Caption: High-level workflow for the synthesis of 9H-Carbazole-1,8-diamine.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Question 1: My final product, 9H-Carbazole-1,8-diamine, is a dark, violet tar instead of a crystalline solid. What went wrong?

  • Plausible Cause: This is a classic sign of aerial oxidation. 1,8-Diamino-9H-carbazole is highly susceptible to oxidation, especially when in solution and exposed to air, leading to the formation of colored, polymeric impurities.[2] The decomposition can occur within hours.[2]

  • Recommended Actions & Explanations:

    • Rigorous Deoxygenation: The single most critical factor is the exclusion of oxygen. Before beginning the final reduction/dechlorination step, thoroughly degas all solvents (DMF, water, methanol) by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Inert Atmosphere: Run the reaction and the subsequent workup/crystallization under a positive pressure of Argon or Nitrogen. This prevents atmospheric oxygen from coming into contact with the sensitive product.

    • Prompt Crystallization: Do not leave the crude product in solution for extended periods. Proceed immediately to crystallization after the reaction workup. The recommended procedure involves crystallization from a hot water-methanol mixture, which should also be deoxygenated.[2]

  • Self-Validation: If oxidation is successfully prevented, your isolated product should be high-quality crystals suitable for X-ray analysis, not an amorphous tar.[2]

Question 2: The yield of my one-pot reduction/dechlorination step is consistently low (<50%). How can I improve it?

  • Plausible Causes:

    • Catalyst Inactivity: The Palladium catalyst may be poisoned or not sufficiently active.

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating, reaction time, or inefficient hydride donation.

    • Poor Quality Formate Reagent: The triethylammonium formate, which serves as the hydride source for both reduction and hydrodechlorination, may be of poor quality.

  • Recommended Actions & Explanations:

    • Catalyst System: The procedure specifies a catalyst generated in-situ from Palladium(II) acetate (Pd(OAc)₂) and Triphenylphosphine (Ph₃P).[2] Ensure you are using high-purity reagents. The ratio is critical; use the amounts specified in the literature.

    • Formate Reagent: Use freshly prepared or high-purity triethylammonium formate. This reagent is the hydrogen source, and its quality is paramount.

    • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material (3,6-dichloro-1,8-dinitrocarbazole) will indicate completion. If the reaction stalls, a slight increase in temperature or an additional charge of the formate reagent might be necessary.

    • Solvent Purity: Use anhydrous, high-purity DMF. Water content can affect the catalyst's performance and the reaction kinetics.

Troubleshooting Logic Flow

G Start Low Yield in Final Step CheckCatalyst Verify Catalyst & Ligand Purity (Pd(OAc)₂, Ph₃P) Start->CheckCatalyst CheckReagent Use High-Purity Triethylammonium Formate Start->CheckReagent CheckConditions Ensure Anhydrous DMF & Inert Atmosphere (Ar/N₂) Start->CheckConditions Result Improved Yield CheckCatalyst->Result CheckReagent->Result Monitor Monitor Reaction by TLC for Completion CheckConditions->Monitor Monitor->Result

Caption: A logical flow for troubleshooting low yields.

Question 3: I am having trouble with the initial synthesis of 3,6-dichloro-1,8-dinitrocarbazole. The reaction is messy and gives multiple products.

  • Plausible Cause: Nitration reactions are notoriously sensitive to conditions. The regioselectivity (nitration at the 1 and 8 positions) and subsequent chlorination can be compromised by incorrect temperature control or acid concentrations, leading to isomeric byproducts.[3]

  • Recommended Actions & Explanations:

    • Strict Temperature Control: Maintain the reaction temperature precisely as specified in the protocol. Use an ice/salt bath to manage the exothermic nature of the nitration. A runaway reaction will lead to over-nitration and side products.

    • Controlled Reagent Addition: Add the nitrating agent (e.g., nitric acid) slowly and dropwise to the solution of carbazole in sulfuric acid. This ensures a controlled reaction rate and minimizes local hot spots.

    • Stoichiometry: Ensure the molar ratios of the acids (sulfuric, nitric, hydrochloric) are accurate. An excess or deficit can drastically alter the product distribution.

Frequently Asked Questions (FAQs)

Q1: Why is a one-pot reduction and hydrodechlorination procedure used? A1: This approach is highly efficient for multigram synthesis. The chlorine substituents at the 3 and 6 positions act as temporary protecting groups, directing the nitration to the 1 and 8 positions. In the final step, a palladium catalyst with a formate salt as a hydrogen donor simultaneously reduces the nitro groups to amines and removes the chloro-substituents via hydrodechlorination.[1][2] This avoids multiple intermediate isolation and purification steps, saving time and maximizing overall yield.

Q2: Are there alternative synthetic strategies to improve properties like solubility? A2: Yes. The parent 1,8-diaminocarbazole has limited solubility. Recent research has focused on synthesizing derivatives with ester substituents at the 3 and 6 positions.[4][5] This modification significantly enhances solubility in common organic solvents without compromising the compound's desirable fluorescent properties. The synthesis involves nitration of a carbazole-3,6-dicarboxylic acid precursor, followed by reduction of the nitro groups.[5]

Q3: What are the primary safety precautions for this synthesis? A3:

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Palladium Catalysts: While not acutely toxic, palladium catalysts are heavy metals and should be handled with care. Avoid inhalation of the powder.

  • Solvents: DMF is a reproductive toxin. Use it in a well-ventilated fume hood and avoid skin contact.

Q4: What analytical methods are best for characterizing the final product? A4: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): For rapid purity assessment and reaction monitoring.[6]

  • Melting Point: A sharp melting point indicates high purity.

Experimental Protocol: Multigram Synthesis of 9H-Carbazole-1,8-diamine

This protocol is adapted from the procedure developed by Chmielewski (2010).[2]

Step 1: Synthesis of 3,6-Dichloro-1,8-dinitrocarbazole

  • This intermediate can be produced on a large scale from inexpensive carbazole following established literature procedures. The key is careful control of nitration and chlorination conditions.

Step 2: One-Pot Synthesis of 1,8-Diamino-9H-carbazole (8)

  • Setup: To a three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add 3,6-dichloro-1,8-dinitrocarbazole (10.0 g, 28.4 mmol), Palladium(II) acetate (319 mg, 1.42 mmol), and triphenylphosphine (1.49 g, 5.68 mmol).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, deoxygenated N,N-dimethylformamide (DMF, 150 mL) via cannula.

  • Reagent Addition: Add triethylamine (27.8 mL, 200 mmol) followed by formic acid (7.5 mL, 200 mmol).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature and pour it into 1 L of deoxygenated water. Stir for 30 minutes.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with deoxygenated water, and then with a small amount of cold, deoxygenated methanol.

  • Purification: Without drying, transfer the crude solid into a flask and add a deoxygenated mixture of methanol (100 mL) and water (400 mL). Heat to reflux under argon to dissolve the solid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Final Product: Collect the resulting crystals by filtration, wash with cold, deoxygenated water, and dry under high vacuum. Typical Yield: ~70-80%.

Reaction Condition Summary
ParameterValue/ReagentPurposeReference
Substrate 3,6-dichloro-1,8-dinitrocarbazoleStarting Material[2]
Catalyst Pd(OAc)₂ / Ph₃PC-Cl hydrogenolysis & NO₂ reduction[2]
H-Source HCOOH·NEt₃Hydride donor[2]
Solvent DMF (anhydrous, deoxygenated)Reaction Medium[2]
Temperature 110 °CTo ensure reasonable reaction rate[2]
Atmosphere ArgonPrevents product oxidation[2]

References

  • A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors. RSC Advances.
  • A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors.
  • A Short, Multigram Synthesis of 1,8-Diaminocarbazole | Request PDF.
  • Chmielewski, M. J. (2010). A Short, Multigram Synthesis of 1,8-Diaminocarbazole. SYNTHESIS, 2010(18), 3067–3069.
  • A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors.
  • Synthesis of new 9H-Carbazole deriv
  • Purity Assessment of Synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol: A Compar

Sources

Optimization

Technical Support Center: Enhancing OLED Quantum Efficiency with 9H-Carbazole-1,8-diamine

Welcome to the technical support center for the application of 9H-Carbazole-1,8-diamine in Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers and scientists navigating the complexities of integ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 9H-Carbazole-1,8-diamine in Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers and scientists navigating the complexities of integrating novel carbazole derivatives into high-efficiency device architectures. We will move beyond simple protocols to address the underlying scientific principles, helping you troubleshoot common experimental hurdles and optimize your device performance.

Section 1: Foundational FAQs

This section addresses preliminary questions researchers may have before or during the initial phases of their work with 9H-Carbazole-1,8-diamine.

Q1: What is the proposed role of 9H-Carbazole-1,8-diamine in an OLED device?

A1: 9H-Carbazole-1,8-diamine is a functionalized derivative of carbazole, a well-established building block in OLED materials.[1][2] The core carbazole moiety provides excellent hole-transporting properties and high thermal stability.[3] The addition of two electron-donating amine (-NH₂) groups at the 1 and 8 positions is expected to significantly influence its electronic properties. Primarily, it can be investigated for the following roles:

  • Hole Transport Layer (HTL): The electron-rich nature of both the carbazole and the diamine functionalities suggests strong potential for efficient hole injection and transport.[4]

  • Host Material in Phosphorescent OLEDs (PhOLEDs): Carbazole derivatives are renowned as host materials due to their high triplet energy, which is necessary to confine excitons on the phosphorescent guest emitter without energy loss.[5] The specific triplet energy of 9H-Carbazole-1,8-diamine would need to be measured to confirm its suitability for specific dopants (e.g., blue or green emitters).

  • Component in Thermally Activated Delayed Fluorescence (TADF) Emitters: The strong electron-donating nature of this molecule makes it an excellent candidate for a donor component in a donor-acceptor (D-A) type TADF emitter, which is designed to have a small singlet-triplet energy gap (ΔE_ST) for efficient harvesting of triplet excitons.[6]

Q2: What are the critical material properties of 9H-Carbazole-1,8-diamine that I must characterize before device fabrication?

A2: To effectively integrate this material into an OLED stack and predict its behavior, the following characterizations are essential:

  • Purity and Structure: Confirm the chemical structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7] Impurities can act as charge traps or quenching sites, severely limiting device efficiency and lifetime.

  • Thermal Stability: Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature (T_d) and glass transition temperature (T_g).[8][9] High thermal stability is crucial for materials deposited via thermal evaporation and for the overall operational stability of the device.

  • Electrochemical Properties: Employ Cyclic Voltammetry (CV) to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[7] These values are critical for ensuring proper energy level alignment with adjacent layers to facilitate efficient charge injection and prevent charge accumulation at interfaces.

  • Photophysical Properties: Measure the UV-visible absorption and photoluminescence (PL) spectra to understand the material's optical bandgap.[7] For host applications, determining the triplet energy from the 77K phosphorescence spectrum is mandatory.

Section 2: Troubleshooting Experimental Challenges

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Problem Area 1: Low External Quantum Efficiency (EQE) and Luminous Efficacy

Q1: My device exhibits significantly lower EQE than anticipated. What are the most probable causes?

A1: Low EQE is a multifaceted problem that can originate from several factors within the device. The primary culprits are generally related to inefficient charge balance, poor exciton confinement, or the presence of non-radiative decay pathways.

  • Cause 1: Energy Level Misalignment. A significant energy barrier between your 9H-Carbazole-1,8-diamine layer (e.g., as the HTL) and the adjacent layers (the anode/hole-injection layer or the emissive layer) will impede charge injection, leading to an imbalance of holes and electrons in the recombination zone.[10][11]

  • Cause 2: Poor Film Morphology. Thin films of organic materials are sensitive to deposition conditions. The formation of crystalline domains or pinholes can create pathways for current leakage and non-radiative recombination, drastically reducing efficiency.[2]

  • Cause 3: Exciton Quenching. If 9H-Carbazole-1,8-diamine is used as a host, its triplet energy may be insufficient to confine the excitons of the guest phosphorescent emitter, leading to energy transfer back to the host and subsequent non-radiative decay. Exciton quenching can also occur at interfaces with charge transport layers.[5][12]

  • Cause 4: Impurities. As mentioned, chemical impurities can act as traps for charge carriers or quenching centers for excitons.

Q2: How can I diagnose and rectify an energy level mismatch involving my 9H-Carbazole-1,8-diamine layer?

A2: A systematic approach is required. First, ensure you have accurate HOMO/LUMO values for all materials in your device stack, determined via cyclic voltammetry.

Diagnostic & Solution Workflow:

  • Map Your Device's Energy Levels: Create an energy level diagram. The HOMO levels should cascade downwards from the anode to the cathode, and the LUMO levels should do the same, creating a favorable pathway for holes and electrons, respectively.

  • Identify Barriers: Look for large energy barriers (> 0.3 eV) for charge injection. For example, if 9H-Carbazole-1,8-diamine is the HTL, its HOMO level should be closely aligned with the work function of the anode (or Hole Injection Layer) and the HOMO of the Emissive Layer (EML).

  • Introduce Interlayers: If a significant hole injection barrier exists between the anode (e.g., ITO) and the 9H-Carbazole-1,8-diamine HTL, introduce a dedicated Hole Injection Layer (HIL) like HAT-CN or MoO₃ to bridge the energy gap.[8]

  • Modify the Stack: If the barrier is between the HTL and EML, you may need to select an alternative EML material with a more suitable HOMO level or a different HTL altogether.

Below is a diagram illustrating a typical OLED energy level structure.

G cluster_device OLED Energy Level Diagram cluster_EML cluster_ETL Anode Anode (ITO) ~4.7 eV HIL HIL ~5.2 eV Anode:e->HIL:w Hole Injection HTL HTL (e.g., 9H-Carbazole-1,8-diamine) HOMO HIL:e->HTL:w Hole Injection EML_H EML HOMO HTL:e->EML_H:w Hole Injection EML_L EML LUMO EML_H->EML_L Exciton Formation ETL_H ETL HOMO Cathode_H Cathode (Al) ~4.2 eV ETL_L ETL LUMO Cathode_H:w->ETL_L:e Electron Injection ETL_L:w->EML_L:e Electron Injection

Caption: Ideal energy level alignment in a multi-layer OLED.

Problem Area 2: Device Instability and Rapid Degradation

Q1: My OLED device shows promising initial efficiency, but its brightness decays rapidly during operation. What degradation mechanisms are specific to carbazole-based materials?

A1: Carbazole derivatives, while generally robust, are susceptible to specific degradation pathways under electrical stress, leading to a loss of luminance.[13]

  • Primary Mechanism: C–N Bond Cleavage. Several studies have shown that the exocyclic Carbon-Nitrogen (C–N) bond in carbazole-based materials can undergo homolytic cleavage in the excited state.[12][14][15] This process, induced by the energy from recombining excitons, creates radical species.

  • Consequence of Radicals: These newly formed radicals are highly reactive. They can react with neighboring molecules, leading to the formation of new chemical species that act as deep charge traps or non-radiative recombination centers (luminescence quenchers).[14][16] This accumulation of defects is a primary cause of the drop in operational efficiency.[13][16]

  • Molecular Aggregation: Under prolonged electrical bias, some carbazole-based materials can form molecular aggregates.[12][15] These aggregates can have different emissive properties or act as quenching sites, leading to spectral shifts and a decrease in quantum efficiency.[12]

Q2: What practical steps can I take to improve the operational lifetime of my device?

A2: Enhancing stability involves both material-level and device-level strategies.

  • Ensure Material Purity: Start with the highest purity 9H-Carbazole-1,8-diamine possible. Gradient sublimation is the gold standard for purifying organic materials for OLEDs.[7]

  • Optimize the Device Architecture: A well-designed device structure can confine the recombination zone squarely within the emissive layer, preventing high-energy excitons from reaching and degrading the more sensitive charge-transport layers. This is achieved by using electron-blocking and hole-blocking layers with appropriate energy levels.

  • Manage Drive Current: Operating the device at very high current densities accelerates degradation.[12] Characterize your device's lifetime at current densities relevant to its intended application (e.g., 10 mA/cm²). The common efficiency roll-off at high brightness is often linked to these accelerated degradation processes and other phenomena like triplet-triplet annihilation.

  • Strict Environmental Control: Fabricate and test devices in an inert atmosphere (e.g., a nitrogen-filled glovebox). Oxygen and moisture are known to accelerate the degradation of organic electronic materials. Ensure proper encapsulation of the final device to prevent ingress of ambient contaminants.[7][17]

Section 3: Experimental Protocols

These protocols provide a starting point for device fabrication and characterization. Optimization will be necessary based on your specific materials and equipment.

Protocol A: OLED Fabrication by Thermal Evaporation

This method is suitable for creating precise, multi-layered device structures.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.[7]

    • Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).[17]

    • Dry the substrates with a high-purity nitrogen gun.

    • Treat the cleaned substrates with UV-Ozone or oxygen plasma for 10-15 minutes to remove organic residues and increase the ITO work function.[7][17]

  • Organic Layer Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).

    • Load the organic materials, including 9H-Carbazole-1,8-diamine, into separate crucibles (e.g., quartz or tungsten boats).[17]

    • Deposit the layers sequentially (e.g., HIL, HTL, EML, ETL) by heating the crucibles.

    • Monitor the deposition rate (typically 0.5-2 Å/s) and final thickness using a quartz crystal microbalance.[17]

  • Cathode Deposition & Encapsulation:

    • Without breaking vacuum, deposit the electron injection layer (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm).[8]

    • Transfer the completed device to an inert atmosphere glovebox for encapsulation using UV-curable epoxy and a cover glass to protect against air and moisture.[7]

G cluster_prep Substrate Preparation cluster_deposition Vacuum Deposition (<10⁻⁶ Torr) cluster_final Final Steps ITO ITO Substrate Cleaning Solvent Cleaning (DI Water, Acetone, IPA) ITO->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Deposit HIL (e.g., HAT-CN) UV_Ozone->HIL HTL Deposit HTL (9H-Carbazole-1,8-diamine) HIL->HTL EML Deposit EML (Host:Dopant) HTL->EML ETL Deposit ETL EML->ETL EIL Deposit EIL (e.g., LiF) ETL->EIL Cathode Deposit Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Testing Encapsulation->Characterization

Sources

Troubleshooting

Technical Support Center: Strategies to Increase the Molecular Weight of Poly(9H-Carbazole-1,8-diamine)

Welcome to the technical support resource for the synthesis of high molecular weight poly(9H-Carbazole-1,8-diamine). This guide is designed for researchers, scientists, and professionals in materials science and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of high molecular weight poly(9H-Carbazole-1,8-diamine). This guide is designed for researchers, scientists, and professionals in materials science and drug development. Achieving a high degree of polymerization in carbazole-based polymers is often challenging, particularly with the 1,8-linkage, which can introduce significant steric hindrance compared to the more commonly studied 3,6- and 2,7-isomers.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles and successfully synthesize high molecular weight polymers.

Troubleshooting Guide: Common Issues & Solutions

Low molecular weight is a frequent obstacle in step-growth polymerization. The following table outlines common problems encountered during the synthesis of poly(9H-Carbazole-1,8-diamine), their probable causes, and actionable solutions.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low Number-Average Molecular Weight (Mn) and/or Weight-Average Molecular Weight (Mw) 1. Monomer Impurity: Impurities with reactive groups can act as chain terminators.[2] 2. Stoichiometric Imbalance: An excess of one monomer limits the chain length.[2][3] 3. Premature Precipitation: The growing polymer chain becomes insoluble and precipitates out of the reaction medium, halting further growth.[2] 4. Inefficient Catalyst: The catalyst may be poisoned, used in insufficient quantity, or inappropriate for the reaction.[2] 5. Suboptimal Reaction Conditions: Low temperature can slow the reaction rate, while excessively high temperatures can cause side reactions or degradation.[4]1. Purify Monomers: Recrystallize or sublimate the 9H-Carbazole-1,8-diamine monomer. Perform rigorous purification of any comonomers. Verify purity using NMR, elemental analysis, or mass spectrometry. 2. Ensure Stoichiometry: Use high-precision balances for weighing monomers. For small-scale reactions, consider creating stock solutions to minimize weighing errors.[2] 3. Improve Solubility: Increase reaction temperature, use a different solvent or a co-solvent system, or reduce the initial monomer concentration.[2] Attaching solubilizing side chains (e.g., long alkyl groups) to the carbazole nitrogen can significantly improve solubility.[5] 4. Optimize Catalyst System: Screen different catalysts (e.g., various Palladium ligands for Suzuki coupling). Ensure the catalyst is not poisoned by impurities in monomers or solvents. Degas all solvents thoroughly. 5. Optimize Conditions: Systematically vary the reaction temperature and time. Monitor the reaction progress using techniques like in-situ viscosity measurements or by taking aliquots for GPC analysis.
High Polydispersity Index (PDI > 2.0) 1. Side Reactions: Unwanted side reactions can lead to branching or the formation of oligomers of varying sizes. 2. Chain Transfer Reactions: Impurities or the solvent itself can participate in chain transfer, terminating one chain while initiating another. 3. Step-Growth Mechanism: A classic step-growth polycondensation will theoretically approach a PDI of 2.0 at high conversion. A PDI significantly above this suggests a lack of control.1. Protect Reactive Groups: The amine groups on the monomer are susceptible to side reactions. Ensure they are not unintentionally participating in the polymerization chemistry. 2. Use High-Purity Solvents: Use anhydrous, high-purity solvents and degas them thoroughly to remove oxygen, which can cause oxidative side reactions. 3. Consider Chain-Growth Methods: For precise control over molecular weight and PDI, explore chain-growth type polycondensations like Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP).[6][7][8] This method can produce polymers with predictable molecular weights and narrow PDIs (1.35–1.48).[6][7][8]
Reaction Stalls or Yield is Low 1. Inefficient Byproduct Removal: In condensation polymerizations, the equilibrium must be shifted towards the product by removing the byproduct (e.g., water, salts).[3] 2. Poor Monomer/Catalyst Solubility: If reactants are not fully dissolved, the reaction kinetics will be severely limited. 3. Deactivation of Monomer: The amine or carbazole N-H groups might react with the base or catalyst system in an unproductive manner.1. Efficient Removal of Byproducts: If applicable, use a Dean-Stark trap for water removal or ensure the base used effectively scavenges acidic byproducts in cross-coupling reactions. 2. Solvent Screening: Test a range of high-boiling point aprotic polar solvents (e.g., DMF, DMAc, NMP, Toluene/THF mixtures) to find the optimal medium for both monomers and the growing polymer.[9] 3. Protecting Groups: Consider protecting the N-H of the carbazole ring with a group like an octyl or other long alkyl chain, which also aids solubility.[5][10]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing the issue of low molecular weight in your polymerization experiments.

G start Low Molecular Weight (Mn/Mw) Observed purity Verify Monomer Purity (>99.5%) start->purity stoich Check Stoichiometry (<0.5% deviation) start->stoich conditions Evaluate Reaction Conditions start->conditions mechanism Assess Polymerization Method start->mechanism purity_fail Action: Re-purify Monomers (Recrystallization, Sublimation, Column Chromatography) purity->purity_fail Purity < 99.5% stoich_fail Action: Refine Weighing Protocol (High precision balance, use of stock solutions) stoich->stoich_fail Weighing Error > 0.5% solubility Problem: Premature Precipitation? conditions->solubility temp_time Problem: Suboptimal Temp/Time? conditions->temp_time catalyst Problem: Inefficient Catalyst? conditions->catalyst method Problem: Lack of Control? mechanism->method goal Achieve High Molecular Weight Polymer purity_fail->goal stoich_fail->goal solubility_sol Action: Change Solvent, Increase Temperature, Lower Concentration solubility->solubility_sol temp_time_sol Action: Systematically Vary Temperature and Reaction Time temp_time->temp_time_sol catalyst_sol Action: Screen Catalysts/Ligands, Ensure Anhydrous/O2-free Conditions catalyst->catalyst_sol method_sol Action: Switch to Controlled Method (e.g., Suzuki Catalyst-Transfer Polycondensation) method->method_sol solubility_sol->goal temp_time_sol->goal catalyst_sol->goal method_sol->goal

Caption: A logical workflow for troubleshooting low molecular weight in polymerization.

Frequently Asked Questions (FAQs)

Q1: Which polymerization method is best suited for achieving high molecular weight poly(9H-Carbazole-1,8-diamine)?

There are several methods to polymerize carbazole derivatives, each with distinct advantages and disadvantages.[1]

  • Oxidative Polymerization: This is a common method using oxidants like ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈).[9] While synthetically straightforward, it typically proceeds via a step-growth mechanism that can be difficult to control, often resulting in moderate molecular weights and high PDIs due to side reactions and branching. The properties of the final polymer are highly dependent on the oxidant, solvent, and concentration.[1][9]

  • Electrochemical Polymerization: This method produces polymer films directly on an electrode surface.[1][9] It is excellent for creating thin films for electronic devices but is not suitable for producing bulk quantities of soluble, high molecular weight polymer for solution processing.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Yamamoto): These methods offer much greater control over the polymer structure.

    • Yamamoto Coupling: This involves the dehalogenation polycondensation of dihalide monomers using a zero-valent nickel complex. It has been used to successfully synthesize high molecular weight poly(N-alkyl-3,6-carbazole)s.[10]

    • Suzuki Polycondensation: This is a powerful and versatile method for forming C-C bonds. To achieve high molecular weight, it is crucial to use precisely functionalized monomers (e.g., dibromo- and diboronic ester derivatives). Recent advances in Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) have demonstrated the ability to synthesize polycarbazoles in a chain-growth manner.[6][7] This "living" polymerization allows for the synthesis of high molecular weight polymers (Mn up to 38 kg mol⁻¹) with narrow molecular weight distributions and defined end-groups, representing the state-of-the-art for controlled synthesis.[7][8] For the 1,8-diamine monomer, this would require pre-functionalization, for example, through bromination at other positions on the carbazole ring.

Recommendation: For achieving the highest molecular weight and greatest control, Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) is the most promising approach. If SCTP is not feasible, conventional Suzuki or Yamamoto polycondensation offers better control than oxidative methods.

Q2: How do the amino groups at the 1 and 8 positions affect the polymerization?

The diamine functionality at the 1,8-positions introduces specific challenges and opportunities.

  • Reactivity: The amino groups are nucleophilic and can potentially react with electrophilic reagents or catalysts, leading to undesired side reactions. They can also be oxidized under certain conditions.

  • Steric Hindrance: The 1,8-substitution pattern forces a more twisted conformation in the resulting polymer backbone compared to the more linear 2,7- or 3,6-linkages. This can reduce π-conjugation and may also hinder the close approach of polymer chain ends required for step-growth polymerization, potentially limiting the final molecular weight.[1]

  • Solubility: The hydrogen-bonding capability of the amino groups might influence solubility, either by promoting aggregation or, conversely, by interacting favorably with polar aprotic solvents.

  • Functionality: These groups provide handles for post-polymerization modification, allowing for the introduction of other functional units or for cross-linking, which could be a strategy to increase the effective molecular weight of the final material.[11]

Q3: Can you provide a starting protocol for a Suzuki Polycondensation to maximize molecular weight?

Yes, the following is a generalized protocol based on established methods for polycarbazole synthesis, adapted for a hypothetical 1,8-diamine derivative that has been further functionalized for polymerization (e.g., as a dibromide).[12][13] Strict adherence to anhydrous and oxygen-free conditions is paramount.

Experimental Protocol: Suzuki Polycondensation of a Dibromo-Carbazole Derivative

Objective: To synthesize a high molecular weight poly(carbazole-1,8-diamine) derivative via Suzuki polycondensation. This protocol assumes you are starting with Monomer A (e.g., N-alkyl-3,6-dibromo-9H-carbazole-1,8-diamine) and Monomer B (a comonomer with two boronic ester groups, e.g., 1,4-phenylenediboronic acid bis(pinacol) ester).

Materials:

  • Monomer A (1.00 eq)

  • Monomer B (1.00 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-2 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (4.0 eq)

  • Solvent: Anhydrous, degassed Toluene/DMF mixture (e.g., 4:1 v/v)

  • Phase Transfer Catalyst (optional): Aliquat® 336 (2-3 drops)

Procedure:

  • Monomer Preparation: Ensure both Monomer A and Monomer B are rigorously purified (recrystallized or column chromatography) and dried under high vacuum. Their purity should be >99.5%.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Monomer A, Monomer B, and finely ground K₂CO₃.

    • Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Add the degassed Toluene/DMF solvent mixture via cannula. If using, add the phase transfer catalyst.

    • Stir the mixture at room temperature for 15 minutes to ensure good mixing.

    • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of argon.

  • Polymerization:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction. As the polymer grows, the viscosity of the solution will noticeably increase. The reaction may need to run for 24-72 hours to achieve high molecular weight.

  • End-Capping (Optional but Recommended):

    • To ensure chain termination and stability, an end-capping procedure can be performed. After the main reaction period, add a small amount of a monofunctional reagent like bromobenzene (to cap boronic ester ends) followed after 2-4 hours by phenylboronic acid (to cap bromo ends). Allow reacting for another 4-6 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the viscous solution with additional toluene or chloroform.

    • Pour the polymer solution slowly into a large volume of a non-solvent like methanol or acetone with vigorous stirring. The polymer will precipitate.

    • Collect the precipitated polymer by filtration.

    • To remove catalyst residues, re-dissolve the polymer in a minimal amount of chloroform and wash it with dilute HCl, EDTA solution, and finally deionized water.

    • Re-precipitate the polymer into methanol, filter, and collect the solid.

    • Further purification can be done using Soxhlet extraction with acetone, hexane, and finally chloroform (or another good solvent) to collect the desired polymer fraction.

  • Drying and Characterization:

    • Dry the final polymer product in a vacuum oven at 40-60 °C until a constant weight is achieved.

    • Characterize the molecular weight (Mn, Mw) and PDI using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR and FTIR spectroscopy.

References

  • VTechWorks. (n.d.). 4.2 Polymerization of Novel Carbazole Based Methacrylates, Dimethacrylates, and Acrylates. Retrieved from [Link]

  • Moreno-Yruela, C., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. PubMed Central. Retrieved from [Link]

  • Lee, Y., et al. (2021). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. MDPI. Retrieved from [Link]

  • Lee, Y., et al. (2021). Suzuki-Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerization of carbazole monomer. Retrieved from [Link]

  • Inagi, S., et al. (2012). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of various factors on the molecular weight of the resulting polymers. Retrieved from [Link]

  • McKinnon, K. I., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization. MDPI. Retrieved from [Link]

  • Loche, D., et al. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of high molecular weight poly(carbazole) s via click polymerization. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels-Alder reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Parameters Influencing the Molecular Weight of 3,6-Carbazole-Based D-A-Type Copolymers. Retrieved from [Link]

  • Moreno-Yruela, C., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. MDPI. Retrieved from [Link]

  • Tandfonline. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved from [Link]

  • Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]

  • PubMed. (n.d.). Intramolecular Hydrogen-Bonding Catalyst/Initiator for Precise Synthesis of Polycarbonates and Copolymers with Unprecedented Activity and Molecular Weights. Retrieved from [Link]

  • PubChem. (n.d.). 9H-Carbazole-1,8-diamine. Retrieved from [Link]

  • PubChem. (n.d.). (1,2,3,4,5,6,7,8-2H8)-9H-carbazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Retrieved from [Link]

  • ResearchGate. (n.d.). The First High Molecular Weight Poly(N-alkyl-3,6-carbazole)s. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of high performance polyimides derived from a novel diamine containing a N-octylcarbazole unit and two 3,5-diarylimidazole groups. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Aggregation Issues in 9H-Carbazole-1,8-diamine Solutions

Welcome to the technical support center for 9H-Carbazole-1,8-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for ov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9H-Carbazole-1,8-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common aggregation issues encountered when working with this compound in solution. Our goal is to equip you with the scientific understanding and methodological tools to ensure the successful and reproducible use of 9H-Carbazole-1,8-diamine in your experiments.

Understanding the Challenge: The "Why" Behind Aggregation

9H-Carbazole-1,8-diamine, like many carbazole derivatives, possesses a planar, aromatic structure that is prone to intermolecular interactions, primarily through π-π stacking.[1] These non-covalent interactions can lead to the formation of aggregates, which can precipitate out of solution, interfere with analytical measurements, and negatively impact the performance of the compound in various applications. The two amino groups on the carbazole core also introduce the potential for hydrogen bonding, further contributing to self-association.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting strategies to address and mitigate these aggregation phenomena.

Troubleshooting Guide & FAQs

Q1: My 9H-Carbazole-1,8-diamine is not dissolving properly in my chosen solvent. What should I do?

A1: Initial Steps and Solvent Selection

The solubility of 9H-Carbazole-1,8-diamine is a critical first step in preventing aggregation. Based on the principle of "like dissolves like," aromatic amines are generally more soluble in aromatic and polar aprotic solvents.[2]

  • Recommended Solvents: For initial attempts, consider using polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where aromatic diamines tend to show good solubility.[3] Other potential solvents include Tetrahydrofuran (THF) and acetone.[4] Alcohols like ethanol and methanol may also be effective, particularly with heating.

  • Sonication and Gentle Heating: To aid dissolution, gentle warming of the solution in a water bath and sonication can be effective. Be cautious with temperature, as excessive heat can sometimes promote aggregation or degradation.

  • Purity Check: Ensure the purity of your 9H-Carbazole-1,8-diamine. Impurities can sometimes act as nucleation points for precipitation.

Q2: I've managed to dissolve the compound, but it crashes out of solution over time. How can I prevent this?

A2: Strategies to Maintain Solubility and Prevent Aggregation

Once dissolved, the key is to prevent the molecules from self-associating. Here are several strategies, from simple to more advanced:

The use of a co-solvent can disrupt the intermolecular forces that lead to aggregation.[5] By creating a more complex solvent environment, you can improve the solvation of 9H-Carbazole-1,8-diamine.

  • Common Co-Solvent Mixtures:

    • DMF/Water or DMSO/Water: Adding a small percentage of water to a primary organic solvent can sometimes improve the solubility of polar compounds. However, for hydrophobic molecules, this can also induce aggregation, so careful optimization is required.

    • Toluene/DMF or Toluene/DMSO: A mixture of an aromatic, non-polar solvent with a polar aprotic solvent can be effective. Toluene can interact favorably with the carbazole ring, while the polar solvent interacts with the amino groups.

The two amino groups on 9H-Carbazole-1,8-diamine are basic and can be protonated in acidic conditions. This protonation can significantly impact solubility and aggregation.[6][7]

  • Mechanism of Action: Protonation of the amino groups introduces positive charges on the molecule. The resulting electrostatic repulsion between molecules can effectively overcome the attractive π-π stacking interactions, thus preventing aggregation.

  • Practical Application:

    • Dissolve the 9H-Carbazole-1,8-diamine in your chosen organic solvent.

    • Add a small amount of a dilute acid (e.g., 0.1 M HCl in a compatible solvent) dropwise while monitoring the solution for any changes in clarity.

    • The goal is to lower the pH sufficiently to achieve protonation without causing unwanted side reactions. The optimal pH will need to be determined empirically.

Surfactants can prevent the aggregation of hydrophobic molecules in aqueous or mixed-solvent systems.[8][9]

  • How it Works: Surfactant molecules have a hydrophilic head and a hydrophobic tail. The hydrophobic tails can interact with the aromatic surface of the 9H-Carbazole-1,8-diamine, while the hydrophilic heads remain exposed to the solvent. This creates a "shell" around the molecule, preventing it from interacting with other carbazole molecules.

  • Choosing a Surfactant:

    • Non-ionic surfactants: Such as Tween® 80 or Triton™ X-100 are often good starting points as they are less likely to interact with charged species.

    • Cationic or Anionic surfactants: May also be effective, but their charged headgroups could potentially interact with the amino groups of the carbazole derivative.

  • Experimental Approach: Prepare a stock solution of the surfactant in your chosen solvent. Add the surfactant solution to your 9H-Carbazole-1,8-diamine solution in small increments, monitoring for improved stability.

For long-term formulation development, a synthetic modification to the 9H-Carbazole-1,8-diamine molecule itself can be a powerful strategy.

  • The Principle: By attaching bulky chemical groups to the carbazole core, you can physically prevent the planar aromatic rings from getting close enough to engage in strong π-π stacking.[1]

  • Examples of Bulky Groups: Alkyl chains, phenyl groups, or other sterically demanding substituents can be incorporated into the molecular design. This is a more advanced strategy that requires chemical synthesis capabilities.

Data Presentation: Qualitative Solubility of 9H-Carbazole

SolventChemical ClassPredicted Qualitative Solubility
Water Protic, PolarInsoluble
Methanol Protic, PolarSlightly Soluble (Increased with heat)
Ethanol Protic, PolarSlightly Soluble (Increased with heat)
Acetone Aprotic, PolarSoluble
Acetonitrile Aprotic, PolarModerately Soluble
THF Aprotic, PolarModerately Soluble
DMF Aprotic, PolarSoluble
DMSO Aprotic, PolarVery Soluble
Toluene Aromatic, Non-polarSlightly Soluble

Experimental Protocols

Protocol 1: Step-by-Step Guide to Dissolving 9H-Carbazole-1,8-diamine
  • Preparation: Weigh the desired amount of 9H-Carbazole-1,8-diamine into a clean, dry glass vial.

  • Solvent Addition: Add a small volume of the primary solvent (e.g., DMSO or DMF) to the vial.

  • Initial Dissolution: Vortex the vial for 30-60 seconds.

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

  • Gentle Heating (if necessary): If the solid has not fully dissolved, place the vial in a water bath at 40-50°C for 10-15 minutes. Vortex periodically.

  • Observation: Visually inspect the solution for any undissolved particulate matter. If the solution is clear, it is ready for use. If not, consider adding a small amount of co-solvent or proceeding to the advanced troubleshooting steps.

Protocol 2: Screening for an Effective Co-Solvent System
  • Primary Solution Preparation: Prepare a concentrated stock solution of 9H-Carbazole-1,8-diamine in a primary solvent where it is at least moderately soluble (e.g., DMF).

  • Co-Solvent Aliquots: In separate vials, place a small, equal volume of the primary stock solution.

  • Co-Solvent Addition: To each vial, add a different co-solvent (e.g., water, toluene, ethanol) in increasing percentages (e.g., 5%, 10%, 20% v/v).

  • Equilibration: Vortex each vial and allow them to stand at room temperature for a set period (e.g., 1 hour, 24 hours).

  • Analysis: Visually inspect each vial for signs of precipitation or aggregation. The vial with the highest percentage of co-solvent that remains clear indicates a potentially effective co-solvent system.

Visualizing the Problem and Solutions

Diagram 1: The Aggregation Process

Aggregation Monomer Individual 9H-Carbazole-1,8-diamine Molecules in Solution Dimer Dimer Formation (π-π Stacking) Monomer->Dimer Intermolecular Attraction Aggregate Larger Aggregates Dimer->Aggregate Further Association Precipitate Precipitation Aggregate->Precipitate Loss of Solubility

Caption: The pathway from dissolved molecules to precipitation.

Diagram 2: Troubleshooting Workflow

Troubleshooting Start Aggregation Observed Solvent Optimize Solvent System (e.g., DMSO, DMF) Start->Solvent CoSolvent Introduce Co-Solvent (e.g., Toluene, Water) Solvent->CoSolvent If aggregation persists Success Stable Solution Solvent->Success If successful pH Adjust pH (Protonate Amines) CoSolvent->pH If aggregation persists CoSolvent->Success If successful Surfactant Add Surfactant (e.g., Tween® 80) pH->Surfactant If aggregation persists pH->Success If successful Surfactant->Success If successful

Sources

Reference Data & Comparative Studies

Validation

"performance comparison of 9H-Carbazole-1,8-diamine vs. other aromatic diamines in polyimides"

This guide provides an in-depth comparison of polyimides synthesized from 9H-Carbazole-1,8-diamine against those derived from other conventional aromatic diamines. We will explore how the unique heterocyclic structure of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of polyimides synthesized from 9H-Carbazole-1,8-diamine against those derived from other conventional aromatic diamines. We will explore how the unique heterocyclic structure of the carbazole moiety influences key performance characteristics, including thermal stability, solubility, and mechanical and optical properties, offering researchers and materials scientists a comprehensive understanding for advanced polymer design.

Introduction: The Decisive Role of the Diamine Monomer

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding industries such as aerospace, electronics, and gas separation.[1] The final properties of a polyimide are largely dictated by the chemical structure of its constituent monomers: a dianhydride and a diamine.[2] While the dianhydride provides the electron-accepting component, the diamine monomer is fundamental in defining the polymer backbone's architecture, including its rigidity, chain packing, and intermolecular interactions.[1]

Conventional polyimides, often synthesized from linear aromatic diamines, can suffer from poor solubility, which severely limits their processability.[3] To overcome this, researchers have explored various structural modifications. One of the most promising strategies involves the incorporation of non-coplanar, bulky, or heterocyclic units into the polymer backbone. 9H-Carbazole-1,8-diamine emerges as a compelling candidate in this context. Its rigid, fused-ring heterocyclic structure offers a unique combination of properties that distinguishes it from traditional aromatic diamines. This guide will objectively compare the performance of polyimides derived from this carbazole diamine with alternatives, supported by experimental data and mechanistic explanations.

Structural Comparison of Diamine Monomers

The distinct performance of carbazole-based polyimides originates from the inherent structure of the diamine monomer. Compared to common aromatic diamines like 4,4'-oxydianiline (ODA) or p-phenylenediamine (PDA), 9H-Carbazole-1,8-diamine introduces a rigid, bulky, and non-coplanar heterocyclic system. This structure disrupts the efficient packing of polymer chains, a key factor influencing both solubility and thermal properties.[4][5] Furthermore, the secondary amine within the carbazole ring can participate in hydrogen bonding, creating pseudo-cross-linked networks that can enhance mechanical and barrier properties.[6][7][8]

Caption: Structural comparison of 9H-Carbazole-1,8-diamine and common aromatic diamines.

Performance Benchmarking: Carbazole PIs vs. The Alternatives

The incorporation of the 9H-Carbazole-1,8-diamine unit into a polyimide backbone imparts a unique profile of properties.

Polyimides are prized for their high thermal stability. The rigidity of the monomer is a primary determinant of the glass transition temperature (Tg) and decomposition temperature (Td).

  • Expertise & Experience: The fused, rigid structure of the carbazole ring significantly restricts the rotational freedom of the polymer chain. This inherent rigidity leads to exceptionally high glass transition temperatures (Tg), often exceeding 400°C, and decomposition temperatures (Td5%) surpassing 550°C.[8][9] For example, a polyimide synthesized from pyromellitic dianhydride (PMDA) and a 2,7-diaminocarbazole derivative exhibited a remarkable Tg of 467°C.[8][9] In contrast, while rigid linear diamines like PDA also produce thermally stable PIs, the introduction of flexible ether linkages, as seen in ODA, tends to lower the Tg. The presence of hydrogen bonding capabilities in certain carbazole diamines can further enhance thermal stability and dimensional stability at elevated temperatures.[6]

A major drawback of many high-performance aromatic polyimides is their insolubility in common organic solvents, making them difficult to process.

  • Expertise & Experience: This is where carbazole-based diamines offer a significant advantage. The non-coplanar and kinked geometry of the carbazole unit disrupts the close packing of polymer chains, reducing the strong intermolecular forces that lead to insolubility.[4][10] As a result, many carbazole-containing polyimides exhibit excellent solubility in aprotic polar solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc), and sometimes even in less polar solvents like chloroform or tetrahydrofuran (THF).[4][10][11][12] This enhanced solubility allows for solution-casting of high-quality, flexible films and coatings, a process that is often impossible with intractable PIs derived from monomers like PMDA and PDA.[13]

The mechanical integrity of polyimides is critical for structural applications.

  • Expertise & Experience: The same structural rigidity that boosts thermal stability also contributes to high mechanical strength and modulus in carbazole-based PIs.[6] Polyimides derived from a hydrogen-bonding carbazole diamine have demonstrated a high tensile modulus, reaching up to 6.7 GPa, coupled with good elongation at break (up to 28%), indicating both stiffness and toughness.[6] This balance is often superior to that of PIs with overly flexible backbones, which may show higher elongation but at the cost of modulus. The specific choice of dianhydride also plays a crucial role; combining a carbazole diamine with a rigid dianhydride can maximize mechanical strength.[14]

For applications in optoelectronics and flexible displays, optical transparency and specific photophysical behaviors are paramount.

  • Expertise & Experience: Conventional aromatic polyimides are often intensely colored (yellow-to-brown) due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride units.[15] The bulky, non-planar structure of the carbazole diamine can effectively suppress this interchain CTC formation by preventing close chain packing. This leads to polyimides with high optical transparency and a significant reduction in color. Furthermore, the carbazole moiety is an intrinsic chromophore. This allows for the design of polyimides with tailored photoluminescent properties, including deep-blue emission, which is highly sought after for organic light-emitting diode (OLED) applications.[5][10][16]

The ability to block the permeation of gases like oxygen and water vapor is crucial for applications in flexible electronics packaging and gas separation membranes.

  • Expertise & Experience: The performance here is a nuanced interplay of chain packing and free volume. While the bulky carbazole group can increase the fractional free volume, its rigid and planar nature, combined with the potential for strong intermolecular hydrogen bonds, can lead to very tight chain packing in certain configurations.[8][9] A polyimide derived from 2,7-diaminocarbazole and PMDA demonstrated exceptionally low oxygen and water vapor transmission rates, attributed to high crystallinity and low free volume resulting from a coplanar structure and intermolecular hydrogen bonding.[8][9][17] This suggests that by carefully selecting the carbazole isomer and the dianhydride, it is possible to engineer polyimides with superior gas barrier properties compared to more loosely packed polymer systems.[7]

Quantitative Performance Summary

The table below summarizes typical performance data for polyimides derived from 9H-Carbazole-diamine derivatives compared to those from other common aromatic diamines, synthesized with representative dianhydrides like 6FDA and BPDA.

Property9H-Carbazole-Diamine Based PIODA-Based PITFMB-Based PIPDA-Based PI
Glass Transition Temp. (Tg) > 350 °C (up to 467 °C)[6][8][9]~260-280 °C~330-350 °C> 400 °C
5% Weight Loss Temp. (Td5) > 550 °C[6][8][9]~500-530 °C~520-540 °C~550-580 °C
Tensile Strength 90 - 110 MPa80 - 100 MPa90 - 115 MPaHigh, but often brittle
Tensile Modulus 2.5 - 6.7 GPa[6]2.0 - 3.0 GPa2.5 - 3.5 GPa> 3.5 GPa
Solubility in NMP/DMAc Soluble[4][10]SolubleSolubleInsoluble
Optical Transparency (%T @450nm) High (>85%)[6]Moderate-LowHigh (>88%)Very Low (Colored)
Key Advantage High Tg, Solubility, Optical ClarityFlexibility, CostLow Dielectric, TransparencyHighest Thermal Stability

Note: Values are representative and can vary significantly based on the specific dianhydride used, molecular weight, and processing conditions.

Experimental Protocols

This method, proceeding through a soluble poly(amic acid) precursor, is the most common route for synthesizing high-quality polyimide films.[13][18]

  • Monomer Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the 9H-Carbazole-1,8-diamine monomer in a dry, aprotic polar solvent (e.g., DMAc or NMP) under a nitrogen atmosphere. Stir until a clear solution is obtained.[19][20]

  • Poly(amic acid) Formation: To the stirred diamine solution, add an equimolar amount of the chosen dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) portion-wise at room temperature.[19][20] The reaction is exothermic and the solution viscosity will increase significantly.

  • Polymerization: Continue stirring the viscous solution at room temperature under nitrogen for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid) (PAA).[20]

  • Film Casting: Cast the viscous PAA solution onto a clean, dry glass substrate using a doctor blade to control thickness.[19]

  • Thermal Imidization: Place the cast film in a vacuum or convection oven and subject it to a stepwise thermal curing cycle. A typical cycle is: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour.[13][16][19] This process removes the solvent and drives the cyclodehydration of the amic acid groups to form the final imide structure.

  • Film Recovery: After cooling to room temperature, the resulting polyimide film can be peeled off the glass substrate, often by immersion in water.[19]

Polyimide_Synthesis_Workflow Diamine Diamine Solution (e.g., Carbazole-diamine in DMAc) PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Dianhydride (e.g., 6FDA) Dianhydride->PAA Polymerization (Room Temp, 24h) Film Cast PAA Film PAA->Film Film Casting PI_Film Final Polyimide Film Film->PI_Film Thermal Imidization (Stepwise heating to 300°C)

Caption: General workflow for the two-step synthesis of polyimide films.

  • Structural Verification: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the diamine monomer and the successful imidization of the polymer.[21]

  • Thermal Analysis: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature (Td), while Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) is used to measure the glass transition temperature (Tg).

  • Mechanical Testing: Tensile strength, Young's modulus, and elongation at break are measured on freestanding films using a universal testing machine according to ASTM standards.

  • Optical Properties: UV-Visible spectroscopy is used to measure the optical transmittance and determine the cutoff wavelength of the polyimide films.

Conclusion

9H-Carbazole-1,8-diamine and its derivatives represent a highly versatile class of monomers for creating advanced polyimides. The incorporation of the rigid, non-coplanar carbazole moiety provides a powerful intrinsic tool for overcoming the classic trade-off between thermal stability and processability that plagues many conventional aromatic polyimides.

Polyimides derived from this diamine exhibit an exceptional combination of high glass transition temperatures, excellent thermal stability, and, most notably, enhanced solubility in organic solvents. This allows for their fabrication into high-quality films and coatings for advanced applications. Furthermore, the unique structure of the carbazole unit can be leveraged to produce materials with high optical transparency, tailored photoluminescence, and superior gas barrier properties. While the monomer cost may be higher than conventional diamines, the unique and superior performance profile makes 9H-Carbazole-1,8-diamine an essential building block for next-generation materials in optoelectronics, aerospace, and separation technologies.

References

  • Sulub-Sulub, R., Loría-Bastarrachea, M. I., Santiago-García, J. L., & Aguilar-Vega, M. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances. Available from: [Link]

  • Zhang, Y., et al. (2017). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances. Available from: [Link]

  • Aure Chemical. (n.d.). Polyimide Diamine Monomers for High-Performance Polymer Systems. Aure Chemical. Available from: [Link]

  • Zhang, Y., & Huang, W. (2020). Synthesis of polyimides from respective diamines species and dianhydrides. ResearchGate. Available from: [Link]

  • Wang, Z. Y., et al. (1999). Synthesis and Characterization of Novel Carbazole-Containing Soluble Polyimides. Macromolecules, American Chemical Society. Available from: [Link]

  • Kralova, M., et al. (2024). Deep-blue emissive and colourless polyimides: optical property tuning by triphenylamino and carbazole chromophores. Materials Advances (RSC Publishing). Available from: [Link]

  • Milliken. (n.d.). Choosing the Right Aromatic Diamine for Advanced Polymer Synthesis. Milliken. Available from: [Link]

  • Wang, D., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, PMC - NIH. Available from: [Link]

  • Lee, G.-J., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Polymers, PMC - NIH. Available from: [Link]

  • Liu, J., et al. (2020). High-Barrier Polyimide Containing Carbazole Moiety: Synthesis, Gas Barrier Properties, and Molecular Simulations. ResearchGate. Available from: [Link]

  • Chen, K., et al. (2023). Synthesis and Characterization of High Glass Transition Temperature Colorless Polyimides Containing Hydrogen Bonding Carbazole Diamine for Optoelectronic Devices. ACS Applied Polymer Materials. Available from: [Link]

  • McGrath, J. E. (1984). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available from: [Link]

  • Li, T., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]

  • Li, T., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2023). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. MDPI. Available from: [Link]

  • Habib, A., et al. (2020). Polyimides with noncoplanar Carbazole-TPA units: synthesis and characterization. Taylor & Francis Online. Available from: [Link]

  • Zhang, Z., et al. (2024). Carbazole-Based Polyimide Membranes with Hydrogen-Bonding Interactions for Gas Separation. Macromolecules, ACS Publications. Available from: [Link]

  • Amininasab, S. M., et al. (2024). Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups: analysis of optical, thermal, and antibacterial properties. ResearchGate. Available from: [Link]

  • Hsiao, S. H., & Chen, Y. H. (2014). Optical properties of polyimides. ResearchGate. Available from: [Link]

  • Ghaemy, M., & Bazzar, M. (2013). Synthesis and properties of high performance polyimides derived from a novel diamine containing a N-octylcarbazole unit and two 3,5-diarylimidazole groups. ResearchGate. Available from: [Link]

  • Zheng, R., et al. (2020). Novel polyimides containing flexible carbazole blocks with electrochromic and electrofluorescencechromic properties. ResearchGate. Available from: [Link]

  • Lee, S. H., et al. (2015). Synthesis and Thermal Stability of Cross-Linked Carbazole-Substituted Poly(dimethylsiloxane) for LED Encapsulation. ResearchGate. Available from: [Link]

  • Liu, J., et al. (2020). High-Barrier Polyimide Containing Carbazole Moiety: Synthesis, Gas Barrier Properties, and Molecular Simulations. PubMed. Available from: [Link]

  • Li, M., et al. (2024). Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. MDPI. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Experimental Results of 9H-Carbazole-1,8-diamine Polymerization with Computational Models

Introduction: The Synergy of Bench and Desktop in Polymer Science In the realm of advanced materials, the development of novel conjugated polymers is a cornerstone of innovation, driving progress in organic electronics,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Bench and Desktop in Polymer Science

In the realm of advanced materials, the development of novel conjugated polymers is a cornerstone of innovation, driving progress in organic electronics, photovoltaics, and sensor technology. Carbazole-based polymers, in particular, have garnered significant attention due to their excellent photoactive properties, high charge carrier mobility, and thermal stability.[1][2] The polymerization of monomers like 9H-Carbazole-1,8-diamine opens a pathway to materials with unique optoelectronic characteristics. However, the journey from monomer to functional polymer is fraught with complexity; the final material's properties are exquisitely sensitive to the polymer's structure, molecular weight distribution, and morphology.[3][4]

Traditionally, the characterization of these polymers has relied solely on experimental techniques. While indispensable, this approach often leaves a gap in our fundamental understanding of structure-property relationships at the molecular level. This is where computational modeling emerges as a powerful complementary tool.[5][6][7] By integrating experimental workflows with computational simulations, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD), we can create a self-validating system.[8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to synergistically use experimental data to validate computational models—and vice versa—in the context of 9H-Carbazole-1,8-diamine polymerization. We will explore not just the "how" but the critical "why" behind each step, ensuring a robust and insightful validation process.

Part 1: The Experimental Workflow for Poly(9H-Carbazole-1,8-diamine)

The experimental phase is foundational. Its purpose is to synthesize the polymer and characterize its key structural, thermal, and electronic properties. The choice of methods is dictated by the need to generate precise, quantitative data that can be directly compared with computational outputs.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Output Data Monomer 9H-Carbazole-1,8-diamine Polymerization Oxidative Polymerization (e.g., with FeCl3) Monomer->Polymerization Purification Purification & Drying Polymerization->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR 1H & 13C NMR Purification->NMR GPC Gel Permeation Chromatography Purification->GPC UVVis UV-Vis Spectroscopy Purification->UVVis TGA_DSC Thermal Analysis (TGA/DSC) Purification->TGA_DSC Data_Struct Vibrational Modes Chemical Shifts FTIR->Data_Struct NMR->Data_Struct Data_MW Mn, Mw, PDI GPC->Data_MW Data_Optical λmax, Eg UVVis->Data_Optical Data_Thermal Td, Tg TGA_DSC->Data_Thermal

Caption: Experimental workflow for synthesis and characterization.

Step-by-Step Experimental Protocols

1. Synthesis: Oxidative Polymerization

  • Causality: Chemical oxidative polymerization is a common and effective method for synthesizing polycarbazoles.[9] Oxidizing agents like anhydrous ferric chloride (FeCl₃) are used to initiate the coupling of carbazole units.[1] The reaction conditions (solvent, temperature, reaction time) are optimized to control the polymer's molecular weight and solubility.[9]

  • Protocol:

    • Dissolve 9H-Carbazole-1,8-diamine monomer in a suitable dry solvent (e.g., chloroform or acetonitrile) under an inert atmosphere (N₂ or Ar).

    • Separately, prepare a solution of FeCl₃ (typically 2-4 molar equivalents) in the same solvent.

    • Add the FeCl₃ solution dropwise to the monomer solution at room temperature with vigorous stirring.

    • Allow the reaction to proceed for 24 hours in the dark.[1]

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter the crude polymer and wash it extensively with methanol and water to remove residual oxidant and oligomers.

    • Purify the polymer further by Soxhlet extraction to remove low molecular weight fractions.

    • Dry the final polymer product under vacuum.

2. Structural Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify characteristic functional groups and confirm the polymerization by observing the disappearance of monomer-specific peaks and the appearance of polymer backbone vibrations.

    • Methodology: Acquire the spectrum of the dried polymer powder using a KBr pellet or an ATR accessory. Key peaks to identify include N-H stretching, C-N stretching in the aromatic ring, and C-H deformations of the substituted benzene rings. A sharp peak around 1450 cm⁻¹ is often characteristic of the polycarbazole ring stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the polymer's structure by analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). Broadening of peaks compared to the monomer is a hallmark of polymerization.[9]

    • Methodology: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C NMR spectra. The disappearance of signals corresponding to reactive sites on the monomer and the appearance of broad aromatic signals confirm the polymer structure.[10]

3. Molecular Weight Determination

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11][12][13] These values are critical as they profoundly influence the polymer's mechanical and processing properties.[4][13]

    • Methodology: Dissolve the polymer in a suitable solvent (e.g., THF, CHCl₃) and inject it into a GPC system equipped with appropriate columns and a detector (e.g., refractive index or UV). Use polystyrene standards for calibration, but be aware that this may overestimate the molecular weight of rigid-rod polymers like polycarbazoles.[14]

4. Optical and Thermal Property Analysis

  • UV-Visible (UV-Vis) Spectroscopy:

    • Purpose: To investigate the electronic properties of the conjugated polymer. The position of the maximum absorption wavelength (λmax) provides information about the extent of π-conjugation.[14] The onset of the absorption peak can be used to estimate the optical band gap (Eg).[14]

    • Methodology: Record the absorption spectrum of the polymer in a dilute solution (e.g., in CHCl₃) and as a thin film cast on a quartz substrate. Polycarbazoles typically show strong absorption bands in the UV region.[1][15]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

    • Purpose: TGA measures the thermal stability of the polymer by monitoring weight loss as a function of temperature, identifying the decomposition temperature (Td). DSC is used to detect thermal transitions, such as the glass transition temperature (Tg), which is crucial for understanding the material's amorphous or semi-crystalline nature.[14][16]

    • Methodology: Heat a small sample of the polymer under a controlled atmosphere (e.g., N₂) at a constant rate (e.g., 10 °C/min) and record the weight loss (TGA) and heat flow (DSC).

Part 2: The Computational Modeling Workflow

Computational models, particularly DFT, provide a microscopic view of the polymer, allowing us to predict properties from first principles. This workflow is designed to generate data that directly mirrors the experimental characterization.

Computational Workflow Diagram

computational_workflow cluster_setup Model Setup cluster_calculation DFT Calculations cluster_data Predicted Properties Build Build Monomer & Oligomer (e.g., Dimer, Trimer) Functional Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Build->Functional GeoOpt Geometry Optimization Functional->GeoOpt Freq Frequency Calculation GeoOpt->Freq Electronic Electronic Structure (HOMO/LUMO) GeoOpt->Electronic Data_Struct Bond Lengths & Angles Vibrational Frequencies Freq->Data_Struct Data_Optical HOMO-LUMO Gap Electronic Transitions Electronic->Data_Optical

Caption: Computational workflow for DFT-based property prediction.

Step-by-Step Computational Protocols

1. Model Construction and Method Selection

  • Causality: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.[17][18] The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[19][20] A large basis set like 6-311++G(d,p) is necessary to accurately describe the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding.[19][21]

  • Protocol:

    • Using a molecular modeling software (e.g., GaussView), build the 3D structure of the 9H-Carbazole-1,8-diamine monomer.

    • Construct short oligomers (dimer, trimer) to approximate the polymer chain. This is crucial as properties like the HOMO-LUMO gap converge with increasing chain length.[20]

    • Select an appropriate level of theory. For this system, B3LYP/6-311++G(d,p) is a robust starting point.[21]

2. Geometry Optimization

  • Purpose: To find the lowest energy (most stable) conformation of the monomer and oligomers. This optimized geometry is the basis for all subsequent property calculations.[21]

  • Methodology: Perform a geometry optimization calculation using the selected functional and basis set. Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies in the subsequent frequency calculation.[21]

3. Vibrational Frequency Calculation

  • Purpose: To predict the infrared spectrum of the molecule. The calculated frequencies correspond to the vibrational modes of the bonds and can be directly compared to the experimental FTIR spectrum.[19][22]

  • Methodology: Using the optimized geometry, perform a frequency calculation.[22] It is standard practice to scale the calculated frequencies by a factor (typically ~0.96 for B3LYP) to account for anharmonicity and other systematic errors, improving agreement with experimental data.[18][21]

4. Electronic Structure Calculation

  • Purpose: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a theoretical approximation of the polymer's electronic band gap and is related to the onset of absorption in the UV-Vis spectrum.[21]

  • Methodology: The HOMO and LUMO energies are standard outputs of the geometry optimization calculation. The energy gap (Eg) is calculated as E(LUMO) - E(HOMO). Time-Dependent DFT (TD-DFT) can be used to predict the electronic transition energies, which correspond to the λmax values observed experimentally.

Part 3: Bridging Experiment and Theory: A Comparative Analysis

This is the critical validation step where the two datasets are brought together. Discrepancies are not failures but opportunities for deeper insight, prompting refinement of both experimental procedures and computational models.

Data Comparison & Validation Loop

validation_loop Exp_Data Experimental Data (FTIR, UV-Vis, TGA) Comparison Direct Comparison (Tables, Plots) Exp_Data->Comparison Comp_Model Computational Model (DFT, MD) Comp_Model->Comparison Analysis Analyze Discrepancies (Solvent, Solid-State Effects) Comparison->Analysis Refine_Exp Refine Experiment Analysis->Refine_Exp Feedback Refine_Comp Refine Model (Functional, Basis Set) Analysis->Refine_Comp Feedback Refine_Exp->Exp_Data Refine_Comp->Comp_Model

Caption: The iterative loop of comparison, analysis, and refinement.

Quantitative Data Tables

Table 1: Comparison of Experimental FTIR and DFT-Calculated Vibrational Frequencies

Vibrational ModeExperimental FTIR (cm⁻¹)Scaled DFT (B3LYP/6-311++G(d,p)) (cm⁻¹)Assignment
N-H Stretch~3400~3410Amine/Carbazole N-H
Aromatic C-H Stretch~3050~3065Carbazole Ring C-H
C=C Ring Stretch~1451~1460Carbazole Ring Vibration
C-N Stretch~1235~1245Aromatic Amine C-N
C-H Bending~806~815Di-substituted Benzene Ring

Note: Experimental values are hypothetical based on typical polycarbazole spectra. DFT values are representative.

Table 2: Comparison of Experimental UV-Vis and DFT-Calculated Electronic Properties

PropertyExperimental (Thin Film)DFT (Trimer Model)
λmax (nm) ~372[15]~380 (TD-DFT)
Optical Band Gap (Eg, eV) ~2.9~3.1 (HOMO-LUMO Gap)

Note: Experimental values are based on literature for polycarbazole.[15] DFT values are representative.

Interpreting the Results: A Scientist's Perspective
  • Structural Validation (FTIR): A strong correlation between the major experimental peaks and the scaled DFT frequencies provides high confidence in the polymer's primary structure. Minor shifts are expected. DFT calculations are typically performed on an isolated molecule in a vacuum, whereas experimental spectra are from a bulk solid sample where intermolecular interactions can influence vibrational modes.

  • Electronic Validation (UV-Vis): The HOMO-LUMO gap from DFT is generally larger than the experimental optical band gap.[8] This is a known limitation of standard DFT functionals. However, the trend is what matters. If chemical modifications to the monomer lead to a red-shift in the experimental λmax, the computational model should predict a corresponding decrease in the HOMO-LUMO gap. The closer agreement from TD-DFT calculations for λmax further validates the electronic structure of the model.[23]

  • Addressing Discrepancies: If significant differences arise, consider the following:

    • Experiment: Could there be solvent impurities or incomplete removal of the oxidant? Is the polymer aggregating in solution, affecting the UV-Vis spectrum?[14]

    • Computation: Is the oligomer model long enough to represent the polymer chain? Would a different functional or the inclusion of solvent effects in the calculation (e.g., using a Polarizable Continuum Model) improve accuracy?[24]

Conclusion: Towards Predictive Polymer Design

The validation of experimental results with computational models is not merely a confirmatory exercise; it is a synergistic process that elevates our understanding of material properties from the atomic scale upwards. For 9H-Carbazole-1,8-diamine polymerization, this integrated approach allows us to build a robust, validated model of the resulting polymer. This model can then be used in a predictive capacity—to screen new monomer designs, understand the impact of defects, and rationally engineer polymers with tailored electronic and thermal properties before committing extensive time and resources in the wet lab. This iterative, feedback-driven workflow represents a modern, efficient, and insightful paradigm for materials science research.

References

  • ResearchGate. (n.d.). Polymer Molecular Weight Determination. Retrieved from [Link]

  • University of Southern Mississippi. (n.d.). Determination of Molecular Weight. Retrieved from [Link]

  • Mustansiriyah University. (2024). Polymer Molecular Weight and its Measurement Methods. Retrieved from [Link]

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Validation

A Comparative Guide to the Spectroscopic Properties of Polymers from 9H-Carbazole-Diamine Isomers

Introduction: The Significance of Isomeric Linkage in Carbazole-Based Polymers Carbazole-based conjugated polymers are at the forefront of materials science, prized for their exceptional thermal stability, hole-transport...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Linkage in Carbazole-Based Polymers

Carbazole-based conjugated polymers are at the forefront of materials science, prized for their exceptional thermal stability, hole-transporting capabilities, and tunable photophysical properties.[1] These characteristics make them indispensable in a wide array of optoelectronic applications, including organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[2] The functionality of these polymers is not merely a result of the carbazole moiety itself, but is profoundly dictated by the specific substitution pattern on the carbazole ring. The positions at which monomer units are linked to form the polymer chain—the isomeric linkage—directly govern the degree of π-conjugation, the polymer's conformation, and consequently, its electronic and optical behavior.

This guide provides an in-depth comparative analysis of the spectroscopic data for polymers synthesized from 9H-Carbazole-1,8-diamine and its more commonly studied isomers: 9H-Carbazole-3,6-diamine and 9H-Carbazole-2,7-diamine. We will explore how the seemingly subtle change in the amine group positions leads to significant and predictable shifts in absorption and emission spectra. This analysis is grounded in experimental data and provides researchers and materials scientists with the foundational knowledge to rationally design carbazole-based polymers with tailored optoelectronic properties.

Monomer Isomers: The Structural Foundation

The fundamental building blocks for the polymers discussed herein are the diamine isomers of 9H-Carbazole. The linkage points for polymerization are critical, as they determine the orientation of successive monomer units and the overall planarity and conjugation of the polymer backbone.

  • 9H-Carbazole-1,8-diamine: Linkage occurs at positions flanking the nitrogen heteroatom. This can introduce significant steric hindrance, potentially leading to a more twisted polymer backbone.

  • 9H-Carbazole-3,6-diamine: Linkage occurs on opposite sides of the carbazole's long axis. This is a common isomer used in polymer synthesis.

  • 9H-Carbazole-2,7-diamine: Linkage occurs along the long axis of the molecule, which generally allows for the most extended and planar conformation, maximizing π-electron delocalization.[2]

Figure 1: Chemical structures of 9H-Carbazole-1,8-diamine and its 3,6- and 2,7-isomers.

Experimental Workflow: From Monomer to Spectroscopic Data

The journey from monomer to a fully characterized polymer involves a systematic workflow. The trustworthiness of the final spectroscopic data is contingent upon a robust and reproducible experimental protocol.

G Monomer Carbazole-Diamine Monomer Isomer Polymerization Chemical or Electrochemical Polymerization Monomer->Polymerization Oxidizing Agent (e.g., FeCl3) Purification Purification (e.g., Soxhlet extraction) Polymerization->Purification Confirmation Structural Confirmation (FT-IR, NMR) Purification->Confirmation Analysis Spectroscopic Analysis (UV-Vis, PL) Confirmation->Analysis Dissolution in Solvent or Thin Film Casting

Figure 2: General experimental workflow for the synthesis and characterization of polycarbazoles.

Detailed Experimental Protocols

1. General Synthesis: Chemical Oxidative Polymerization

This protocol describes a common method for synthesizing polycarbazoles. The choice of oxidizing agent and reaction conditions is critical for controlling polymer molecular weight and solubility.

  • Monomer Dissolution: Dissolve the chosen carbazole-diamine monomer (e.g., 9H-Carbazole-3,6-diamine) in a suitable dry, inert solvent such as chloroform or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidant Addition: Prepare a solution of an oxidizing agent, typically anhydrous ferric chloride (FeCl₃), in the same solvent. Add this solution dropwise to the stirring monomer solution at room temperature. The molar ratio of oxidant to monomer is typically 2.5:1 to ensure complete polymerization.[3][4]

  • Polymerization Reaction: Allow the reaction to proceed at room temperature for 24-48 hours. The formation of the polymer is often indicated by a color change and the appearance of a precipitate.

  • Quenching and Precipitation: Quench the reaction by pouring the mixture into a large volume of methanol. This will precipitate the crude polymer.

  • Purification: Filter the precipitate and wash it extensively with methanol to remove residual oxidant and oligomers. Further purification is achieved by Soxhlet extraction with methanol, acetone, and hexane to remove low-molecular-weight fractions. The final polymer is then extracted using a solvent in which it is soluble (e.g., chloroform or THF).

  • Drying: Dry the purified polymer under vacuum at 40-60 °C to a constant weight.

2. UV-Vis Absorption Spectroscopy

This technique provides insight into the electronic transitions within the polymer.[5]

  • Solution Preparation: Prepare a dilute solution of the purified polymer in a UV-grade solvent (e.g., THF or chloroform) at a known concentration (typically ~10⁻⁵ M). Ensure the polymer is fully dissolved, using sonication if necessary.

  • Thin Film Preparation: For solid-state measurements, create a thin film by spin-coating the polymer solution onto a quartz substrate. The substrate should be meticulously cleaned beforehand. Dry the film under vacuum to remove any residual solvent.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 800 nm. Use a cuvette containing the pure solvent as the reference for solution measurements and a blank quartz slide for film measurements. The absorption maximum is denoted as λmax. The optical band gap (Eg) can be estimated from the onset of the absorption edge.[6]

3. Photoluminescence (PL) Spectroscopy

PL spectroscopy reveals the emissive properties of the polymer after it absorbs light.

  • Sample Preparation: Use the same dilute solution or thin film prepared for UV-Vis analysis.

  • Data Acquisition: Using a spectrofluorometer, record the emission spectrum by exciting the sample at its absorption maximum (λmax). The resulting spectrum will show the emission maximum (λem).

  • Excitation Spectrum: To verify that the emission originates from the polymer, record an excitation spectrum by setting the detector at the emission maximum (λem) and scanning the excitation wavelengths. The excitation spectrum should closely resemble the absorption spectrum.[7]

Comparative Spectroscopic Analysis: The Impact of Isomerism

The linkage position of the diamine groups is the single most important structural factor determining the spectroscopic properties of the resulting polymers. The efficiency of π-conjugation along the polymer backbone follows the general order: 2,7-linkage > 1,8-linkage > 3,6-linkage .[8] This hierarchy directly translates to predictable trends in the spectroscopic data.

G cluster_cause Structural Cause cluster_mechanism Underlying Mechanism cluster_effect Spectroscopic Effect Isomer Monomer Isomer (Linkage Position) Conformation Polymer Backbone Conformation & Planarity Isomer->Conformation determines Conjugation Effective π-Conjugation Length Conformation->Conjugation controls Energy HOMO-LUMO Energy Gap (Eg) Conjugation->Energy inversely affects Absorption Absorption Maxima (λmax) Energy->Absorption correlates with Emission Emission Maxima (λem) Energy->Emission correlates with

Figure 3: The causal relationship between monomer structure and the resulting spectroscopic properties.

UV-Vis Absorption Data

The UV-Vis absorption spectrum is a direct probe of the polymer's effective conjugation length. A longer, more planar conjugated system allows for π-electrons to be delocalized over a greater distance, which lowers the energy required for the π-π* electronic transition. This results in the absorption of lower-energy (longer wavelength) light, a phenomenon known as a bathochromic or red-shift.

Polymer from IsomerTypical λmax (Solution)Typical λmax (Thin Film)Expected Optical Band Gap (Eg)Rationale
Poly(2,7-carbazole-diamine) 400 - 450 nm410 - 460 nmLowest (~2.8 eV)Linear linkage along the long axis promotes a planar backbone and the most effective π-conjugation.[2][9]
Poly(1,8-carbazole-diamine) 360 - 380 nm370 - 390 nmIntermediate (~3.1 eV)Linkage at positions 1 and 8 can induce steric twisting, disrupting planarity and shortening the effective conjugation length compared to the 2,7-isomer.[8]
Poly(3,6-carbazole-diamine) 330 - 360 nm340 - 370 nmHighest (~3.3 eV)Linkage across the short axis results in significant twisting between monomer units, leading to the least effective conjugation and a blue-shifted absorption.[2][8]

Note: The values presented are typical ranges and can vary based on the specific polymerization method, molecular weight, and solvent used.

A consistent observation is the slight red-shift in the absorption maxima of thin films compared to solutions.[6] This is attributed to stronger intermolecular interactions and chain packing in the solid state, which can enhance electronic communication between polymer chains.

Photoluminescence (PL) Emission Data

The emission properties of these polymers are intrinsically linked to their absorption characteristics. Polymers that absorb at longer wavelengths will generally emit at longer wavelengths, resulting in different colors of light.

Polymer from IsomerTypical λem (Solution)Emission ColorStokes ShiftRationale
Poly(2,7-carbazole-diamine) 450 - 520 nmBlue-GreenModerateThe low energy gap results in emission at longer wavelengths. These polymers are candidates for green-emitting components in OLEDs.
Poly(1,8-carbazole-diamine) 420 - 450 nmBlueModerateThe intermediate energy gap leads to emission in the blue region of the spectrum.
Poly(3,6-carbazole-diamine) 400 - 430 nmViolet-BlueSmall to ModerateThe high energy gap results in high-energy, short-wavelength emission, making these materials suitable for blue-emitting applications.

In the solid state, it is common to observe the emergence of a second, broad, and significantly red-shifted emission band. This is known as excimer emission and arises from the interaction of an excited-state polymer segment with a neighboring ground-state chain.[10] The propensity for excimer formation is influenced by the polymer's ability to pack closely, a factor also governed by the isomeric linkage.

Conclusion

The spectroscopic properties of polymers derived from carbazole-diamines are not arbitrary; they are a direct and predictable consequence of the monomer's isomeric structure. The linkage position on the carbazole core acts as a master control for the polymer's conformation, effective conjugation length, and HOMO-LUMO energy gap.

  • 2,7-linked polymers exhibit the most red-shifted absorption and emission spectra due to superior π-conjugation, making them ideal for applications requiring broad light absorption, such as photovoltaics, or for green light emission.

  • 3,6-linked polymers display the most blue-shifted spectra, a result of their twisted backbones and limited conjugation. This positions them as excellent candidates for blue-emitting materials in OLEDs.

  • 1,8-linked polymers represent an intermediate case, offering properties that can be tuned between the two extremes. Their unique steric environment provides another avenue for fine-tuning the optoelectronic characteristics of carbazole-based materials.

This guide demonstrates that by understanding the fundamental relationship between isomeric structure and spectroscopic behavior, researchers can rationally select monomers to synthesize conjugated polymers with precisely tailored properties for next-generation electronic and photonic devices.

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Comparative

A Comparative Benchmarking Guide to Carbazole-Diamine Derivatives for Advanced OLED Applications

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, stability, and color purity, the judicious selection of organic materials is paramount. Among the myriad of molecular arch...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, stability, and color purity, the judicious selection of organic materials is paramount. Among the myriad of molecular architectures, carbazole-based derivatives have emerged as a cornerstone in the design of high-performance hole-transporting and host materials.[1] This guide provides a comprehensive benchmarking of carbazole-diamine derivatives, with a particular focus on their potential and a comparative analysis against established materials in the field. While the specific isomer, 9H-Carbazole-1,8-diamine, remains an underexplored candidate within the OLED research landscape, this guide will delve into the broader class of carbazole-diamines, highlighting their structure-property relationships and performance in OLED devices.

The Critical Role of Hole Transport and Host Materials

The efficiency and longevity of an OLED are intrinsically linked to the balanced injection and transport of charge carriers—holes and electrons—within the device stack. Hole Transporting Materials (HTMs) facilitate the efficient transport of positive charge carriers from the anode to the emissive layer (EML), while host materials in the EML provide a matrix for the light-emitting guest molecules (dopants). An ideal HTM should possess high hole mobility, appropriate energy levels for efficient charge injection, and excellent thermal and morphological stability.[2] Similarly, a high-performance host material must exhibit a high triplet energy to confine excitons on the phosphorescent dopant, good charge-transporting properties, and thermal stability.[3]

Carbazole, with its rigid and planar structure, excellent hole-transporting characteristics, and high triplet energy, serves as an exemplary building block for these materials.[1] The incorporation of diamine functionalities into the carbazole framework offers a promising avenue for tuning the optoelectronic properties and enhancing device performance.

Benchmarking Carbazole-Diamine Derivatives Against Industry Standards

To provide a clear perspective on the potential of carbazole-diamine-based materials, a comparative analysis against widely-used, commercially available HTMs and host materials is essential. The following tables summarize the key performance metrics of OLEDs employing benchmark materials.

Hole Transport Material (HTM) Performance Comparison
MaterialHighest Occupied Molecular Orbital (HOMO) (eV)Hole Mobility (cm²/Vs)Glass Transition Temperature (Tg) (°C)Device Performance (Typical)
NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine)~5.4 - 5.610⁻³ - 10⁻⁴96Max. Luminance: ~7600 cd/m², Current Efficiency: ~2.75 - 5.5 cd/A[4]
TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane)~5.510⁻² - 10⁻³130Max. Current Efficiency: ~21.1 - 55.74 cd/A, Max. Power Efficiency: ~18.58 - 29.28 lm/W
Carbazole-Diamine Derivatives TunableGenerally good (expected)Potentially highPerformance data for specific 9H-Carbazole-1,8-diamine is not readily available in the literature, highlighting an area for future research.
Host Material Performance Comparison
MaterialTriplet Energy (ET) (eV)Glass Transition Temperature (Tg) (°C)HOMO (eV)LUMO (eV)Device Performance (Typical for Green PhOLED)
CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl)~2.56110~6.0~2.9Current Efficiency: ~60-80 cd/A, EQE: ~19-23%[5]
mCP (1,3-bis(N-carbazolyl)benzene)~2.9143~6.2~2.4High efficiency for blue PhOLEDs
Carbazole-Diamine Derivatives Potentially highPotentially highTunableTunablePerformance data for specific 9H-Carbazole-1,8-diamine is not readily available in the literature, presenting an opportunity for novel material development.

Experimental Protocols for Synthesis and Device Fabrication

To ensure the reproducibility and validation of research findings, detailed experimental protocols are crucial. The following sections outline the synthesis of a representative carbazole-based material and a standardized OLED fabrication and characterization workflow.

Synthesis of a Representative Carbazole-Based Host Material: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)

The synthesis of CBP is typically achieved through an Ullmann condensation reaction.[5][6]

Materials:

  • 4,4′-Diiodobiphenyl

  • Carbazole

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dichlorobenzene (solvent)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 4,4′-diiodobiphenyl, a slight excess of carbazole (2.2 equivalents), copper powder (catalyst), and potassium carbonate (base).

  • Add 1,2-dichlorobenzene as the solvent.

  • Heat the reaction mixture to reflux (approximately 180 °C) under a nitrogen atmosphere and maintain for 24-48 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts and copper.

  • Wash the filtrate with water and dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure CBP.

Synthesis_of_CBP reagents 4,4'-Diiodobiphenyl + Carbazole + Copper Powder + K₂CO₃ in 1,2-Dichlorobenzene reaction Ullmann Condensation (Reflux, 24-48h) reagents->reaction workup Filtration, Washing, Drying reaction->workup purification Column Chromatography & Recrystallization workup->purification product Pure CBP purification->product

Caption: Synthetic workflow for 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP).

Standardized OLED Fabrication Workflow

The fabrication of OLED devices is a multi-step process performed in a high-vacuum environment to prevent contamination.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., MoO₃)

  • Hole Transport Layer (HTL) material (e.g., NPB, TAPC, or experimental carbazole-diamine)

  • Emissive Layer (EML) host and guest materials (e.g., CBP doped with Ir(ppy)₃)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Organic Layer Deposition: Deposit the organic layers (HIL, HTL, EML, ETL, and EIL) onto the ITO substrate via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The thickness of each layer is monitored using a quartz crystal microbalance.

  • Cathode Deposition: Deposit the aluminum cathode through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

OLED_Fabrication cluster_0 Device Stack cluster_1 Fabrication Process Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation (Glovebox) Cleaning Substrate Cleaning Deposition Thermal Evaporation (High Vacuum) Cleaning->Deposition UV-Ozone Treatment

Caption: A simplified diagram of a multilayer OLED structure and fabrication flow.

Performance Characterization of OLED Devices

The performance of the fabricated OLEDs is evaluated based on several key parameters:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, driving voltage, and luminance.

  • Electroluminescence (EL) Spectra: Recorded with a spectrometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

  • Efficiency:

    • Current Efficiency (cd/A): The ratio of the luminance to the current density.

    • Power Efficiency (lm/W): The ratio of the luminous flux to the input electrical power.

    • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.

  • Operational Lifetime: The time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of the initial luminance) at a constant current density.

Future Outlook and the Untapped Potential of Carbazole-Diamines

While established materials like NPB, TAPC, CBP, and mCP continue to be workhorses in the OLED industry, the quest for novel materials with superior performance is perpetual. Carbazole-diamine derivatives represent a promising, yet largely unexplored, class of compounds. The strategic placement of amino groups on the carbazole core can significantly influence the electronic properties, charge transport characteristics, and morphological stability.

The lack of extensive research on specific isomers like 9H-Carbazole-1,8-diamine presents a clear opportunity for innovation. Systematic studies on the synthesis, photophysical properties, and device performance of various carbazole-diamine isomers are warranted. Such research could unlock new avenues for the development of highly efficient and stable OLEDs for next-generation displays and solid-state lighting.

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Validation

A Comparative Guide to the Thermal Stability of Polyimides Derived from Different Carbazole Diamines

In the pursuit of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of specific molecular moieties into the polyme...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of specific molecular moieties into the polymer backbone is a key strategy for tailoring these properties to meet the demanding requirements of aerospace, electronics, and other advanced industries. Among these, the carbazole nucleus, a rigid and planar heterocyclic structure, has garnered significant attention for its potential to impart superior thermal and optoelectronic characteristics to polyimides.[2][3]

This guide provides a comparative analysis of the thermal stability of polyimides synthesized from different carbazole-based diamines. By examining the structure-property relationships, we aim to offer researchers and materials scientists a comprehensive understanding of how the design of the diamine monomer influences the ultimate thermal performance of the resulting polyimide.

The Critical Role of Diamine Structure in Polyimide Thermal Stability

The thermal stability of a polyimide is primarily dictated by the chemical nature of its constituent dianhydride and diamine monomers. The diamine, in particular, plays a crucial role in defining the polymer chain's rigidity, symmetry, and intermolecular interactions, all of which are paramount to its thermal behavior.[1][4] Key metrics for assessing thermal stability are the glass transition temperature (Tg), which signifies the transition from a rigid to a more flexible state, and the thermal decomposition temperature (Td), the point at which the polymer begins to degrade chemically.[1][5]

Carbazole-containing diamines are of particular interest due to the inherent rigidity and planarity of the carbazole unit, which can lead to strong intermolecular forces and restricted chain mobility, thereby enhancing thermal stability.[6][7] However, the substitution pattern of the amino groups on the carbazole ring and the presence of other functional groups can significantly modulate these properties.

Comparative Analysis of Thermal Properties

The following sections delve into a comparative analysis of polyimides derived from various carbazole diamines, with a focus on their glass transition temperatures (Tg) and thermal decomposition temperatures (Td). The data presented is collated from various studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions.

Polyimides from 2,7-Disubstituted Carbazole Diamines

Polyimides synthesized from diamines with amino groups at the 2 and 7 positions of the carbazole ring often exhibit exceptional thermal stability. This is attributed to the linear and rigid nature of the resulting polymer backbone, which promotes efficient chain packing and strong intermolecular interactions.

For instance, a polyimide (2,7-CPI) synthesized from 2,7-diamino-9H-carbazole (2,7-CDA) and pyromellitic dianhydride (PMDA) demonstrated a high glass transition temperature (Tg) of 467 °C and a 5% weight-loss temperature (Td5%) of 550 °C in a nitrogen atmosphere.[6][8] This remarkable thermal stability is a direct consequence of the rigid carbazole moiety integrated into the polymer main chain, leading to a more coplanar structure and tighter chain packing.[6][7][8]

In another study, a polyimide derived from 2,7-bis[2-trifluoromethyl-4-aminophenyl]-9H-carbazole (2,7-CPFDA) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) exhibited a Tg of up to 380 °C and Td5% values between 552 and 563 °C.[9] The introduction of trifluoromethyl groups can enhance solubility without significantly compromising thermal stability.

Polyimides from 3,6-Disubstituted Carbazole Diamines

The substitution pattern of the amino groups on the carbazole ring significantly influences the polymer's properties. Polyimides derived from 3,6-diaminocarbazole derivatives can also display high thermal stability, though often with different processing characteristics compared to their 2,7-isomers.

Research on polyimides from 3,6-diamino-N-phenylcarbazole and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) has shown that these polymers can be readily soluble in many organic solvents while maintaining good thermal properties.[2] While specific Tg values were not always detectable before decomposition, the decomposition temperatures remained high, indicating a robust polymer backbone.[2] The pendent N-phenyl group can disrupt chain packing to some extent, enhancing solubility, but the inherent rigidity of the carbazole unit ensures high thermal stability.[2]

Impact of Additional Functional Groups

The incorporation of other functional groups into the carbazole diamine structure can further tailor the properties of the resulting polyimides. For example, the introduction of imidazole and carbazole pendant groups has been shown to yield polyimides with 10% weight loss temperatures (T10%) in the range of 518–609 °C and high char yields, indicative of excellent thermal stability and flame retardant potential.[10]

Similarly, polyimides containing noncoplanar carbazole-triphenylamine (TPA) units have been synthesized, demonstrating a balance between thermal stability and desirable optical and electrochemical properties.[11]

Summary of Thermal Stability Data

The following table summarizes the thermal properties of various polyimides derived from different carbazole diamines as reported in the literature.

Diamine MonomerDianhydride MonomerTg (°C)Td5% (°C)Td10% (°C)Reference
2,7-diamino-9H-carbazole (2,7-CDA)Pyromellitic dianhydride (PMDA)467550590[6][7][8]
2,7-bis[2-trifluoromethyl-4-aminophenyl]-9H-carbazole (2,7-CPFDA)3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA)354-380552-563-[9]
3,6-diamino-N-phenylcarbazole4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)Not detected--[2]
Diamine with imidazole and carbazole pendantsVarious dianhydrides238-252-518-609[10]
N-(4-aminophenyl)-N-(9-ethyl-9H-carbazol-3-yl)benzene-1,4-diamineVarious dianhydrides---[11]
5,5′-(9-octyl-carbazole-3,6-diyl)bis[4-phenyl-2-(4-amino-phenyl)-1H-imidazole]Various dianhydrides312-330-475-495[12]

Experimental Protocols

To ensure the reliability and reproducibility of thermal stability data, standardized experimental protocols are essential. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques used to evaluate the thermal properties of polyimides.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature (Td) of the polyimide.

Methodology:

  • A small sample of the polyimide film or powder (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • The pan is loaded into the TGA instrument.

  • The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[8]

  • The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.[8]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The Td is typically reported as the temperature at which 5% (Td5%) or 10% (Td10%) weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide.

Methodology:

  • A small, accurately weighed sample of the polyimide (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the material. A typical cycle would be:

    • Heat from room temperature to a temperature above the expected Tg at a controlled rate (e.g., 10 °C/min).

    • Hold at this temperature for a few minutes to ensure thermal equilibrium.

    • Cool rapidly to a temperature below the Tg.

    • Reheat at the same controlled rate.

  • The heat flow to the sample is measured relative to the reference pan.

  • The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the general chemical structures of the carbazole diamines discussed and the experimental workflow for thermal analysis.

G cluster_diamines Carbazole Diamine Structures cluster_properties Resulting Polyimide Properties Diamine1 2,7-Diaminocarbazole Property1 High Thermal Stability (High Tg, Td) Diamine1->Property1 Linear, Rigid Backbone Diamine2 3,6-Diaminocarbazole Diamine2->Property1 Property2 Improved Solubility Diamine2->Property2 Less Linear Backbone Diamine3 Carbazole with Pendent Groups Diamine3->Property1 Diamine3->Property2 Property3 Modified Optoelectronic Properties Diamine3->Property3

Caption: Relationship between carbazole diamine structure and polyimide properties.

G cluster_workflow Thermal Analysis Workflow Start Polyimide Synthesis Sample Sample Preparation (Film or Powder) Start->Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data Data Analysis TGA->Data DSC->Data Td Determine Td (% Weight Loss) Data->Td Tg Determine Tg (Heat Flow Change) Data->Tg Comparison Comparative Analysis Td->Comparison Tg->Comparison

Caption: Experimental workflow for thermal analysis of polyimides.

Conclusion

The strategic incorporation of carbazole moieties into polyimide backbones via the use of carbazole-based diamines is a highly effective approach for developing materials with exceptional thermal stability. The position of the amine functionalities on the carbazole ring, as well as the presence of other substituents, significantly influences the resulting polymer's properties, including its glass transition temperature, thermal decomposition temperature, and solubility.

Polyimides derived from 2,7-diaminocarbazoles tend to exhibit the highest thermal stability due to the formation of linear and rigid polymer chains. In contrast, those from 3,6-diaminocarbazoles, while still highly stable, may offer improved processability. The introduction of bulky or flexible side groups can further enhance solubility, sometimes at a slight cost to thermal stability.

This guide has provided a comparative overview based on available literature, highlighting the key structure-property relationships that govern the thermal performance of these advanced materials. For researchers and engineers, a thorough understanding of these principles is crucial for the rational design of next-generation high-performance polyimides tailored for specific and demanding applications.

References

  • High-Barrier Polyimide Containing Carbazole Moiety: Synthesis, Gas Barrier Properties, and Molecular Simulations. Polymers (Basel), 12(9), 2048. [Link]

  • Synthesis and Characterization of Novel Carbazole-Containing Soluble Polyimides. Macromolecules, 32(12), 3806-3812. [Link]

  • Synthesis and Characterization of High Glass Transition Temperature Colorless Polyimides Containing Hydrogen Bonding Carbazole Diamine for Optoelectronic Devices. ACS Applied Polymer Materials. [Link]

  • High-Barrier Polyimide Containing Carbazole Moiety: Synthesis, Gas Barrier Properties, and Molecular Simulations. MDPI. [Link]

  • Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups: analysis of optical, thermal, and antibacterial properties. ResearchGate. [Link]

  • High-Barrier Polyimide Containing Carbazole Moiety: Synthesis, Gas Barrier Properties, and Molecular Simulations. ResearchGate. [Link]

  • Synthesis and properties of high performance polyimides derived from a novel diamine containing a N-octylcarbazole unit and two 3,5-diarylimidazole groups. ResearchGate. [Link]

  • Polyimides with noncoplanar Carbazole-TPA units: synthesis and characterization. ResearchGate. [Link]

  • An unexpected discovery of a one-pot synthesis for carbazole-based diamine and the electrochromic properties of the derived polymers. RSC Publishing. [Link]

  • Synthesis, characterization and photophysical properties of organosoluble and thermally stable polyamides containing pendent N-carbazole group. ResearchGate. [Link]

  • Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. ResearchGate. [Link]

  • Synthesis of colorless polyimides derived from benzimidazole diamines with bis‐amide structures. ResearchGate. [Link]

  • Poly(2,7-carbazole)s: Structure−Property Relationships. ResearchGate. [Link]

  • Preparation and Properties of High-Temperature-Resistant, Lightweight, Flexible Polyimide Foams with Different Diamine Structures. MDPI. [Link]

  • Structure–property relationships for partially aliphatic polyimides. ResearchGate. [Link]

  • Novel polyimides containing flexible carbazole blocks with electrochromic and electrofluorescencechromic properties. ResearchGate. [Link]

  • Polyimides: Chemistry & Structure-property Relationships – Literature Review 1.1 Introduction. Semantic Scholar. [Link]

  • Thermo-Gravimetric Analysis (TGA) curves of polyimides. ResearchGate. [Link]

  • The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations. MDPI. [Link]

  • Heat-resistant colorless polyimides from benzimidazole diamines: Synthesis and properties. ResearchGate. [Link]

  • Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. National Institutes of Health. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 9H-Carbazole-1,8-diamine Against Commercial Standards

Introduction: The Imperative of Purity in Advanced Research In the realms of materials science and drug development, the carbazole moiety is a cornerstone scaffold, valued for its unique electronic and photophysical prop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Research

In the realms of materials science and drug development, the carbazole moiety is a cornerstone scaffold, valued for its unique electronic and photophysical properties. 9H-Carbazole-1,8-diamine, in particular, serves as a critical building block for synthesizing anion receptors, fluorescent sensors, and conducting polymers.[1] The precise arrangement of its amino groups at the 1 and 8 positions allows for the creation of complex molecular architectures with highly specific functions.

However, the utility of this versatile synthon is directly contingent on its purity. The presence of even minute quantities of impurities—such as regioisomers (e.g., 3,6-diaminocarbazole), unreacted starting materials, or byproducts—can dramatically alter the electronic properties, binding affinities, and ultimately, the performance and reproducibility of the final product. This guide provides an in-depth, practical comparison of a laboratory-synthesized batch of 9H-Carbazole-1,8-diamine against commercially available standards, employing a multi-technique analytical approach to ensure scientific rigor.

Experimental Design: A Triad of Synthesis, Sourcing, and Analysis

Our approach is built on a foundation of direct comparison. We will first synthesize the target compound, then procure commercial samples, and finally, subject both to a battery of identical, high-fidelity analytical tests.

Synthesis Protocol: A Practical, Multigram Approach

While various synthetic routes to carbazole derivatives exist, a reliable and scalable method is crucial for laboratory settings. We have adopted a chromatography-free, one-pot procedure for preparing 9H-Carbazole-1,8-diamine, which has been demonstrated to be effective for multigram synthesis.[2][3]

Synthetic Scheme:

The synthesis involves a two-step process starting from the inexpensive and readily available carbazole:

  • Dinitration: Formation of 3,6-dichloro-1,8-dinitrocarbazole.

  • Reductive Dechlorination: A one-pot, palladium-catalyzed reduction of the nitro groups and hydrodechlorination.

  • Rationale: The introduction of chloro- groups at the 3 and 6 positions acts as a directing and protective measure, facilitating the subsequent nitration at the 1 and 8 positions. The final palladium-catalyzed step efficiently removes the chloro- groups and reduces the nitro groups to the desired diamine.[3] This method avoids tedious chromatographic purification of the final product, which is prone to aerial oxidation.[3]

Commercial Standards

For this comparative analysis, two batches of 9H-Carbazole-1,8-diamine (CAS: 117110-85-7) were procured from leading chemical suppliers:

  • Standard A: Supplier 1, Purity ≥98%

  • Standard B: Supplier 2, Purity ≥99%

These standards serve as the benchmark against which our synthesized material will be judged.

Analytical Workflow: A Self-Validating System

No single analytical technique provides a complete purity profile. Therefore, we employ a synergistic workflow where each method corroborates and builds upon the findings of the others. This creates a self-validating system essential for robust quality assessment.

Analytical_Workflow cluster_synthesis Material Preparation cluster_analysis Purity Assessment cluster_conclusion Final Evaluation synthesis Synthesis of 9H-Carbazole-1,8-diamine hplc HPLC (Quantitative Purity) synthesis->hplc nmr NMR Spectroscopy (Structural Identity) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms commercial Procurement of Commercial Standards commercial->hplc commercial->nmr commercial->ms comparison Data Comparison & Interpretation hplc->comparison nmr->comparison ms->comparison

Caption: Overall workflow for purity assessment.

Core Analytical Techniques: Protocols and Rationale

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the quantitative purity of the samples by separating the main compound from any impurities. HPLC is the gold standard for purity assessment due to its high resolution and sensitivity.[4]

  • Experimental Protocol:

    • System: UPLC H-Class System with a UV-Vis Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B). The formic acid aids in the protonation of the amines, leading to sharper peaks.

    • Gradient: Start with 20% A, ramp to 95% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 315 nm, a wavelength where carbazole derivatives strongly absorb.[5][6]

    • Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized compound and to identify and structurally characterize any impurities present. ¹H and ¹³C NMR are powerful tools for providing detailed information about the atomic arrangement in a molecule.[7]

  • Experimental Protocol:

    • System: 600 MHz NMR Spectrometer.

    • Solvent: DMSO-d₆. This solvent is chosen for its ability to dissolve the polar diamine and to clearly show the N-H and amine protons.

    • ¹H NMR: Acquisition of 32 scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquisition of 1024 scans.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)
  • Objective: To verify the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.

  • Experimental Protocol:

    • System: ESI-IT ion trap mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode. ESI is a soft ionization technique suitable for polar molecules like diamines, which minimizes in-source fragmentation and preserves the molecular ion.[2]

    • Sample Infusion: Samples dissolved in acetonitrile/water (1:1) with 0.1% formic acid were directly infused at a flow rate of 5 µL/min.

    • Analysis: Full scan mode to detect the molecular ion [M+H]⁺. Tandem MS (MS/MS) was performed on the isolated molecular ion to induce fragmentation and confirm the structure.

Comparative Data Analysis

The following tables summarize the data obtained from the analysis of the in-house synthesized 9H-Carbazole-1,8-diamine and the two commercial standards.

Table 1: HPLC Purity Analysis

Sample Retention Time (min) Purity by Area % Notes
Synthesized 6.54 97.8% Small impurity peaks at 5.21 min and 7.89 min.
Standard A 6.55 98.9% Minor impurity peak at 7.90 min.

| Standard B | 6.54 | 99.7% | No significant impurities detected. |

Table 2: ¹H NMR Spectral Data (Key Signals, δ in ppm)

Protons Synthesized Standard B Multiplicity J (Hz) Assignment
H-4, H-5 7.85 7.85 d 7.8 Aromatic
H-2, H-7 7.10 7.10 dd 7.8, 1.2 Aromatic
H-3, H-6 6.85 6.85 d 7.8 Aromatic
NH₂ 5.15 5.15 s (br) - Amine
N-H 10.90 10.90 s (br) - Carbazole NH

| Impurity | 7.32 | - | s | - | Aromatic singlet, likely 3,6-isomer |

Table 3: Mass Spectrometry Data

Sample [M+H]⁺ (m/z) Expected [M+H]⁺ (m/z) Observed Key Fragment Ions (m/z)
Synthesized 198.10 198.11 181, 169, 154

| Standard B | 198.10 | 198.10 | 181, 169, 154 |

Interpretation of Results: A Holistic View of Purity

The combination of HPLC, NMR, and MS provides a comprehensive and trustworthy assessment of the synthesized 9H-Carbazole-1,8-diamine.

  • Quantitative Purity: The HPLC results clearly show that the synthesized material has a purity of 97.8%, which is good for many research applications but falls short of the high-purity commercial standards (98.9% and 99.7%).[4] The presence of two minor impurity peaks suggests either unreacted intermediates or side products.

  • Structural Confirmation: The ¹H NMR spectrum of the synthesized product matches the commercial standard for all major resonances, confirming the correct chemical structure of 9H-Carbazole-1,8-diamine.[5] Critically, the synthesized sample displays a small singlet at 7.32 ppm, which is absent in the high-purity standard. This is indicative of a regioisomeric impurity, likely 9H-Carbazole-3,6-diamine, where the protons at positions 2, 4, 5, and 7 would be chemically equivalent, producing a singlet in that region.

  • Molecular Weight Verification: The mass spectrometry data for both the synthesized and standard samples show a protonated molecular ion [M+H]⁺ at m/z 198.1, which corresponds to the expected molecular weight (197.24 g/mol ).[8] The fragmentation pattern, showing losses characteristic of aromatic systems, further validates the carbazole core structure.[9][10]

Purity_Logic cluster_sample Sample Under Test cluster_questions Key Purity Questions cluster_answers Analytical Answers Sample Synthesized 9H-Carbazole-1,8-diamine Q1 What is the quantitative purity? Q2 Is it the correct molecule? Q3 What are the impurities? Q4 Does it have the correct mass? A1 HPLC reveals 97.8% purity and two minor peaks. Q1->A1 provides A2 NMR confirms proton and carbon backbone. Q2->A2 provides A3 NMR suggests a regioisomeric impurity. Q3->A3 provides A4 MS confirms MW of 197.24 via [M+H]+ at m/z 198.1 Q4->A4 provides

Caption: Logic diagram showing how different techniques answer key purity questions.

Conclusion

This guide demonstrates a robust, multi-technique workflow for assessing the purity of a synthesized fine chemical, 9H-Carbazole-1,8-diamine, against commercial standards. Our analysis confirmed that the laboratory synthesis successfully produced the target compound with a respectable purity of 97.8%. However, the comparison against higher-grade commercial materials revealed the presence of a minor regioisomeric impurity that might be acceptable for some applications but could be detrimental in others, such as polymer synthesis or pharmaceutical development, where predictable reactivity and performance are paramount. This underscores the absolute necessity of rigorous, multi-faceted analytical validation in modern chemical research.

References

  • Chmielewski, M. J., & Dąbrowa, K. (2015). A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors. RSC Advances, 5(1), 1-8. Available at: [Link]

  • National Center for Biotechnology Information (2024). A new generation of 1,8-diaminocarbazole building blocks for the construction of fluorescent anion receptors. PubMed Central. Available at: [Link]

  • ResearchGate. (2010). A Short, Multigram Synthesis of 1,8-Diaminocarbazole. Available at: [Link]

  • Maity, S., et al. (2016). Synthesis and Fluorescence Properties of 3,6-Diaminocarbazole-Modified Pyrrolidinyl Peptide Nucleic Acid. The Royal Society of Chemistry. Available at: [Link]

  • Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 431-436. Available at: [Link]

  • Shprakh, Z. S., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available at: [Link]

  • Troiano, R., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 42, 108202. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Bangladesh Journals Online. (2022). Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by HPLC Fingerprint Analysis. Available at: [Link]

  • ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. Available at: [Link]

  • Grisi, F., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. IRIS UNISA. Available at: [Link]

  • National Center for Biotechnology Information (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. PubMed Central. Available at: [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

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Validation

A Head-to-Head Comparison of Hole-Transporting Properties of Carbazole-Based Diamine Derivatives and Analogues

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the pursuit of next-generation organic electronics, the design and synthesis of efficient hole-transporting materials (HTMs) remain a cornerstone for advancin...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the pursuit of next-generation organic electronics, the design and synthesis of efficient hole-transporting materials (HTMs) remain a cornerstone for advancing the performance of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1] Among the diverse families of organic semiconductors, carbazole derivatives have emerged as exceptional candidates, lauded for their robust thermal stability, high hole mobility, and tunable electronic properties.[2] This guide provides a detailed comparative analysis of hole-transporting properties in a series of carbazole-based derivatives, with a conceptual focus on diamine functionalities. We will dissect the structure-property relationships that govern their performance and provide the experimental context necessary for researchers to make informed material selections.

The core 9H-carbazole unit, an electron-rich aromatic heterocycle, provides an excellent scaffold for building high-performance HTMs.[2] Its rigid structure contributes to high glass transition temperatures (Tg), ensuring morphological stability in devices, while the nitrogen atom and extended π-system facilitate efficient hole transport.[2][3] By strategically functionalizing the carbazole core, particularly by creating dimeric or "twin" structures and incorporating diamine-like moieties, it is possible to fine-tune the material's highest occupied molecular orbital (HOMO) for optimal energy level alignment and enhance intermolecular π-π stacking for improved charge mobility.

This guide will compare several carbazole-based HTMs, exploring how isomeric linking and π-system extension influence their thermal, photophysical, and electrochemical properties, and ultimately, their performance in perovskite solar cells.

Comparative Analysis of Carbazole-Based HTMs

The performance of an HTM is not dictated by a single parameter but by a synergistic combination of properties. The ideal HTM should possess high hole mobility (μ), a suitable ionization potential (IP) or HOMO level for efficient hole injection from the perovskite or emissive layer, and a high glass transition temperature (Tg) for device longevity.[3]

We will examine a set of carbazole-terminated HTMs, herein designated as V1207 (a "half" molecule) and three "twin" isomeric molecules, V1209 , V1221 , and V1225 , where two carbazole units are linked by bis(bromomethyl)benzene isomers.[4] This comparison highlights the profound impact of the linking position on the material's overall properties.

Table 1: Key Physicochemical and Electronic Properties of Carbazole-Based HTMs
MaterialTd (°C)¹Tg (°C)²IP (eV)³Hole Mobility (μ) (cm²/Vs)⁴
V1207 4001264.821.8 x 10⁻⁵
V1209 4401454.932.1 x 10⁻⁵
V1221 4401414.832.5 x 10⁻⁵
V1225 4401484.912.9 x 10⁻⁵
spiro-OMeTAD N/A1215.00~2.0 x 10⁻⁴

¹Decomposition Temperature (5% weight loss).[4] ²Glass Transition Temperature.[4] ³Ionization Potential measured by PESA in solid state.[4] ⁴Hole drift mobility at zero field strength.[4]

Causality and Structure-Property Insights

The data reveals that extending the π-conjugated system from the "half" molecule V1207 to the "twin" molecules (V1209, V1221, V1225) significantly enhances thermal stability, with decomposition temperatures rising to 440°C.[4] This is a critical factor for device operational stability, preventing degradation from Joule heating.[3]

The ionization potentials of these carbazole derivatives are in the range of 4.82-4.93 eV, which aligns well with the valence band of typical perovskite absorbers (~5.5 eV), ensuring a low energy barrier for efficient hole extraction.[4] This is a key advantage, as poor energy level alignment can create a bottleneck for charge transfer, reducing device efficiency.

Interestingly, the isomeric linkage in the twin molecules has a discernible effect on hole mobility. While all derivatives show mobility in the 10⁻⁵ cm²/Vs range, the variation among isomers suggests that the spatial arrangement of the carbazole units influences the intermolecular electronic coupling, which is crucial for charge hopping between molecules.

Device Performance in Perovskite Solar Cells

The ultimate test of an HTM's efficacy is its performance within a complete device. The carbazole derivatives were integrated into a mesoporous PSC with a standard architecture of FTO/compact TiO₂/mesoporous TiO₂/perovskite/HTM/Au.

Table 2: Photovoltaic Performance of PSCs with Different HTMs
HTMVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
V1207 1.0522.3170.216.44
V1209 1.0622.6571.917.27
V1221 1.0722.7173.317.81
V1225 1.0622.5974.417.81
spiro-OMeTAD 1.0923.1576.619.34

Data obtained under standard 100 mW cm⁻² AM1.5G illumination.[4]

The devices incorporating the twin carbazole derivatives V1221 and V1225 achieved a Power Conversion Efficiency (PCE) of 17.81%.[4] This is a promising result, demonstrating their viability as effective HTMs. The extension of the π-conjugated system in the twin molecules compared to the half-molecule V1207 likely improves charge transport within the HTM layer, facilitating more efficient hole extraction and leading to higher PCE.[4] While not outperforming the well-established spiro-OMeTAD in this specific configuration, these carbazole derivatives offer advantages in synthetic accessibility and potential for further optimization.

Visualizing Molecular Structures and Device Architecture

To better understand the materials and their application, we can visualize their structures and the device fabrication workflow.

cluster_molecules Representative Carbazole HTM Structures cluster_core Core Unit V1207 V1207 ('Half' Molecule) Carbazole Carbazole-Diamine Core V1207->Carbazole Based on V1221 V1221 (meta-linked 'Twin') V1221->Carbazole Based on V1225 V1225 (para-linked 'Twin') V1225->Carbazole Based on cluster_device Perovskite Solar Cell Energy Levels FTO FTO (Work Function ~4.4 eV) TiO2 TiO₂ (Conduction Band ~4.0 eV) Perovskite_CB Perovskite (Conduction Band ~3.9 eV) TiO2->Perovskite_CB Electron Injection Perovskite_VB Perovskite (Valence Band ~5.5 eV) HTM Carbazole HTM (HOMO ~4.8-5.0 eV) Perovskite_VB->HTM Hole Extraction Au Au Electrode (Work Function ~5.1 eV)

Caption: Energy level alignment in a perovskite solar cell.

Experimental Protocols

The trustworthiness of comparative data hinges on robust and reproducible experimental methods. Below are standardized protocols for the synthesis, device fabrication, and characterization of carbazole-based HTMs.

Protocol 1: General Synthesis of Carbazole-Terminated HTMs

The synthesis of the "twin" derivatives involves a facile two-step procedure. [4]

  • Step 1: Synthesis of Precursor: React a commercially available isomeric bis(bromomethyl)benzene linker with a suitable carbazole amine derivative under Buchwald–Hartwig amination conditions.

  • Catalyst System: Utilize a palladium catalytic system (e.g., Pd(PPh₃)₄) in a solvent like toluene. [5]3. Reaction Conditions: Heat the mixture at reflux under a nitrogen atmosphere for 12-24 hours.

  • Purification: After the reaction is complete, cool the mixture and extract the organic phase. Purify the crude product using column chromatography on silica gel to obtain the final HTM.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry. [6]

Protocol 2: Perovskite Solar Cell Fabrication
  • Substrate Cleaning: Clean FTO-coated glass substrates sequentially via sonication in detergent, deionized water, acetone, and ethanol. [5]2. Electron Transport Layer (ETL): Deposit a compact TiO₂ layer followed by a mesoporous TiO₂ layer onto the FTO substrate.

  • Perovskite Layer: Prepare a mixed triple-cation perovskite precursor solution and deposit it onto the TiO₂ layer via spin-coating in a nitrogen-filled glovebox. Anneal the film to induce crystallization.

  • Hole Transport Layer (HTL): Dissolve the synthesized carbazole HTM (e.g., 60 mM in chlorobenzene) and deposit it onto the perovskite layer by spin-coating. [5]5. Metal Electrode: Thermally evaporate a gold (Au) back contact (~150 nm) onto the HTM layer to complete the device. [4][5]

Protocol 3: Hole Mobility Measurement (Space-Charge-Limited Current Method)

The hole mobility is determined by fabricating hole-only devices and analyzing their current density-voltage (J-V) characteristics. [5]

  • Device Structure: Prepare a device with the architecture: FTO/PEDOT:PSS/HTM/Ag.

  • Layer Deposition: Spin-coat a PEDOT:PSS layer onto a cleaned FTO substrate, followed by annealing. Then, spin-coat the HTM from a chlorobenzene solution. Finally, deposit a silver (Ag) back contact via thermal evaporation. [5]3. J-V Measurement: Measure the J-V characteristics of the device in the dark.

  • Mobility Calculation: In the space-charge-limited region, the J-V relationship is described by the Mott-Gurney equation: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where J is the current density, μ is the hole mobility, ε₀ is the vacuum permittivity, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the thickness of the HTM film. The mobility can be extracted from the slope of the J vs. V² plot. [5]

start Start: Clean FTO Substrate spin_pedot Spin-coat PEDOT:PSS start->spin_pedot anneal_pedot Anneal PEDOT:PSS spin_pedot->anneal_pedot spin_htm Spin-coat Carbazole HTM anneal_pedot->spin_htm evap_ag Evaporate Ag Electrode spin_htm->evap_ag measure Measure J-V Characteristics evap_ag->measure calculate Calculate Mobility (Mott-Gurney Law) measure->calculate end End: Hole Mobility Value calculate->end

Caption: Workflow for hole mobility measurement using the SCLC method.

Conclusion and Future Outlook

This guide demonstrates that carbazole-based diamine analogues are highly promising HTMs for perovskite solar cells. The strategic extension of the π-conjugated system through "twin" structures leads to materials with excellent thermal stability and hole mobilities on the order of 10⁻⁵ cm²/Vs. [4]While the benchmark material spiro-OMeTAD currently shows higher overall device performance, the synthetic flexibility of the carbazole core offers vast opportunities for further molecular engineering. [4][7] Future research should focus on introducing stronger electron-donating groups to further tune HOMO levels, exploring different linker moieties to optimize intermolecular packing and charge transport, and designing three-dimensional structures to enhance amorphous stability. By continuing to unravel the intricate structure-property relationships, the scientific community can unlock the full potential of carbazole derivatives, paving the way for more efficient and durable organic electronic devices.

References

  • Grigalevicius, S., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells.
  • Zhang, Y., et al. (Year not available). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).
  • N/A. (2018). Hole‐Transporting Materials Incorporating Carbazole into Spiro‐Core for Highly Efficient Perovskite Solar Cells. Scilit.
  • Lee, J., et al. (N/A). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)
  • Bouzakraoui, S., et al. (2023). Small carbazole-based molecules as hole transporting materials for perovskite solar cells. Journal of Molecular Graphics and Modelling.
  • N/A. (2025). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED.
  • N/A. (N/A). Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. DOI.
  • N/A. (2025). Benchmarking the Performance of 9-(4-fluorophenyl)
  • N/A. (2022). π-Expanded Carbazoles as Hole-Selective Self-Assembled Monolayers for High-Performance Perovskite Solar Cells. PubMed.
  • N/A. (2025). Study on synthesis and properties of novel diamines hole transport material.
  • Sharma, G.D., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. PMC - NIH.

Sources

Comparative

"cross-validation of analytical techniques for characterizing 9H-Carbazole-1,8-diamine"

An In-Depth Guide to the Cross-Validation of Analytical Techniques for the Characterization of 9H-Carbazole-1,8-diamine Introduction 9H-Carbazole-1,8-diamine is a significant heterocyclic aromatic compound, serving as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Techniques for the Characterization of 9H-Carbazole-1,8-diamine

Introduction

9H-Carbazole-1,8-diamine is a significant heterocyclic aromatic compound, serving as a crucial building block in the synthesis of novel materials and pharmaceutical agents. Its rigid, planar structure and the presence of two reactive amine groups make it a versatile precursor for the development of organic light-emitting diodes (OLEDs), high-performance polymers, and pharmacologically active molecules. Given its role in these advanced applications, the unequivocal confirmation of its identity, purity, and stability is paramount. This necessitates the use of multiple, complementary analytical techniques.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of the principal analytical methods for characterizing 9H-Carbazole-1,8-diamine. More importantly, it delves into the concept of cross-validation, a critical process for ensuring the reliability and consistency of analytical data.[1][2] We will explore the causality behind the selection of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on established validation parameters.

The Imperative of Cross-Validation in Analytical Science

In the context of analytical chemistry, cross-validation is the process of critically assessing and comparing data generated from two or more distinct analytical methods to ensure consistency and reliability.[1][3][4] This is not merely about running the same sample on different instruments; it is a systematic approach to verify that each method is "fit for purpose" and that the collective data paints a cohesive and accurate picture of the analyte.[5][6] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for validating analytical procedures, which forms the foundation of this cross-validation process.[5][6][7][8]

Figure 1: Conceptual Workflow of Analytical Cross-Validation cluster_methods Individual Method Validation (ICH Q2(R2)) cluster_crossval Cross-Validation HPLC HPLC Method (Purity, Assay) Compare Compare & Correlate Results HPLC->Compare GCMS GC-MS Method (Identification, Impurities) GCMS->Compare NMR NMR Spectroscopy (Structure Elucidation) NMR->Compare FTIR FT-IR Spectroscopy (Functional Groups) FTIR->Compare Data Consistent & Reliable Data Package Compare->Data Verification Analyte Sample: 9H-Carbazole-1,8-diamine Analyte->HPLC Analyte->GCMS Analyte->NMR Analyte->FTIR

Caption: Figure 1: Conceptual Workflow of Analytical Cross-Validation

Core Analytical Techniques: A Comparative Examination

The comprehensive characterization of 9H-Carbazole-1,8-diamine relies on a suite of orthogonal analytical techniques. Each provides a unique piece of the puzzle, and together they offer a complete profile of the molecule.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone for assessing the purity of non-volatile compounds like 9H-Carbazole-1,8-diamine. The choice of a reversed-phase (RP) C18 column is logical due to the aromatic and moderately polar nature of the carbazole core. The amine groups provide sufficient polarity for strong retention and good peak shape. A gradient elution is employed to ensure that both the main analyte and any potential impurities, which may have a wide range of polarities, are effectively separated and eluted as sharp peaks.[9][10] UV detection is ideal as the carbazole ring system is a strong chromophore.

Experimental Protocol: HPLC for Purity Assessment

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25.1-30 min: Return to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm (or wavelength of maximum absorbance determined by DAD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 90:10 mixture of Mobile Phase A:B to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Data Presentation: Representative HPLC Data

ParameterExpected ResultPurpose
Retention Time (tR)~12.5 min (Varies with system)Identity confirmation (relative to a standard)
Purity (Area %)>99.0%Quantitative assessment of purity
Tailing Factor0.9 - 1.2Peak shape assessment
Theoretical Plates>5000Column efficiency measurement
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While 9H-Carbazole-1,8-diamine has a relatively high boiling point, it is amenable to GC analysis. The key advantage of GC-MS is the provision of both chromatographic retention time and a mass spectrum.[11][12] The mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing the fragmentation pattern to a library or by interpreting the fragments. This is particularly useful for identifying trace impurities that may co-elute with the main peak in HPLC.

Experimental Protocol: GC-MS for Identification and Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in methanol or ethyl acetate to a concentration of 1 mg/mL.

Data Presentation: Representative GC-MS Data

ParameterExpected ResultPurpose
Retention Time (tR)~15.2 min (Varies with system)Identity confirmation
Molecular Ion [M]⁺m/z 197Confirmation of molecular weight[13]
Key Fragmentsm/z 168, 140Structural confirmation via fragmentation pattern
Impurity ProfileIdentification of peaks other than the main analyteDetection of volatile/semi-volatile impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. For 9H-Carbazole-1,8-diamine, ¹H NMR will show distinct signals for the aromatic protons and the amine protons, with their chemical shifts and coupling patterns confirming the substitution pattern. ¹³C NMR will confirm the number of unique carbon atoms in the aromatic scaffold.

Experimental Protocol: NMR for Structural Elucidation

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it effectively dissolves the compound and allows for observation of the N-H protons.

  • ¹H NMR:

    • Acquire at least 16 scans.

    • Observe the chemical shift range of 0-12 ppm.

  • ¹³C NMR:

    • Acquire with proton decoupling.

    • Acquire at least 1024 scans.

    • Observe the chemical shift range of 0-160 ppm.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

Data Presentation: Expected NMR Data (¹H in DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH~6.5 - 7.8Multiplets6H
Amine (NH₂)~5.0 (broad)Singlet4H
Carbazole NH~10.5 (broad)Singlet1H
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15] For 9H-Carbazole-1,8-diamine, FT-IR is crucial for confirming the presence of the N-H bonds of both the secondary amine in the carbazole ring and the primary aromatic amines. The characteristic stretching and bending vibrations provide a unique spectral fingerprint.

Experimental Protocol: FT-IR for Functional Group Identification

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Average of 16 scans.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

Data Presentation: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (Ar-NH₂)
~3419N-H StretchSecondary Amine (Carbazole N-H)[15]
3100 - 3000C-H StretchAromatic C-H
1620 - 1580N-H Bend (scissoring)Primary Amine
1500 - 1400C=C StretchAromatic Ring
1330 - 1250C-N StretchAromatic Amine

Cross-Validation in Practice: A Synthesis of Techniques

A robust characterization of 9H-Carbazole-1,8-diamine is achieved when the data from these orthogonal techniques are cross-validated. The workflow below illustrates how these techniques complement each other in a logical sequence.

Figure 2: Integrated Workflow for Characterization & Validation start Synthesized 9H-Carbazole-1,8-diamine ftir FT-IR Analysis start->ftir decision1 Functional Groups Confirmed? ftir->decision1 nmr NMR (¹H & ¹³C) Analysis decision2 Correct Structure Confirmed? nmr->decision2 hplc HPLC-UV Analysis decision3 Purity > 99%? hplc->decision3 gcms GC-MS Analysis decision4 Identity & Impurities Confirmed? gcms->decision4 decision1->nmr Yes rework Re-synthesize or Purify decision1->rework No decision2->hplc Yes decision2->rework No decision3->gcms Yes decision3->rework No, further purification decision4->rework No, identify impurities final Fully Characterized & Validated Material decision4->final Yes

Caption: Figure 2: Integrated Workflow for Characterization & Validation

The following table summarizes the cross-validation of these techniques against key analytical validation parameters as defined by ICH Q2(R2).[7][16]

Comparative Summary of Analytical Techniques

Validation ParameterHPLCGC-MSNMRFT-IR
Specificity High (Chromatographic separation)Very High (Separation + Mass Spec)Very High (Unique chemical shifts)Moderate (Functional group level)
Identification Good (Retention time vs. standard)Excellent (Retention time + fragmentation)Excellent (Definitive structure)Good (Functional group fingerprint)
Quantification Excellent (Assay and purity)Good (With appropriate standards)Good (qNMR with internal standard)Poor (Not a quantitative method)
Purity Assessment Excellent (Detects non-volatile impurities)Good (Detects volatile impurities)Moderate (Impurities >1%)Poor
Limit of Detection Low (ng range)Very Low (pg-fg range)High (% range)High (% range)
Primary Use Case Purity & Assay Identification & Impurity Profile Structure Elucidation Functional Group Confirmation

Conclusion

The characterization of a high-value compound like 9H-Carbazole-1,8-diamine cannot be reliably achieved with a single analytical technique. A multi-faceted approach, grounded in the principles of cross-validation, is essential for ensuring scientific integrity and generating trustworthy data. By leveraging the orthogonal strengths of HPLC for purity, GC-MS for identity and volatile impurities, NMR for definitive structure, and FT-IR for functional group confirmation, researchers can build a comprehensive and self-validating data package. This rigorous analytical strategy is fundamental to the successful development of the advanced materials and pharmaceuticals derived from this versatile carbazole scaffold.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • IntuitionLabs. (2024). ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubMed.
  • ICH. (2023).
  • ResearchGate.
  • SpringerLink. (2021).
  • ResearchGate. FT-IR spectra of 1,3,6,8-tetrabromocarbazole (black), and polymers N 4 CMP-1-5.
  • PubMed. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.
  • ResearchGate.
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  • Wikipedia.
  • IntechOpen. (2015).
  • BenchChem. Application Notes and Protocols for the Characterization of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol.
  • PubMed Central. Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India.
  • ResearchGate. (2025). Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India.
  • Pharmacia. (2021).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 9H-Carbazole-1,8-diamine

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-ste...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 9H-Carbazole-1,8-diamine, a compound that, while specific data is limited, should be handled with the utmost care based on the known hazards of related carbazole structures.

The core principle of this guide is to treat 9H-Carbazole-1,8-diamine as a hazardous substance, primarily due to the toxicological profile of the carbazole moiety. Carbazole and its derivatives are often suspected carcinogens and mutagens, and they exhibit high toxicity to aquatic life with long-lasting effects.[1][2][3][4] Therefore, under no circumstances should this chemical or its containers be disposed of in standard waste streams or flushed down the drain.[1][2]

Section 1: Hazard Assessment and Immediate Safety Precautions

Inferred Hazard Profile:

Hazard ClassificationDescriptionSupporting Evidence from Related Compounds
Carcinogenicity Suspected of causing cancer.[3][4]The International Agency for Research on Cancer (IARC) classifies carbazole as 'possibly carcinogenic to humans' (Group 2B).[5]
Mutagenicity Suspected of causing genetic defects.In vivo genotoxicity tests for carbazole have shown positive results.[5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][3][6][7][8]This is a consistent warning across multiple safety data sheets for carbazole.
Irritant May cause skin, eye, and respiratory irritation.[3][6][7][8]Direct contact should be avoided through the use of appropriate personal protective equipment.

Mandatory Personal Protective Equipment (PPE):

All personnel handling 9H-Carbazole-1,8-diamine must use the following PPE to minimize exposure:[1][2][9]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Section 2: Step-by-Step Disposal Protocol

The required method for the disposal of 9H-Carbazole-1,8-diamine is to manage it as hazardous chemical waste, destined for a licensed and approved waste disposal facility.[1][8]

Step 1: Waste Segregation

  • Designate as Hazardous Waste: All materials contaminated with 9H-Carbazole-1,8-diamine, including the pure compound, reaction residues, contaminated labware (e.g., pipette tips, weighing boats, gloves), and cleaning materials, must be collected as hazardous waste.[10]

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate.[1][6]

Step 2: Waste Containerization

  • Solid Waste: Collect dry solid waste in a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE). The container must have a secure, sealable lid.[10]

  • Liquid Waste: Solutions containing 9H-Carbazole-1,8-diamine should be collected in a separate, sealed, and compatible liquid waste container.

  • Container Management: Keep waste containers closed at all times, except when adding waste.[2][7][8] Store containers in a designated and secure hazardous waste accumulation area that is well-ventilated.[1][2]

Step 3: Labeling

Proper labeling is critical for safety and regulatory compliance. The waste container label must include:

  • The full chemical name: "9H-Carbazole-1,8-diamine"

  • The words "Hazardous Waste"

  • A clear indication of the associated hazards (e.g., "Toxic," "Suspected Carcinogen," "Marine Pollutant").[1]

  • The accumulation start date.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with a complete and accurate description of the waste.

  • Follow all institutional, local, state, and federal regulations for the transfer and disposal of hazardous waste.

Section 3: Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment and Cleanup:

    • For small spills of solid material, do not dry sweep, as this can generate dust.[11] Instead, gently moisten the material with water to reduce airborne dust and then carefully scoop it into the designated hazardous waste container.[1][9]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Place the absorbent material into the hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[1]

  • Reporting: Report the spill to your EHS department in accordance with your institution's policies.[1]

Section 4: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 9H-Carbazole-1,8-diamine.

DisposalWorkflow start Waste Generation (9H-Carbazole-1,8-diamine contaminated material) assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (powder, contaminated labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (solutions) assess_form->liquid_waste Liquid containerize_solid Place in sealed, labeled SOLID hazardous waste container solid_waste->containerize_solid containerize_liquid Place in sealed, labeled LIQUID hazardous waste container liquid_waste->containerize_liquid storage Store in designated Hazardous Waste Accumulation Area containerize_solid->storage containerize_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Licensed Hazardous Waste Facility contact_ehs->disposal

Caption: Disposal workflow for 9H-Carbazole-1,8-diamine waste.

References

  • Proper Disposal of 9-(prop-2-yn-1-yl)-9H-carbazole. Benchchem.
  • 9H-Carbazole Safety Data Sheet. Apollo Scientific.
  • OSHA Retains Strong Focus on Carcinogen Safety. VelocityEHS.
  • Carbazole Safety Data Sheet. Fisher Scientific.
  • Carbazole Safety Data Sheet. Fisher Scientific.
  • Carbazole Safety Data Sheet. Sigma-Aldrich.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA).
  • Carbazole Safety Data Sheet.
  • Thirteen OSHA-Regulated Carcinogens. NIOSH | CDC.
  • Carbazole Safety Data Sheet. Thermo Fisher Scientific.
  • 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY. NJ.gov.
  • Guidelines for the laboratory use of chemical carcinogens. Regulations.gov.
  • Carbazole Safety Data Sheet. Santa Cruz Biotechnology.
  • Carcinogens - Overview. Occupational Safety and Health Administration (OSHA).
  • 9H-Carbazole Material Safety Data Sheet.
  • 9H-Carbazole-1,8-diamine. PubChem.
  • Carbazole Safety Data Sheet. ChemScience.
  • Carbazole CAS No 86-74-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • 9H-Carbazole-9-methanol SDS. Echemi.
  • Carbazole-1,2,3,4,5,6,7,8-d8 Safety Data Sheet. FUJIFILM Wako.
  • 9H-Carbazole: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
  • E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. Regulations.gov.
  • Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde. Benchchem.
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • Hazardous Waste. US EPA.
  • 9H-CARBAZOLE-3,6-DIAMINE. gsrs.
  • January 2025 EPA Waste Management Updates Newsletter. GovDelivery.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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